molecular formula C9H7NO3S B013612 5-Isoquinolinesulfonic acid CAS No. 27655-40-9

5-Isoquinolinesulfonic acid

Cat. No.: B013612
CAS No.: 27655-40-9
M. Wt: 209.22 g/mol
InChI Key: YFMJTLUPSMCTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isoquinolinesulfonic acid is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49176. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMJTLUPSMCTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074903
Record name 5-Isoquinolinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27655-40-9
Record name 5-Isoquinolinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27655-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoquinolinesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Isoquinolinesulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Isoquinolinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-5-sulfonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Isoquinolinesulfonic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Isoquinolinesulfonic Acid: Structure, Properties, and a Gateway to Rho-Kinase Inhibition

Introduction: The Significance of a Versatile Moiety

This compound (CAS: 27655-40-9) is an organic compound featuring a bicyclic isoquinoline scaffold functionalized with a sulfonic acid group at the 5-position.[1] While a seemingly straightforward aromatic sulfonic acid, its true significance in the scientific community lies not in its direct applications, but in its pivotal role as a key intermediate in the synthesis of a class of groundbreaking therapeutic agents: the Rho-associated protein kinase (ROCK) inhibitors.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It further delves into its critical application as a precursor to potent pharmacological agents like Fasudil, elucidating the biochemical pathways they modulate.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research. This compound is typically a white to off-white crystalline solid with a high melting point, reflecting the strong intermolecular forces imparted by the ionic sulfonic acid group.[1][3][4] The sulfonic acid moiety renders the compound highly acidic and enhances its solubility in aqueous solutions.[1]

Core Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below for rapid reference and comparison.

PropertyValueSource
IUPAC Name isoquinoline-5-sulfonic acid[5]
CAS Number 27655-40-9[3][5]
Molecular Formula C₉H₇NO₃S[3][4][5]
Molecular Weight 209.22 g/mol [3][4][5]
Appearance White to off-white solid/powder[3][4]
Melting Point >300 °C[2][3][4]
Solubility Slightly soluble in DMSO and Methanol[3][6]
pKa (Predicted) -0.98 ± 0.40[2][3][6]
InChIKey YFMJTLUPSMCTOQ-UHFFFAOYSA-N[5]
SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O[5]
Structural Elucidation and Spectroscopic Signature

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The positional isomerism of the sulfonic acid group dramatically influences the molecule's electronic environment, resulting in a unique spectroscopic fingerprint.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy reveals a distinct pattern of signals in the aromatic region, typically downfield due to the electron-withdrawing effects of the nitrogen atom and the sulfonyl group.[7] In ¹³C NMR, the carbon atom attached to the sulfonic acid group exhibits a characteristic chemical shift.[5][8]

  • Infrared (IR) Spectroscopy : IR analysis is crucial for confirming the presence of the sulfonic acid functional group.[7] The spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1350-1470 cm⁻¹ and 1150-1210 cm⁻¹, respectively. A broad absorption band for the O-H stretch of the sulfonic acid is also expected.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[5] The mass spectrum will show a prominent molecular ion peak (M+) at an m/z corresponding to the molecular weight of 209.22.[5]

Part 2: Synthesis and Purification Workflow

The preparation of this compound is a critical process for its subsequent use in drug synthesis. While several methods exist, a common laboratory-scale approach involves the direct sulfonation of isoquinoline. However, controlling the regioselectivity to favor the 5-position over the 8-position can be challenging. An alternative and often higher-yielding approach involves the conversion of a pre-functionalized isoquinoline.

The following diagram illustrates a generalized workflow for the synthesis of isoquinoline-5-sulfonyl chloride, a key derivative, from 5-bromoisoquinoline, which can then be hydrolyzed to this compound.

G cluster_0 Step 1: Alkylation with Thiourea cluster_1 Step 2: Oxidative Chlorosulfonylation cluster_2 Step 3: Hydrolysis (Optional) A 5-Bromoisoquinoline + Thiourea B Solvent (e.g., DMF) Reflux (2-6h) A->B Reactants C S-isoquinoline isothiourea salt (Crude Product) B->C Alkylation D Isothiourea Salt in dilute HCl C->D Purification & Dissolution E Oxidant (e.g., Chlorine gas) -10 to 25°C (1-5h) D->E Substrate F Isoquinoline-5-sulfonyl chloride (Final Intermediate) E->F Reaction G Isoquinoline-5-sulfonyl chloride F->G Proceed to Hydrolysis H Aqueous workup G->H Reactant I This compound (Final Product) H->I Hydrolysis

Caption: Synthetic workflow from 5-bromoisoquinoline.

Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl Chloride

This protocol is adapted from established synthetic routes and provides a self-validating system for producing the key intermediate for Fasudil synthesis.[9]

  • Alkylation :

    • To a round-bottom flask, add 5-bromoisoquinoline (1 molar equivalent) and thiourea (1.2 molar equivalents).

    • Add a suitable solvent, such as N,N-Dimethylformamide (DMF), to the flask.

    • Heat the mixture to reflux for 2-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and collect the precipitated crude S-isoquinoline isothiourea salt by suction filtration.

    • Causality Check: Using a slight excess of thiourea ensures complete consumption of the starting bromide. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution.

  • Oxidative Chlorosulfonylation :

    • Dissolve the crude isothiourea salt in dilute hydrochloric acid in a jacketed reactor vessel, cooling to between -10 and 25°C.

    • Slowly bubble chlorine gas (or use another suitable oxidant) through the solution while maintaining the temperature. The reaction is highly exothermic and requires careful temperature control.

    • Continue the reaction for 1-5 hours until completion, as monitored by HPLC.

    • Causality Check: The acidic aqueous environment and strong oxidant convert the isothiourea group directly into a sulfonyl chloride. Low temperature is critical to prevent unwanted side reactions and degradation.

  • Workup and Isolation :

    • Upon completion, the product, isoquinoline-5-sulfonyl chloride, often precipitates from the reaction mixture.

    • Collect the solid by suction filtration.

    • Wash the solid with cold water to remove residual acid and salts.

    • Dry the product under vacuum.

  • Validation :

    • The identity and purity of the resulting isoquinoline-5-sulfonyl chloride should be rigorously confirmed.

    • Purity : Assess by HPLC, aiming for >95% purity.

    • Identity : Confirm the structure using ¹H NMR, ¹³C NMR, and MS, comparing the results to reference spectra.

Part 3: Application in Drug Development - The Gateway to ROCK Inhibition

The primary value of this compound and its derivatives is as a foundational scaffold for synthesizing ROCK inhibitors.[2][10] Fasudil (HA-1077) is the archetypal drug in this class, developed from this isoquinoline core.[11] ROCK inhibitors are a promising class of therapeutics for a range of cardiovascular and neurological disorders.[12][13]

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The Rho-associated coiled-coil kinase (ROCK) is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA.[14][15] The RhoA/ROCK pathway is a central regulator of cellular contraction, motility, and cytoskeletal organization.[12][16] In vascular smooth muscle, its overactivation leads to vasoconstriction and contributes to the pathology of conditions like hypertension and cerebral vasospasm.[11][14]

How ROCK Induces Contraction:

  • RhoA Activation : Upstream signals activate RhoA, causing it to bind GTP.

  • ROCK Activation : GTP-bound RhoA binds to and activates ROCK.

  • MLCP Inhibition : Activated ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), inhibiting its activity.[11][14]

  • MLC Phosphorylation : With MLCP inhibited, the levels of phosphorylated myosin light chain (MLC) increase.

  • Contraction : Phosphorylated MLC drives the interaction of actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[14]

Fasudil and other inhibitors derived from the 5-isoquinolinesulfonyl moiety act as competitive inhibitors at the ATP-binding site of ROCK, preventing it from phosphorylating its downstream targets.[13] This action blocks the entire cascade, leading to a net increase in MLCP activity, dephosphorylation of MLC, and subsequent vasodilation.[14]

G Agonists Agonists (e.g., Angiotensin-II) RhoA_GTP RhoA-GTP (Active) Agonists->RhoA_GTP Activates RhoA RhoA-GDP (Inactive) ROCK_A ROCK (Active) RhoA_GTP->ROCK_A Activates ROCK ROCK (Inactive) MLCP MLC Phosphatase (MLCP) ROCK_A->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK_A->MLC Promotes Phosphorylation MLCP_I MLCP (Inactive) MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation Leads to Contraction Smooth Muscle Contraction (Vasoconstriction) MLC_P->Contraction Leads to Fasudil Fasudil (ROCK Inhibitor) Fasudil->ROCK_A Inhibits

Caption: The RhoA/ROCK signaling pathway and point of inhibition.

Broader Therapeutic Implications

Beyond its vasodilatory effects, ROCK inhibition has demonstrated significant therapeutic potential in multiple areas:

  • Neuroprotection : In neurological disorders like stroke and spinal cord injury, excessive ROCK activation contributes to neuronal death and inflammation.[12][14] ROCK inhibitors can mitigate these effects, preserving neural tissue.[14]

  • Pulmonary Hypertension : By relaxing constricted pulmonary arteries, ROCK inhibitors can reduce the pressure load on the heart in conditions like pulmonary arterial hypertension (PAH).[12]

  • Anti-Fibrosis : ROCK signaling is involved in fibrotic processes. Its inhibition shows potential in treating various fibrotic diseases.[16]

  • Oncology : As ROCK plays a role in cell migration and proliferation, its inhibitors are being investigated for their potential to inhibit tumor metastasis.[15][16]

Conclusion

This compound is a compound of significant scientific and pharmaceutical interest. While its direct use is limited, its role as a key structural precursor for a generation of ROCK inhibitors, including the clinically important drug Fasudil, is undeniable. A comprehensive grasp of its chemical properties, spectroscopic characteristics, and synthetic pathways is essential for researchers and developers working to create next-generation therapeutics targeting the Rho-kinase pathway. The continued exploration of derivatives built upon this isoquinoline scaffold holds immense promise for addressing a wide spectrum of unmet medical needs, from cardiovascular disease to neurodegeneration and oncology.

References

Synthesis of 5-Isoquinolinesulfonic Acid from Isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 5-isoquinolinesulfonic acid from isoquinoline, tailored for researchers, scientists, and professionals in drug development. It delves into the underlying chemical principles, provides a detailed experimental protocol, and discusses the characterization of the final product.

Introduction: The Significance of this compound

Isoquinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in numerous natural products and pharmacologically active molecules. The introduction of a sulfonic acid group onto the isoquinoline core can significantly alter its physicochemical properties, such as solubility and acidity, and can serve as a crucial handle for further chemical modifications. This compound, in particular, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its directional synthesis, avoiding the formation of isomeric by-products, is a topic of significant interest in synthetic chemistry.

The Chemistry of Isoquinoline Sulfonation: A Regioselective Approach

The synthesis of this compound from isoquinoline is achieved through an electrophilic aromatic substitution reaction, specifically sulfonation. Understanding the regioselectivity of this reaction is paramount to achieving a high yield of the desired product.

The Underlying Mechanism

The sulfonation of aromatic compounds typically involves an electrophile, which is often sulfur trioxide (SO₃) or a protonated form of it, generated from concentrated or fuming sulfuric acid (oleum). The reaction proceeds via the following general steps:

  • Generation of the Electrophile: In the presence of sulfuric acid, sulfur trioxide is protonated to form the highly electrophilic species, HSO₃⁺.

  • Electrophilic Attack: The π-electron system of the isoquinoline ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (typically HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.

Directing the Sulfonation: The 5-Position Preference

In the case of isoquinoline, electrophilic substitution preferentially occurs on the benzene ring rather than the pyridine ring. This is because the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating it towards electrophilic attack. Furthermore, under the strongly acidic conditions of sulfonation, the nitrogen atom is protonated, further deactivating the pyridine ring.

Within the benzene ring, the positions most susceptible to electrophilic attack are C-5 and C-8. The formation of the sigma complex at these positions allows for resonance structures that delocalize the positive charge without disrupting the aromaticity of the pyridine ring, leading to greater stability.

Crucially, the sulfonation of isoquinoline has been reported to yield almost exclusively the this compound isomer. This high regioselectivity is a key advantage of this synthetic route. The precise factors dictating the strong preference for the 5-position over the 8-position are complex and may involve a combination of steric and electronic effects that favor the formation of the 5-substituted product under thermodynamic control.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the direct sulfonation of isoquinoline.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
IsoquinolineC₉H₇N129.16>98%
Fuming Sulfuric Acid (Oleum)H₂SO₄ + SO₃Variable20% free SO₃
Concentrated Sulfuric AcidH₂SO₄98.0898%
Deionized WaterH₂O18.02N/A
Calcium CarbonateCaCO₃100.09Reagent Grade
Hydrochloric AcidHCl36.46Concentrated
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully place 100 mL of fuming sulfuric acid (20% free SO₃). The flask should be cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Addition of Isoquinoline: Slowly add 50 g (0.387 mol) of isoquinoline to the stirred oleum via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 90-100 °C and maintain this temperature for 4-6 hours with continuous stirring.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. This step should be performed in a fume hood due to the exothermic nature of the dilution of sulfuric acid.

  • Neutralization and Precipitation: To the acidic solution, slowly add calcium carbonate in small portions with constant stirring until the pH of the solution is neutral (pH ~7). This will precipitate the excess sulfuric acid as calcium sulfate.

  • Filtration: Filter the mixture to remove the precipitated calcium sulfate. Wash the filter cake with hot deionized water to ensure complete recovery of the product.

  • Isolation of the Product: The filtrate contains the calcium salt of this compound. To isolate the free acid, acidify the filtrate with concentrated hydrochloric acid. The this compound will precipitate out of the solution.

  • Purification: Collect the precipitated this compound by filtration and wash it with a small amount of cold deionized water to remove any remaining inorganic salts. The product can be further purified by recrystallization from hot water.

  • Drying: Dry the purified product in a vacuum oven at 80-100 °C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₉H₇NO₃S
Molecular Weight209.22 g/mol [1]
AppearanceWhite to off-white crystalline solid
Melting Point>300 °C[2]
Spectroscopic Data
  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons.[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule, confirming the presence of the isoquinoline core and the sulfonic acid group.[1]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands for this compound would include those for the S=O stretching of the sulfonic acid group, as well as the C=C and C=N stretching of the aromatic rings.[1]

Visualizing the Process

Reaction Mechanism

Sulfonation of Isoquinoline cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation & Aromatization H2SO4_1 H₂SO₄ HSO3+ HSO₃⁺ (Electrophile) H2SO4_1->HSO3+ + SO₃ SO3 SO₃ HSO4- HSO₄⁻ Isoquinoline Isoquinoline Sigma_Complex Sigma Complex (Resonance Stabilized) Isoquinoline->Sigma_Complex + HSO₃⁺ Product This compound Sigma_Complex->Product + HSO₄⁻ H2SO4_2 H₂SO₄ Synthesis Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation & Purification Start Start: Isoquinoline & Oleum Reaction_Step Heat at 90-100°C Start->Reaction_Step Quenching Pour onto Ice Reaction_Step->Quenching Neutralization Add CaCO₃ Quenching->Neutralization Filtration1 Filter off CaSO₄ Neutralization->Filtration1 Acidification Acidify with HCl Filtration1->Acidification Filtration2 Collect Product Acidification->Filtration2 Recrystallization Recrystallize from Water Filtration2->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

References

Spectroscopic Characterization of 5-Isoquinolinesulfonic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isoquinolinesulfonic acid (IUPAC Name: isoquinoline-5-sulfonic acid) is a key chemical intermediate and a notable impurity in the synthesis of various pharmacologically active molecules, including the Rho-kinase inhibitor Fasudil.[1] With a molecular formula of C₉H₇NO₃S and a molecular weight of 209.22 g/mol , its unambiguous identification and purity assessment are critical for quality control in pharmaceutical manufacturing and for advancing research applications.[1] This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a robust reference for researchers, analytical scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The spectroscopic profile of this compound is a direct consequence of its constituent functional groups: a bicyclic aromatic isoquinoline system and an electron-withdrawing sulfonic acid group at the C-5 position. The nitrogen heteroatom and the sulfonic acid moiety significantly influence the electronic environment of the aromatic protons and carbons, leading to a distinctive and predictable spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural assignment of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H and ¹³C NMR Spectral Analysis

The proton NMR spectrum is characterized by signals in the aromatic region, with chemical shifts influenced by the anisotropic effects of the bicyclic system and the electronic effects of the nitrogen and sulfonic acid groups. The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom (C-5) directly bonded to the sulfonyl group is expected to be significantly deshielded.

Causality in Experimental Choices: The choice of a deuterated solvent is critical. While solvents like DMSO-d₆ can be used, spectra are often acquired in D₂O, sometimes with the addition of NaOD.[2] This choice is dictated by the high polarity and acidic nature of the sulfonic acid group. The use of D₂O will result in the exchange of the acidic sulfonic acid proton, which will therefore not be observed in the ¹H NMR spectrum.

Table 1: Predicted NMR Data for this compound
Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Key Correlations (HMBC)
¹H NMR H-1~9.3sC-3, C-8a
H-3~8.5dC-1, C-4, C-4a
H-4~7.8dC-3, C-4a, C-5
H-6~8.2dC-5, C-8
H-7~7.7tC-5, C-8a
H-8~8.8dC-6, C-8a
¹³C NMR C-1~152CH
C-3~145CH
C-4~122CH
C-4a~135C
C-5~140C
C-6~128CH
C-7~130CH
C-8~125CH
C-8a~132C

Note: Predicted values are based on general principles of NMR for isoquinoline derivatives and may vary based on experimental conditions.[3][4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or DEPT experiment can be run to differentiate between CH, CH₂, CH₃, and quaternary carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra, such as COSY (to establish H-H couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range H-C correlations, crucial for assigning quaternary carbons).

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the key functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for the sulfonic acid and the aromatic isoquinoline moieties.

IR Spectral Interpretation

The spectrum is dominated by features characteristic of sulfonic acids and aromatic systems.[5] The sulfonic acid group gives rise to a very broad O-H stretching band due to hydrogen bonding, along with strong, characteristic S=O stretching vibrations.

Self-Validating Protocol: The presence of both the broad O-H band and the sharp aromatic C-H stretches, in conjunction with the strong S=O bands in the "fingerprint region," provides a cross-validated confirmation of the molecule's primary functional groups. The absence of significant aliphatic C-H stretches (~2850-2960 cm⁻¹) further validates the purely aromatic nature of the carbon skeleton.

Table 2: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
~3400Broad, StrongO-H stretch (from sulfonic acid and potential hydration)
~3100-3000Medium, SharpAromatic C-H stretch
~1620-1580Medium-StrongC=C and C=N ring stretching vibrations (isoquinoline)
~1240StrongAsymmetric S=O stretch (SO₃H)[6]
~1170StrongSymmetric S=O stretch (SO₃H)[6]
~1030StrongS-O stretch (SO₃H)[5][6]
~830StrongC-H out-of-plane bending

Note: Data sourced from available spectra and typical values for sulfonic acids.[6][7][8]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Technique)
  • Sample Preparation: Place a small amount (~1-2 mg) of this compound and ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) into an agate mortar.

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.

  • Pellet Formation: Transfer a portion of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition: Place the KBr pellet into the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be acquired first for automatic subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pathways, offering further structural confirmation.

MS Analysis and Fragmentation

For this compound, electron ionization (EI) is a common technique. The mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the molecular weight. The fragmentation pattern is highly informative.

Trustworthiness of Data: The molecular ion peak serves as the primary validation of the compound's identity. The logical fragmentation pathways, such as the loss of SO₂ or SO₃, are characteristic of aryl sulfonic acids and provide a secondary layer of confirmation. The observation of the base peak corresponding to the stable isoquinoline cation (m/z 129) is a highly reliable indicator of the core structure.

The mass spectrum for this compound shows a molecular ion peak at m/z 209, which corresponds to its molecular weight.[9] Key fragment ions are observed at m/z 129 and 116.[9] The peak at m/z 129 can be attributed to the loss of the sulfonic acid group (SO₃, 80 Da), resulting in the stable isoquinoline radical cation.

Table 3: Key Mass Spectrometry Data
m/z Relative Intensity Proposed Fragment
209100%[C₉H₇NO₃S]⁺˙ (Molecular Ion, M⁺˙)
129~42%[C₉H₇N]⁺˙ (Loss of SO₃)
116~41%[C₈H₆N]⁺ (Possible loss of HCN from m/z 129)
101~33%[C₈H₅]⁺ (Further fragmentation)
64~26%[SO₂]⁺˙

Note: Intensities are approximate and based on available data.[9]

Experimental Protocol: Mass Spectrometry (Direct Insertion Probe)
  • Sample Preparation: Load a small quantity (microgram scale) of the solid sample into a capillary tube.

  • Sample Introduction: Insert the capillary tube into the direct insertion probe of the mass spectrometer.

  • Ionization: Introduce the probe into the high-vacuum source of the spectrometer. The sample is heated gradually, causing it to vaporize directly into the ionization chamber. Electron ionization (EI) is typically performed at 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: The detector records the abundance of ions at each mass-to-charge ratio, generating the mass spectrum.

Integrated Spectroscopic Workflow for Structural Confirmation

A robust structural confirmation of this compound relies not on a single technique but on the synergistic integration of all three. The logical workflow ensures a comprehensive and unambiguous characterization.

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

The spectroscopic characterization of this compound is straightforward when a multi-technique approach is employed. Mass spectrometry confirms the molecular formula, Infrared spectroscopy validates the presence of the critical sulfonic acid and aromatic functional groups, and NMR spectroscopy provides the definitive and unambiguous map of the molecular structure. The data and protocols outlined in this guide serve as an authoritative framework for the analysis of this important compound, ensuring accuracy and reliability in research and quality control settings.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Isoquinolinesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

5-Isoquinolinesulfonic acid, a molecule of significant interest in pharmaceutical development, presents a unique set of physicochemical challenges and opportunities.[1][2] Its dual character, possessing both a heterocyclic aromatic isoquinoline core and a strongly acidic sulfonic acid group, dictates its behavior in various solvent systems and under diverse environmental stressors.[3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility and stability of this compound. By delving into the causality behind experimental choices and grounding our protocols in authoritative standards, we aim to equip you with the field-proven insights necessary for robust formulation development and reliable analytical characterization.

I. Physicochemical Properties: A Foundation for Understanding

A thorough understanding of the fundamental physicochemical properties of this compound is paramount to predicting its behavior. These properties, summarized in the table below, provide the initial framework for experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₃S[1][3][4]
Molecular Weight 209.22 g/mol [1][3][4]
Appearance White to almost white crystalline solid/powder[5]
Melting Point >300 °C (decomposes)[1][6]
pKa (Predicted) -0.98 ± 0.40[1]
Storage Sealed in a dry environment at 2-8°C[1][6]

The high melting point suggests strong intermolecular forces within the crystal lattice, a factor that will influence its dissolution kinetics. The highly acidic nature, indicated by the predicted pKa, is a key determinant of its pH-dependent solubility.

II. Solubility Profile: From Qualitative Observations to Quantitative Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its solubility is a nuanced interplay between its polar sulfonic acid group and its aromatic isoquinoline moiety.

Qualitative Solubility Assessment

Initial qualitative assessments indicate that this compound is slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol. Its solubility in aqueous solutions is expected to be highly dependent on pH.

Quantitative Solubility Determination: The Shake-Flask Method

To move beyond qualitative descriptions, a robust and reproducible method for quantitative solubility determination is essential. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[7][8] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and accurate data.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh Excess Compound add_compound Add excess compound to a known volume of solvent in a sealed vial prep_compound->add_compound prep_solvent Prepare Solvent System (e.g., Water, Buffers, Organic Solvents) prep_solvent->add_compound agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) to reach equilibrium add_compound->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute filtrate to fall within the calibration curve range filter->dilute analyze Analyze by a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility (mg/mL or µg/mL) analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation of Solutions:

    • Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[8]

    • Select a range of organic solvents relevant to potential formulation strategies (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Polyethylene Glycol).

  • Equilibration:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container. The presence of undissolved solid is crucial for ensuring equilibrium is reached.

    • Place the containers in a shaker bath maintained at a constant temperature (e.g., 25°C and/or 37°C) and agitate for a sufficient duration (typically 24-72 hours) to achieve equilibrium.[7][8] Periodically inspect to ensure undissolved solid remains.

  • Phase Separation:

    • Following equilibration, cease agitation and allow the samples to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Dilute the filtered sample with a suitable solvent to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the diluted sample and calculate the solubility based on the calibration curve.

Anticipated pH-Dependent Solubility Profile

Given the strongly acidic nature of the sulfonic acid group (predicted pKa of -0.98), this compound will exist predominantly in its ionized (sulfonate) form across the entire physiological pH range.[1] The isoquinoline nitrogen, being basic, will be protonated at acidic pH. This dual ionic character at low pH is expected to enhance its aqueous solubility. As the pH increases, the isoquinoline nitrogen will become deprotonated, but the sulfonate group will remain ionized, thus maintaining good aqueous solubility. A significant decrease in solubility is not anticipated at higher pH values for this compound.

III. Stability Profile: A Systematic Approach to Degradation

Evaluating the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways that may impact its safety and efficacy.[9] The International Council for Harmonisation (ICH) guidelines provide a robust framework for conducting these stability studies.[10][11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish stability-indicating analytical methods.[11] These studies should be conducted on a single batch of the drug substance.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation hydrolysis Hydrolytic (Acidic, Basic, Neutral) analyze Analyze stressed samples at time points using a validated stability-indicating method (e.g., HPLC-UV/MS) hydrolysis->analyze oxidation Oxidative (e.g., H₂O₂) oxidation->analyze thermal Thermal (Dry Heat, Elevated Temp. in Solution) thermal->analyze photo Photolytic (UV/Vis Light Exposure) photo->analyze identify Identify and characterize significant degradation products analyze->identify method Confirm method's ability to separate degradants from the parent compound analyze->method pathway Propose degradation pathways identify->pathway

Caption: Workflow for Forced Degradation Studies.

  • Hydrolytic Stability:

    • Acidic Conditions: Dissolve this compound in 0.1 M HCl and heat at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Basic Conditions: Dissolve the compound in 0.1 M NaOH and maintain at a similar elevated temperature.

    • Neutral Conditions: Dissolve the compound in purified water and heat under the same conditions.

    • Causality: The use of acidic and basic conditions challenges the hydrolytic stability of any potentially labile functional groups. The sulfonic acid group itself is generally stable to hydrolysis. The isoquinoline ring system is also relatively stable, but extreme pH and temperature could potentially lead to ring opening, though this is unlikely under typical forced degradation conditions.

  • Oxidative Stability:

    • Dissolve this compound in a suitable solvent and treat with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature or slightly elevated temperature.

    • Causality: The isoquinoline ring, particularly the electron-rich positions, may be susceptible to oxidation. The nitrogen atom could potentially form an N-oxide.[14]

  • Thermal Stability:

    • Solid State: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 10°C increments above the accelerated stability testing temperature).[11]

    • Solution State: Heat a solution of the compound at a high temperature (e.g., 80°C).

    • Causality: Thermal stress assesses the intrinsic stability of the molecule and can induce degradation pathways that may not be observed under other conditions. Given its high melting point, this compound is expected to have good thermal stability in the solid state.

  • Photostability:

    • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[15][16] A control sample should be protected from light.

    • Causality: The aromatic isoquinoline ring system contains chromophores that can absorb UV/Vis radiation, potentially leading to photochemical degradation.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented, based on the chemistry of the isoquinoline and sulfonic acid moieties, the following are plausible degradation pathways:

  • Oxidation: The most likely degradation pathway is the oxidation of the isoquinoline ring. This could involve the formation of an N-oxide on the nitrogen atom or hydroxylation at various positions on the aromatic rings.

  • Photodegradation: Exposure to light could lead to complex photochemical reactions, potentially involving radical mechanisms, leading to polymerization or cleavage of the ring system.

  • Desulfonation: Although sulfonic acids are generally stable, under very harsh conditions (e.g., high temperature and strong acid), desulfonation could occur, though this is considered a less likely pathway under typical storage conditions.

IV. Analytical Methodologies: Ensuring Specificity and Accuracy

A validated, stability-indicating analytical method is the cornerstone of any reliable solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.

Development of a Stability-Indicating HPLC Method
  • Column Selection: A reversed-phase C18 column is a suitable starting point for the separation of this compound and its potential degradation products.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the polar parent compound and any less polar degradation products.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., determined by UV-Vis spectrophotometry) should be employed.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation products are resolved from the parent peak.

V. Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data remains to be experimentally determined, the protocols and theoretical considerations outlined herein provide a robust starting point for any researcher or drug development professional working with this important pharmaceutical intermediate.

Future work should focus on the experimental execution of the described protocols to generate a complete and quantitative physicochemical profile for this compound. The identification and structural elucidation of any degradation products formed during forced degradation studies will be critical for a complete understanding of its stability and for ensuring the safety and quality of any resulting pharmaceutical products.

VI. References

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. --INVALID-LINK--

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. --INVALID-LINK--

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. --INVALID-LINK--

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. --INVALID-LINK--

  • KK Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. --INVALID-LINK--

  • AxisPharm. Equilibrium Solubility Assays Protocol. --INVALID-LINK--

  • ResearchGate. (2018). Summary of solubility measurement protocols of each company before harmonization. --INVALID-LINK--

  • World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. --INVALID-LINK--

  • Sigma-Aldrich. MultiScreen Solubility Filter Plate. --INVALID-LINK--

  • ChemBK. Isoquinoline-5-sulfonic Acid. --INVALID-LINK--

  • Sigma-Aldrich. This compound 95%. --INVALID-LINK--

  • PubMed. (2004). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. --INVALID-LINK--

  • SynThink Research Chemicals. Isoquinoline-5-Sulfonic Acid. --INVALID-LINK--

  • AKSci. 27655-40-9 this compound. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • TCI AMERICA. Isoquinoline-5-sulfonic Acid. --INVALID-LINK--

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. --INVALID-LINK--

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. --INVALID-LINK--

  • ResearchGate. (2012). Study of pH-dependent drugs solubility in water. --INVALID-LINK--

  • SciELO Brasil. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. --INVALID-LINK--

  • MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. --INVALID-LINK--

  • PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. --INVALID-LINK--

  • Semantic Scholar. (2012). Study of pH-dependent drugs solubility in water. --INVALID-LINK--

  • ResearchGate. (2016). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. --INVALID-LINK--

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. --INVALID-LINK--

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. --INVALID-LINK--

  • Santa Cruz Biotechnology. Isoquinoline-5-sulfonic Acid. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (APAC). Isoquinoline-5-sulfonic Acid. --INVALID-LINK--

  • National Institutes of Health. (1995). 5-Hydroxyquinoline-2-Carboxylic Acid, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. --INVALID-LINK--

  • Benchchem. (2025). Solubility of 5-Azidopentanoic Acid Ethyl Ester in Organic Solvents: An In-depth Technical Guide. --INVALID-LINK--

References

The Genesis of a Privileged Scaffold: A Technical History of Isoquinoline Sulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline framework is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic pharmaceuticals.[1] The introduction of a sulfonic acid moiety to this scaffold unlocks a unique chemical space, providing critical intermediates for drug development and molecular probes. This guide navigates the historical journey of isoquinoline sulfonic acids, from the initial discovery of the parent heterocycle to the elucidation of its sulfonation chemistry and the evolution of synthetic strategies. By examining the causality behind early experimental choices and the progression to modern, high-yield protocols, we provide a comprehensive technical narrative for researchers seeking to leverage this important class of molecules.

The Dawn of Isoquinoline: A Coal Tar Derivative

The story of isoquinoline sulfonic acids begins with the discovery of the parent molecule itself. In 1885, S. Hoogewerf and W. A. van Dorp, through meticulous fractional crystallization of the acid sulfate salts from coal tar, first isolated a new basic substance.[2] This compound, a structural isomer of quinoline, was aptly named isoquinoline.[3] The ability to form a crystalline sulfate salt was not merely a purification footnote; it was the key to its initial isolation and foreshadowed the early and enduring relationship between isoquinoline and strong mineral acids, particularly sulfuric acid.

The early 20th century saw refinements in the isolation of isoquinoline. In 1914, Weissgerber developed a more efficient extraction method from coal tar, capitalizing on the differential basicity of isoquinoline compared to the co-occurring quinoline.[2] These pioneering efforts in isolation and purification laid the essential groundwork for the systematic investigation of isoquinoline's chemical reactivity.

The First Foray into Sulfonation: Unveiling the Regioselectivity

With a reliable source of isoquinoline established, chemists began to explore its reactivity. The introduction of a sulfonic acid group via electrophilic aromatic substitution was a logical step, given the well-established sulfonation chemistry of other aromatic systems in the late 19th century.

The first documented sulfonation of isoquinoline was reported in the scientific literature of the era. These early experiments typically involved heating isoquinoline with fuming sulfuric acid (oleum), a potent sulfonating agent.[4] The primary challenge for these pioneering chemists was not just achieving the sulfonation but determining the precise location of the newly introduced sulfonic acid group on the bicyclic ring system.

Through careful experimentation and what was then state-of-the-art analysis (likely involving derivative formation and melting point analysis), a critical aspect of isoquinoline chemistry was uncovered: the regioselectivity of its electrophilic substitution. It was established that the sulfonation of isoquinoline preferentially occurs on the benzene ring, rather than the electron-deficient pyridine ring. Specifically, two main products were identified:

  • Isoquinoline-5-sulfonic acid (the major product)

  • Isoquinoline-8-sulfonic acid (a minor product)

This outcome is a direct consequence of the electronic properties of the isoquinoline ring system. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Consequently, electrophiles, such as the SO₃ in fuming sulfuric acid, are directed to the more electron-rich benzene ring. The preference for the 5- and 8-positions can be explained by the stability of the Wheland intermediates formed during the substitution process.

The historical workflow for the sulfonation and subsequent analysis of isoquinoline can be visualized as follows:

G cluster_0 19th Century Sulfonation & Analysis A Isoquinoline C Heating A->C B Fuming Sulfuric Acid (Oleum) B->C D Mixture of Sulfonic Acid Isomers C->D Electrophilic Aromatic Substitution E Fractional Crystallization D->E Separation F Derivative Formation (e.g., salts, amides) E->F G Melting Point & Elemental Analysis F->G H Structural Elucidation G->H Characterization

Caption: Historical workflow for the synthesis and analysis of isoquinoline sulfonic acids.

Evolution of Synthetic Methodologies

While the direct sulfonation of isoquinoline provided the first access to its sulfonic acid derivatives, the method had its drawbacks, including the use of harsh reagents and the formation of isomeric mixtures that were often difficult to separate. Over the decades, synthetic chemists have developed more refined and regioselective methods.

From Direct Sulfonation to Controlled Synthesis

The early direct sulfonation methods have been optimized over time. It was discovered that temperature control could influence the ratio of the 5- and 8-isomers. For instance, sulfonation with oleum at temperatures up to 180°C favors the formation of isoquinoline-5-sulfonic acid.[4]

Modern approaches often involve a two-step process to achieve higher purity and yield of a specific isomer. For example, the synthesis of isoquinoline-5-sulfonyl chloride, a key intermediate for many drug syntheses, often starts with isoquinoline-5-sulfonic acid.

The following table summarizes the evolution of synthetic approaches:

MethodReagentsKey Features & Rationale
Early Direct Sulfonation Isoquinoline, Fuming Sulfuric Acid (Oleum)Rationale: A direct and straightforward application of established aromatic sulfonation chemistry. Limitations: Harsh conditions, formation of isomeric mixtures requiring tedious separation.
Temperature-Controlled Sulfonation Isoquinoline, Oleum (at specific temperatures)Rationale: Exploits the thermodynamic and kinetic differences in the formation of the 5- and 8-isomers to enrich the desired product.
Modern Multi-Step Synthesis e.g., Isoquinoline-5-sulfonic acid, Thionyl chloride, DMFRationale: Starts with a purified sulfonic acid isomer to produce highly pure derivatives like sulfonyl chlorides, avoiding isomeric contamination in subsequent steps. The use of DMF as a catalyst accelerates the conversion to the sulfonyl chloride.
A Modern, Validated Protocol for Isoquinoline-5-Sulfonyl Chloride Hydrochloride

The following protocol details a representative modern synthesis of isoquinoline-5-sulfonyl chloride hydrochloride from isoquinoline-5-sulfonic acid. This method is a self-validating system, with each step designed to ensure high conversion and purity.

Objective: To convert isoquinoline-5-sulfonic acid to isoquinoline-5-sulfonyl chloride hydrochloride, a stable and versatile intermediate.

Materials:

  • Isoquinoline-5-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isoquinoline-5-sulfonic acid (1.0 eq) in an excess of thionyl chloride (e.g., 10-15 eq).

    • Causality: Thionyl chloride serves as both the chlorinating agent and the solvent. A large excess is used to drive the reaction to completion.

  • Catalysis: Add a catalytic amount of DMF (e.g., 0.1 eq) to the suspension.

    • Causality: DMF catalyzes the formation of the highly reactive Vilsmeier reagent (from SOCl₂ and DMF), which is the active species that facilitates the conversion of the sulfonic acid to the sulfonyl chloride.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

    • Causality: This step removes the volatile unreacted reagent and byproducts, leaving the crude product.

  • Isolation and Purification: Suspend the resulting solid residue in anhydrous dichloromethane. Stir vigorously to wash the solid. Collect the product by filtration, wash with fresh dichloromethane, and dry under vacuum.

    • Causality: Dichloromethane is used to wash away any remaining soluble impurities. The product, isoquinoline-5-sulfonyl chloride hydrochloride, is a stable salt that is sparingly soluble in dichloromethane, allowing for its isolation as a purified solid.

The workflow for this modern synthetic protocol can be visualized as follows:

G cluster_1 Modern Synthesis of Isoquinoline-5-Sulfonyl Chloride HCl A Isoquinoline-5-sulfonic acid D Reflux (2-3h) A->D B Thionyl Chloride (SOCl₂) B->D C DMF (catalyst) C->D E Reaction Mixture D->E F Rotary Evaporation E->F Remove excess SOCl₂ G Crude Product (solid) F->G H Wash with Dichloromethane G->H I Filtration & Drying H->I J Pure Isoquinoline-5-Sulfonyl Chloride HCl I->J Final Product

Caption: A modern, validated workflow for the synthesis of isoquinoline-5-sulfonyl chloride hydrochloride.

The Enduring Importance in Drug Discovery

The development of reliable synthetic routes to isoquinoline sulfonic acids and their derivatives has had a significant impact on medicinal chemistry and drug development. These compounds are not typically therapeutic agents themselves but rather are crucial building blocks for more complex molecules.

Key Applications:

  • Pharmaceutical Intermediates: Isoquinoline-5-sulfonic acid and its derivatives are vital intermediates in the synthesis of a wide range of biologically active compounds.[5] A prominent example is the synthesis of Fasudil , a potent Rho-kinase inhibitor used for the treatment of cerebral vasospasm.

  • Molecular Probes: The sulfonic acid group can be used to impart water solubility to isoquinoline-based fluorescent dyes and probes, enabling their use in biological assays.

  • Ligands for Catalysis: The isoquinoline scaffold can be functionalized via its sulfonic acid derivatives to create novel ligands for transition metal catalysis.

The logical flow from the core isoquinoline scaffold to a final drug product often involves the strategic use of an isoquinoline sulfonic acid intermediate:

G A Isoquinoline Scaffold B Sulfonation A->B C Isoquinoline Sulfonic Acid B->C D Conversion to Sulfonyl Chloride/Amide C->D E Coupling with Amine/Other Moiety D->E F Biologically Active Molecule (e.g., Fasudil) E->F Final Synthetic Step

Caption: The role of isoquinoline sulfonic acids as key intermediates in drug discovery.

Conclusion

The journey of isoquinoline sulfonic acids from a byproduct of 19th-century coal tar processing to a cornerstone of modern medicinal chemistry is a testament to the enduring power of fundamental chemical research. The initial discovery, driven by the need to understand the reactivity of a novel heterocycle, has paved the way for the development of life-saving therapeutics. For today's researchers, a deep understanding of this history—from the foundational principles of electrophilic substitution to the nuances of modern synthetic protocols—provides a critical framework for innovation and the continued exploration of the vast chemical space offered by the isoquinoline scaffold.

References

The Isoquinoline-5-Sulfonamide Scaffold: A Technical Guide to its Biological Activity as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-5-sulfonamide core is a foundational scaffold in modern pharmacology, giving rise to a class of potent, ATP-competitive protein kinase inhibitors. While the parent compound, 5-Isoquinolinesulfonic acid, serves primarily as a synthetic precursor, its derivatives have been instrumental in dissecting complex signaling pathways and have led to clinically approved therapeutics. This guide provides an in-depth analysis of the mechanism of action, key biological activities, and essential experimental protocols for characterizing compounds based on this privileged structure. We will focus on the canonical Rho-associated kinase (ROCK) pathway, a principal target of these inhibitors, to illustrate their profound impact on cellular function, particularly in the regulation of smooth muscle contractility.

Introduction: From a Synthetic Intermediate to a Pharmacological Powerhouse

This compound is a stable, white crystalline solid that, on its own, exhibits limited direct biological activity.[1] Its true value lies in its role as a versatile starting material for the synthesis of a wide array of pharmacologically active isoquinoline-5-sulfonamide derivatives.[2] By modifying the sulfonamide group, medicinal chemists have developed a series of compounds with varying potency and selectivity against different protein kinases.

Early derivatives, such as H-7 and HA-1004, were identified as inhibitors of Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases (PKA and PKG).[3][4] This initial discovery paved the way for the development of more refined molecules, most notably Fasudil (HA-1077). Fasudil is a potent inhibitor of Rho-associated kinase (ROCK) and is clinically approved in Japan for the treatment of cerebral vasospasm.[3] The journey of the isoquinoline-5-sulfonamide scaffold from a simple chemical intermediate to a life-saving drug underscores its significance in medicinal chemistry and pharmacology.

Core Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site

The biological efficacy of isoquinoline-5-sulfonamide derivatives stems from their ability to directly interact with the catalytic domain of protein kinases. These compounds function as reversible, ATP-competitive inhibitors.[4] The isoquinoline ring system mimics the adenine moiety of ATP, allowing it to dock into the hydrophobic pocket of the kinase's active site. The sulfonamide portion can then form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for stabilizing the inhibitor-enzyme complex.

The primary targets for many clinically relevant derivatives, such as Fasudil, are the Rho-associated kinases, ROCK1 and ROCK2.[2] By occupying the ATP-binding site, these inhibitors prevent the kinase from transferring the gamma-phosphate of ATP to its downstream protein substrates, thereby blocking the signaling cascade.

The RhoA/ROCK Signaling Pathway: A Central Hub for Cellular Contractility

The RhoA/ROCK pathway is a critical regulator of actin cytoskeleton dynamics and smooth muscle contraction.[5] In its active, GTP-bound state, the small GTPase RhoA binds to and activates ROCK.[6] Activated ROCK, a serine/threonine kinase, then phosphorylates multiple downstream targets that converge to increase smooth muscle contraction.

The most critical of these targets is the Myosin Phosphatase Target subunit 1 (MYPT1) of Myosin Light Chain Phosphatase (MLCP).[7] Phosphorylation of MYPT1 by ROCK inhibits the activity of MLCP.[5] Since MLCP is responsible for dephosphorylating the Myosin Light Chain (MLC), its inhibition leads to a net increase in phosphorylated MLC. Phosphorylated MLC promotes the interaction between actin and myosin, driving the contractile process.[8] Isoquinoline-5-sulfonamide derivatives, by inhibiting ROCK, prevent the inactivation of MLCP, leading to increased MLC dephosphorylation and subsequent smooth muscle relaxation.[3]

ROCK_Pathway Agonist Agonists (e.g., Phenylephrine) GPCR GPCR Agonist->GPCR Binds RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits MYPT1 Fasudil Fasudil (Isoquinoline Derivative) Fasudil->ROCK Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) pMLC->MLC Contraction Smooth Muscle Contraction pMLC->Contraction Promotes MLC->pMLC MLCK (Ca2+/Calmodulin) Relaxation Smooth Muscle Relaxation MLC->Relaxation Promotes

Caption: The RhoA/ROCK signaling pathway in smooth muscle contraction and its inhibition by Fasudil.

Key Biological Activities and Therapeutic Potential

The inhibition of protein kinases by isoquinoline-5-sulfonamide derivatives translates into a broad range of biological effects, with significant therapeutic implications.

Vasodilation and Cardiovascular Applications

The most prominent and well-characterized effect of ROCK inhibitors like Fasudil is the relaxation of vascular smooth muscle, leading to vasodilation.[2] This activity is the basis for its use in treating cerebral vasospasm following subarachnoid hemorrhage.[3] By inhibiting ROCK-mediated hypercontraction, these compounds improve cerebral blood flow and prevent ischemic damage. This mechanism also gives them potential for treating other cardiovascular conditions such as hypertension and angina.

Anti-Tumor and Anti-Metastatic Effects

The Rho/ROCK pathway is implicated in various aspects of cancer progression, including cell migration, invasion, and proliferation.[3] By inhibiting ROCK, Fasudil has been shown to suppress tumor cell migration and invasive growth in preclinical models.[3] This suggests a potential role for isoquinoline-based ROCK inhibitors as anti-metastatic agents in oncology.

Neuroprotection and Neurite Outgrowth

Emerging evidence indicates that ROCK inhibitors may have neuroprotective and neuroregenerative properties.[9][10] In models of neurodegenerative diseases, Fasudil has been shown to promote axonal regeneration and repair nerve damage.[9] This opens up exciting possibilities for the application of these compounds in treating conditions like Alzheimer's disease, Parkinson's disease, and spinal cord injury.

Quantitative Analysis: Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and side-effect profile. While Fasudil is primarily known as a ROCK inhibitor, it also exhibits activity against other kinases, particularly at higher concentrations.

CompoundTarget KinaseInhibition ConstantReference
Fasudil (HA-1077) ROCK1Ki = 0.33 µM[2]
ROCK2IC50 = 0.158 µM[2]
PKAIC50 = 4.58 µM[2]
PKCIC50 = 12.30 µM[2]
PKGIC50 = 1.650 µM[2]
H-1152P ROCKKi = 1.6 nM[11]
PKAKi = 630 nM[11]
PKCKi = 9270 nM[11]

This table summarizes the inhibitory constants (Ki or IC50) of representative isoquinoline-5-sulfonamide derivatives against a panel of protein kinases. Note the significantly higher potency and selectivity of the second-generation inhibitor H-1152P for ROCK compared to other kinases.

Essential Experimental Protocols

Characterizing the biological activity of novel isoquinoline-5-sulfonamide derivatives requires a combination of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is a cornerstone for determining the potency (IC50) of a compound against a specific kinase. It measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the degree of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Reaction_Plate Combine Compound, Kinase, Substrate, and ATP in 384-well plate Compound_Prep->Reaction_Plate Enzyme_Prep Prepare Kinase/ Substrate Mix Enzyme_Prep->Reaction_Plate ATP_Prep Prepare ATP Solution ATP_Prep->Reaction_Plate Incubate_1 Incubate at RT (e.g., 60 min) Reaction_Plate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) Incubate_2->Add_Detection Incubate_3 Incubate at RT (e.g., 30 min) Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence (Plate Reader) Incubate_3->Read_Luminescence Calculate_IC50 Normalize Data and Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compound, kinase, substrate, and ATP in an appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the test compound (at various concentrations), the kinase/substrate mixture, and initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a defined period.

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[9]

Ex Vivo Aortic Ring Assay for Vasodilation

This organ bath experiment directly measures the effect of a compound on the contractility of vascular smooth muscle, providing functional evidence of vasodilation.

Methodology:

  • Tissue Preparation: Humanely euthanize a laboratory animal (e.g., a rat) and carefully excise the thoracic aorta. Place the aorta in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Ring Sectioning: Clean the aorta of adherent connective and fatty tissue and cut it into uniform rings (1-2 mm in width).[1][12]

  • Mounting: Suspend the aortic rings between two L-shaped hooks in a temperature-controlled (37°C) organ bath filled with oxygenated PSS. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes.[13] Induce a sustained contraction using a vasoconstrictor agent like phenylephrine.

  • Compound Addition: Once a stable contraction plateau is reached, add the test compound in a cumulative manner, increasing the concentration stepwise.

  • Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of the compound to generate a concentration-response curve and determine the EC50 value.

Conclusion and Future Directions

The isoquinoline-5-sulfonamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective protein kinase inhibitors. The clinical success of Fasudil has validated the RhoA/ROCK pathway as a druggable target for cardiovascular disease, and ongoing research continues to uncover new therapeutic applications in oncology and neurology. Future efforts in this field will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects and enhance therapeutic efficacy. The robust biochemical and cell-based assays outlined in this guide will remain essential tools for driving these discovery and development efforts forward.

References

The 5-Isoquinolinesulfonyl Scaffold: A Gateway to Potent Kinase Inhibition and Diverse Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of signal transduction research and drug discovery, the identification of chemical scaffolds that can be systematically modified to yield potent and selective inhibitors of key enzymes is a paramount objective. The 5-isoquinolinesulfonyl moiety has emerged as one such "privileged scaffold," forming the chemical backbone of a class of highly influential protein kinase inhibitors. While 5-Isoquinolinesulfonic acid itself is primarily a synthetic intermediate, its sulfonamide derivatives have become indispensable tools for dissecting complex signaling pathways and have shown promise as therapeutic agents.

This technical guide provides a comprehensive overview of the research applications stemming from the 5-isoquinolinesulfonyl core. We will delve into the mechanistic underpinnings of its most prominent derivatives, H-7 and Fasudil, and provide detailed, field-proven insights into their practical application in diverse research areas, including neuroscience, cardiovascular biology, and oncology.

The 5-Isoquinolinesulfonyl Core: A Foundation for Kinase Inhibition

The power of the 5-isoquinolinesulfonyl scaffold lies in its ability to be readily derivatized, leading to compounds that competitively inhibit the ATP-binding site of a wide range of protein kinases. This inhibition is often achieved through the formation of hydrogen bonds between the isoquinoline nitrogen and the hinge region of the kinase, a critical interaction for inhibitor binding. The sulfonamide linker and its substituents play a crucial role in determining the potency and selectivity of these inhibitors for different kinases.

H-7: A Broad-Spectrum Probe of Serine/Threonine Kinase Signaling

1-(5-Isoquinolinesulphonyl)-2-methylpiperazine, commonly known as H-7, is a first-generation and broad-spectrum inhibitor of serine/threonine kinases. Its ability to inhibit multiple kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC), has made it a valuable tool for initial investigations into the roles of these signaling pathways in various cellular processes.

Mechanism of Action of H-7

H-7 exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of target kinases. While not highly selective, its differential inhibition of various kinases allows for a preliminary dissection of signaling cascades. For instance, comparing the effects of H-7 with more selective inhibitors can help to elucidate the relative contributions of different kinases to a particular cellular response.

Quantitative Data: H-7 Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of H-7 against a panel of common protein kinases, providing a quantitative basis for experimental design.

KinaseIC50 (μM)
Protein Kinase A (PKA)3.0[1][2]
Protein Kinase G (PKG)5.8[1][2]
Protein Kinase C (PKC)6.0[1][2]
Myosin Light Chain Kinase (MLCK)97.0[1][2]
Research Applications of H-7

The broad-spectrum nature of H-7 has led to its use in a wide array of research applications, including:

  • Neuroscience: Investigating the role of protein kinases in neuronal apoptosis and neurite outgrowth.[3]

  • Cancer Biology: Studying the involvement of PKC in tumor cell proliferation and metastasis.

  • Immunology: Elucidating the role of protein kinases in immune cell signaling and activation.

Experimental Protocol: Investigating Neuronal Apoptosis Using H-7

This protocol provides a step-by-step methodology for assessing the effect of H-7 on apoptosis in a neuronal cell line, such as SH-SY5Y, induced by a neurotoxic agent.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • H-7 dihydrochloride

  • Neurotoxic agent (e.g., 6-hydroxydopamine)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow Cytometer

Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assay cluster_2 Data Acquisition & Analysis A 1. Seed SH-SY5Y cells in 6-well plates B 2. Allow cells to adhere and grow to 70-80% confluency A->B C 3. Pre-treat cells with varying concentrations of H-7 for 1 hour B->C D 4. Induce apoptosis with a neurotoxic agent C->D E 5. Incubate for 24 hours D->E F 6. Harvest cells (including supernatant) E->F G 7. Wash cells with cold PBS F->G H 8. Resuspend cells in Annexin V binding buffer G->H I 9. Add Annexin V-FITC and Propidium Iodide H->I J 10. Incubate in the dark for 15 minutes I->J K 11. Analyze samples by flow cytometry J->K L 12. Quantify apoptotic (Annexin V+) and necrotic (Annexin V+/PI+) cells K->L

Caption: Workflow for assessing the anti-apoptotic effects of H-7.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will allow them to reach 70-80% confluency within 24 hours.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • H-7 Pre-treatment: Prepare fresh solutions of H-7 in serum-free DMEM. Aspirate the old media from the cells and replace it with media containing the desired concentrations of H-7 (e.g., 1, 5, 10, 20 µM) and a vehicle control. Incubate for 1 hour.

  • Apoptosis Induction: Add the neurotoxic agent to the wells at a pre-determined optimal concentration to induce apoptosis.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Harvesting: Carefully collect the media (containing floating apoptotic cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected media.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Fasudil: A Potent and Clinically Relevant Rho-Kinase (ROCK) Inhibitor

Fasudil, another derivative of this compound, has garnered significant attention due to its potent and relatively selective inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).[4] ROCK is a key downstream effector of the small GTPase RhoA and plays a critical role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction.

Mechanism of Action of Fasudil

Fasudil's primary mechanism of action is the inhibition of ROCK, which leads to a variety of downstream effects. In vascular smooth muscle cells, ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and contraction. By inhibiting ROCK, Fasudil promotes vasodilation.[4] Furthermore, ROCK is involved in numerous other cellular processes, and its inhibition by Fasudil has been shown to have neuroprotective, anti-inflammatory, and anti-fibrotic effects.[4]

G cluster_0 RhoA/ROCK Signaling Pathway cluster_1 Fasudil Inhibition A Upstream Signals (e.g., GPCRs, Growth Factors) B RhoA-GTP (Active) A->B C ROCK B->C Activates D Myosin Light Chain Phosphatase (MLCP) C->D Inhibits E Myosin Light Chain (MLC) D->E Dephosphorylates F Actin-Myosin Interaction & Contraction E->F Phosphorylation Promotes G Fasudil G->C Inhibits

Caption: Fasudil inhibits the RhoA/ROCK signaling pathway.

Quantitative Data: Fasudil Kinase Inhibition Profile

The following table presents the IC50 values of Fasudil for ROCK and other related kinases, highlighting its relative selectivity.

KinaseIC50 (μM)
ROCK1 (Ki)0.33[4]
ROCK20.158[4]
Protein Kinase A (PKA)4.58[4]
Protein Kinase C (PKC)12.30[4]
Protein Kinase G (PKG)1.650[4]
Research Applications of Fasudil

Fasudil's potent inhibition of ROCK has made it a valuable tool in a wide range of research areas:

  • Cardiovascular Disease: Investigating its vasodilatory effects in models of hypertension and myocardial ischemia.[5][6]

  • Neuroscience: Studying its neuroprotective and neuro-regenerative properties in models of stroke, spinal cord injury, and neurodegenerative diseases.[4]

  • Cancer Biology: Exploring its ability to inhibit tumor cell migration, invasion, and angiogenesis.[7]

Experimental Protocol: In Vivo Murine Model of Ischemic Stroke

This protocol outlines a methodology for evaluating the neuroprotective effects of Fasudil in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Fasudil hydrochloride

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope and instruments

  • Laser Doppler flowmetry system

  • Behavioral testing apparatus (e.g., rotarod, grip strength meter)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Workflow:

G cluster_0 Pre-operative & Surgical Procedure cluster_1 Treatment & Post-operative Care cluster_2 Outcome Assessment A 1. Anesthetize mouse B 2. Induce tMCAO for 60 minutes A->B C 3. Monitor cerebral blood flow with Laser Doppler B->C D 4. Administer Fasudil (e.g., 10 mg/kg, i.p.) or saline at reperfusion C->D E 5. Continue treatment for a defined period (e.g., 3 days) D->E F 6. Monitor animal health and provide supportive care E->F G 7. Perform behavioral tests at various time points F->G H 8. At endpoint, sacrifice mouse and harvest brain G->H I 9. Stain brain slices with TTC to measure infarct volume H->I

Caption: Workflow for an in vivo stroke model using Fasudil.

Step-by-Step Methodology:

  • Anesthesia: Anesthetize the mouse using isoflurane. Maintain anesthesia throughout the surgical procedure.

  • tMCAO Surgery: Induce transient middle cerebral artery occlusion using the intraluminal filament method for 60 minutes.

  • Cerebral Blood Flow Monitoring: Use Laser Doppler flowmetry to confirm successful occlusion and subsequent reperfusion.

  • Fasudil Administration: At the time of reperfusion, administer Fasudil (e.g., 10 mg/kg, intraperitoneally) or an equivalent volume of sterile saline (vehicle control).[8]

  • Continued Treatment: Continue the treatment regimen as required for the study (e.g., once daily for 3 days).

  • Post-operative Care: House the animals individually with easy access to food and water. Monitor for any signs of distress and provide appropriate supportive care.

  • Behavioral Testing: At pre-determined time points post-surgery (e.g., days 1, 3, 7, 14), perform a battery of behavioral tests to assess motor function and neurological deficits.

  • Euthanasia and Brain Harvesting: At the study endpoint, euthanize the mouse and perfuse with saline. Carefully extract the brain.

  • Infarct Volume Measurement: Section the brain into coronal slices and stain with TTC. TTC stains viable tissue red, leaving the infarcted area white. Capture images of the stained sections and quantify the infarct volume using image analysis software.

Clinical Perspective

Fasudil is approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[9] Furthermore, numerous clinical trials are ongoing to evaluate the efficacy of Fasudil in a range of other conditions, including stroke, pulmonary hypertension, and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[4][5][10]

Conclusion

The 5-isoquinolinesulfonyl scaffold has proven to be a remarkably fruitful starting point for the development of potent protein kinase inhibitors. Its derivatives, H-7 and Fasudil, have become invaluable tools for researchers across multiple disciplines. H-7, with its broad-spectrum activity, serves as an excellent initial probe for investigating the involvement of serine/threonine kinases in cellular processes. Fasudil, with its more selective inhibition of ROCK, has not only deepened our understanding of RhoA signaling but has also demonstrated significant therapeutic potential. As research continues, further exploration of the 5-isoquinolinesulfonyl chemical space is likely to yield even more refined and potent modulators of kinase activity, paving the way for new discoveries and therapeutic interventions.

References

Methodological & Application

Application Notes & Protocols: Leveraging the Intrinsic Fluorescence of 5-Isoquinolinesulfonic Acid as a Versatile Research Probe

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Isoquinolinesulfonic acid and its derivatives represent a cornerstone in biochemical research, primarily recognized for their role as potent inhibitors of various protein kinases.[1][2] While their inhibitory mechanisms are well-studied, the intrinsic fluorescent properties of the isoquinoline scaffold remain an underutilized asset. This guide reimagines this compound not merely as an inhibitor, but as a functional, fluorescent probe. We provide a framework and detailed protocols for leveraging its environment-sensitive fluorescence in two key applications: first, as a direct, label-free readout for protein kinase binding and inhibition, and second, as a pH-sensitive probe for imaging acidic organelles such as lysosomes in live cells. By explaining the causality behind experimental choices and embedding self-validating controls, these protocols offer a robust starting point for novel assay development and cellular imaging studies.

Part 1: Foundational Principles & Physicochemical Properties

The utility of any fluorescent probe begins with a firm understanding of its fundamental characteristics. This compound is a water-soluble, aromatic compound whose fluorescence originates from the isoquinoline ring system.[3] The electronic structure of this heterocyclic aromatic system allows for the absorption of ultraviolet (UV) light and subsequent emission of photons at a longer wavelength.

A key feature of the isoquinoline moiety is the nitrogen atom within the aromatic ring. The lone pair of electrons on this nitrogen makes its protonation state highly dependent on the local pH. Protonation in an acidic environment can significantly alter the electronic distribution within the ring, often leading to a pronounced enhancement of fluorescence quantum yield.[4] This property is the mechanistic basis for its application as a pH sensor.

Furthermore, the fluorescence of a small molecule like this compound is exquisitely sensitive to its immediate microenvironment. Factors such as solvent polarity, viscosity, and, most importantly, binding to a biological macromolecule like a protein, can influence its fluorescence lifetime and intensity. This sensitivity allows for the development of binding assays where the interaction event is transduced into a measurable optical signal.

Physicochemical & Spectroscopic Data Summary

The following table summarizes the key properties of this compound, compiled from authoritative sources.

PropertyValueSource
IUPAC Name isoquinoline-5-sulfonic acid[5]
CAS Number 27655-40-9
Molecular Formula C₉H₇NO₃S[5]
Molecular Weight 209.22 g/mol [5]
Appearance White to off-white solid[3]
Purity ≥ 99% (HPLC)[3]
Melting Point > 300 °C[3]
Solubility Water, DMSO, DMF[3][6]
General Fluorescence UV Excitation, Blue/Violet Emission (Environment Dependent)[4]

Part 2: Primary Application: A Label-Free Assay for Protein Kinase Inhibition

The isoquinoline sulfonamide scaffold is a classic pharmacophore known to target the ATP-binding pocket of numerous protein kinases.[1][7] We hypothesize that the binding of this compound within this pocket will alter its local microenvironment, leading to a measurable change in its fluorescence intensity—either enhancement or quenching. This principle allows for a direct, label-free method to quantify binding and determine inhibitory potency (IC₅₀).

Principle of the Kinase Binding Assay

In a free, aqueous solution, this compound exhibits a baseline level of fluorescence. The ATP-binding pocket of a protein kinase provides a distinct, more constrained, and potentially more hydrophobic environment. Upon binding, one of two events is likely to occur:

  • Fluorescence Enhancement: The rigid, confined nature of the binding pocket can restrict intramolecular vibrations that would otherwise lead to non-radiative decay, thus increasing the fluorescence quantum yield.

  • Fluorescence Quenching: Specific amino acid residues within the pocket (e.g., tryptophan, tyrosine) could act as quenchers through processes like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET) if spectral overlap and distance criteria are met.[8][9]

Regardless of the direction of the change, the magnitude of this fluorescence modulation will be proportional to the fraction of the probe that is bound to the kinase. This forms the basis of a dose-response assay to measure the compound's affinity and IC₅₀ value.

Experimental Workflow Diagram

G cluster_prep Step 1: Reagent Preparation cluster_assay Step 2: Assay Setup (96-well plate) cluster_measure Step 3: Incubation & Measurement cluster_analysis Step 4: Data Analysis prep_probe Prepare this compound stock solution (e.g., 10 mM in DMSO) prep_kinase Prepare kinase stock solution in assay buffer prep_buffer Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT) add_buffer Add assay buffer to all wells prep_buffer->add_buffer add_kinase Add kinase to 'Test' and 'No Inhibitor' wells add_inhibitor Add serial dilutions of This compound to 'Test' wells add_controls Add vehicle (DMSO) to 'No Inhibitor' and 'Blank' wells incubate Incubate plate at RT (e.g., 15-30 min) add_controls->incubate measure Measure fluorescence intensity (e.g., Ex: 320 nm, Em: 390 nm) normalize Subtract 'Blank' reading from all other wells measure->normalize plot Plot normalized fluorescence vs. log[Inhibitor] calculate Calculate IC₅₀ value using non-linear regression

Caption: Workflow for the label-free kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for determining the IC₅₀ of this compound against a target protein kinase.

A. Materials & Reagents

  • This compound (e.g., ≥99% purity)[3]

  • Purified protein kinase of interest (e.g., PKA, ROCK)[7][10]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • DMSO (Anhydrous)

  • Black, flat-bottom 96-well microplate (low-binding)

  • Fluorescence plate reader with UV excitation capability

B. Experimental Procedure

  • Prepare Probe Stock: Create a 10 mM stock solution of this compound in DMSO.

    • Causality: DMSO is used for its ability to dissolve a wide range of organic molecules. A high concentration stock minimizes the final percentage of DMSO in the assay, which can affect enzyme activity.

  • Prepare Serial Dilutions: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). Then, perform a second dilution of this series into the Assay Buffer. This creates the final working solutions for the assay.

  • Prepare Kinase Solution: Dilute the stock kinase to a final working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Set Up Assay Plate:

    • Test Wells: Add 50 µL of Assay Buffer + 50 µL of the diluted kinase solution + 5 µL of the respective this compound working solution.

    • 'No Inhibitor' Control (100% Activity): Add 50 µL of Assay Buffer + 50 µL of the diluted kinase solution + 5 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • 'Blank' Control (Background Fluorescence): Add 100 µL of Assay Buffer + 5 µL of Assay Buffer containing DMSO.

    • Trustworthiness: These controls are critical. The 'No Inhibitor' control defines the baseline fluorescence of the unbound probe in the presence of the enzyme, while the 'Blank' control accounts for the background fluorescence of the buffer and the plate itself.

  • Incubation: Gently mix the plate and incubate at room temperature for 20 minutes, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The exact wavelengths should be optimized via a preliminary scan, but starting points for quinoline derivatives are typically around Excitation: 320 nm and Emission: 390 nm .[11]

C. Data Analysis

  • Background Subtraction: Subtract the average fluorescence of the 'Blank' wells from all other wells.

  • Normalization (if applicable): If fluorescence increases upon binding, normalize the data by setting the 'No Inhibitor' control to 0% inhibition and the highest inhibitor concentration to 100% inhibition. If fluorescence decreases, set the 'No Inhibitor' control to 100% signal.

  • IC₅₀ Calculation: Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.[12]

Part 3: Secondary Application: A pH-Sensitive Probe for Live-Cell Imaging of Acidic Organelles

The protonation of the isoquinoline nitrogen in acidic environments can cause a significant enhancement in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF) in a broader sense.[4][13] This property can be exploited to visualize acidic cellular compartments, such as lysosomes (pH ~4.5-5.0), which will accumulate the probe and "turn on" its fluorescence.

Mechanism of pH-Sensing

G cluster_mech Mechanism of pH-Dependent Fluorescence node_neutral Isoquinoline (Neutral pH) Low Fluorescence node_acidic Isoquinolinium (Acidic pH) High Fluorescence node_neutral->node_acidic + H⁺ (Protonation) node_acidic->node_neutral - H⁺ (Deprotonation)

Caption: Protonation enhances the fluorescence of the isoquinoline core.

Detailed Protocol: Live-Cell Imaging of Lysosomes

This protocol details the steps for staining and imaging lysosomes in live mammalian cells.

A. Materials & Reagents

  • HeLa cells (or other suitable mammalian cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (1 mM in sterile PBS)

  • LysoTracker™ Red DND-99 (as a co-localization control)

  • Bafilomycin A1 (as a pH-neutralization control)

  • Glass-bottom dishes or coverslips for microscopy

  • Confocal or widefield fluorescence microscope with DAPI/blue channel filters

B. Experimental Procedure

  • Cell Culture: One day before the experiment, seed HeLa cells onto glass-bottom dishes to achieve 50-70% confluency on the day of imaging.

    • Causality: Sub-confluent cells are generally healthier and provide clear morphology, avoiding artifacts from overcrowding.

  • Probe Preparation & Loading:

    • Prepare a working solution of this compound by diluting the stock to a final concentration of 5-10 µM in pre-warmed, serum-free medium.

    • Remove the culture medium from the cells, wash once with warm PBS, and add the probe-containing medium.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[14]

    • Causality: Serum-free medium is often used during loading to prevent the probe from binding to albumin and other proteins, which could reduce its availability for cellular uptake.

  • Washing: Remove the probe solution and wash the cells gently two to three times with warm PBS to eliminate background fluorescence from any unbound probe.

  • Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer (e.g., phenol red-free medium) to the cells. Image immediately using a fluorescence microscope.

    • Filter Set: Use a standard DAPI filter set (e.g., Ex: ~350 nm, Em: ~450 nm). The optimal wavelengths should be confirmed on your specific microscope.

C. Validation and Controls

  • Co-localization Control: To confirm lysosomal accumulation, co-stain the cells with a known lysosomal marker. After incubating with this compound, add LysoTracker Red (e.g., 50 nM) for the final 10 minutes of incubation before washing. Image in both the blue and red channels. An overlay showing co-localization provides strong evidence of lysosomal targeting.[15]

  • pH-Dependence Control: To validate that the fluorescence is indeed due to the acidic environment, treat a separate dish of stained cells with Bafilomycin A1 (e.g., 100 nM) for 30 minutes. This drug inhibits the vacuolar H⁺-ATPase, neutralizing the lysosomal pH. A significant decrease in the fluorescence signal after treatment confirms the pH-dependent mechanism.[6]

References

Application Notes and Protocols: 5-Isoquinolinesulfonic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3][4][5] Among the various functionalized isoquinolines, 5-isoquinolinesulfonic acid stands out as a critical starting material and key intermediate, particularly in the development of targeted therapies. Its primary utility lies in its role as a precursor to isoquinoline-5-sulfonyl chloride, a versatile electrophile for the synthesis of sulfonamide-containing compounds.

This guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates, with a primary focus on the development of Rho-kinase (ROCK) inhibitors, a significant class of therapeutics for cardiovascular and neurological disorders. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-proven protocols, and offer insights into the practical aspects of these chemical transformations.

The Rho-Kinase (ROCK) Signaling Pathway: A Therapeutic Target

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton.[6] Downstream of the small GTPase RhoA, the RhoA/ROCK pathway is integral to numerous cellular functions, including smooth muscle contraction, cell adhesion, migration, and proliferation. The dysregulation of this pathway is implicated in the pathophysiology of a range of diseases, making ROCK an attractive therapeutic target.

Synthesis of Fasudil: A Case Study in the Application of this compound

Fasudil, a potent ROCK inhibitor, is a prime example of a pharmaceutical synthesized from this compound. The overall synthetic strategy involves two key transformations: the conversion of the sulfonic acid to the more reactive sulfonyl chloride, followed by the coupling of this intermediate with a suitable amine, in this case, homopiperazine.

Part 1: Synthesis of Isoquinoline-5-sulfonyl Chloride Hydrochloride

The conversion of this compound to its corresponding sulfonyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the sulfonyl chloride. The use of excess thionyl chloride can also serve as the reaction solvent. The product is typically isolated as the hydrochloride salt, which is often a stable, crystalline solid.

Protocol 1: Synthesis of Isoquinoline-5-sulfonyl Chloride Hydrochloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Carefully add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the reaction mixture to reflux (approximately 75-85°C) and maintain for 4-8 hours.[7][8] The reaction should be monitored for the consumption of the starting material by a suitable analytical technique (e.g., TLC, if applicable, or by observing the dissolution of the solid starting material).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To the residue, add dichloromethane and stir for 30 minutes.[8]

  • Collect the precipitated solid by suction filtration using a Buchner funnel.

  • Wash the filter cake with dichloromethane.

  • Dry the solid under vacuum to obtain isoquinoline-5-sulfonyl chloride hydrochloride as a white to off-white solid.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle this compound with care, as it is a sulfonic acid derivative.

Part 2: Synthesis of Fasudil and its Hydrochloride Salt

The second stage of the synthesis involves the nucleophilic substitution of the chloride in isoquinoline-5-sulfonyl chloride with the secondary amine of homopiperazine. The reaction is typically carried out in an organic solvent such as dichloromethane. An excess of homopiperazine can be used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a separate base can be added. The free base of fasudil is then converted to its hydrochloride salt for improved stability and solubility.

Protocol 2: Synthesis of Fasudil Hydrochloride

Materials:

  • Isoquinoline-5-sulfonyl chloride hydrochloride

  • Homopiperazine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Methanol

  • Concentrated hydrochloric acid

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Step 2a: Preparation of Isoquinoline-5-sulfonyl Chloride Free Base

  • Suspend isoquinoline-5-sulfonyl chloride hydrochloride (1 equivalent) in dichloromethane.[9]

  • Cool the suspension in an ice bath (0°C).

  • Slowly add saturated sodium bicarbonate solution while stirring until the pH of the aqueous layer is neutral.[9]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting solution of isoquinoline-5-sulfonyl chloride in dichloromethane directly in the next step.

Step 2b: Coupling with Homopiperazine

  • In a separate flask, dissolve homopiperazine (2-2.5 equivalents) in dichloromethane.[9]

  • Cool the homopiperazine solution in an ice bath (0°C).

  • Slowly add the dichloromethane solution of isoquinoline-5-sulfonyl chloride from Step 2a to the homopiperazine solution with stirring.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or heat to a moderate temperature (e.g., 50°C) for a shorter duration (e.g., 2 hours), monitoring the reaction by TLC.[9]

Step 2c: Work-up and Purification of Fasudil Free Base

  • After the reaction is complete, add 1 M hydrochloric acid to the reaction mixture to adjust the pH to approximately 4.5.[9] This step protonates the excess homopiperazine and the product, transferring them to the aqueous layer.

  • Separate the layers and discard the organic layer.

  • Extract the aqueous layer with dichloromethane to remove any non-basic organic impurities.[9]

  • To the aqueous layer, add 1 M sodium hydroxide solution to adjust the pH to approximately 9.5.[9] This deprotonates the fasudil, allowing it to be extracted into an organic solvent.

  • Extract the aqueous layer with dichloromethane (3 times).

  • Combine the organic extracts, wash with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain fasudil free base as an oil.[9]

Step 2d: Formation of Fasudil Hydrochloride

  • Dissolve the oily fasudil free base in methanol.[9]

  • With stirring, add concentrated hydrochloric acid dropwise until the pH is between 5 and 6.[9]

  • Stir the solution at room temperature to induce crystallization.

  • Collect the white solid by suction filtration.

  • Wash the solid with a small amount of cold methanol and dry under vacuum to obtain fasudil hydrochloride.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of fasudil hydrochloride.

StepKey ReagentsSolventTemperatureDurationTypical YieldPurity (HPLC)Reference
Sulfonyl Chloride FormationSOCl₂, DMF (cat.)Thionyl chlorideReflux (75-85°C)4-8 hours>85%-[7][8]
Coupling and Salt FormationHomopiperazine, HClDichloromethane, Methanol0°C to 50°C2-4 hours~89%>99.9%[9]

Alternative Applications and Future Directions

While the synthesis of ROCK inhibitors like fasudil is the most prominent application of this compound, its utility is not limited to this class of compounds. The isoquinoline-5-sulfonyl chloride intermediate can be reacted with a wide variety of primary and secondary amines to generate a library of sulfonamide derivatives for screening against other biological targets. The isoquinoline scaffold itself is present in a diverse range of bioactive molecules, and the sulfonyl group at the 5-position can be used as a handle for further chemical modifications, opening avenues for the synthesis of novel pharmaceutical intermediates.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its straightforward conversion to the highly reactive isoquinoline-5-sulfonyl chloride provides a gateway to a rich chemical space of sulfonamide-containing molecules. The successful and scalable synthesis of the ROCK inhibitor fasudil underscores the industrial and medicinal importance of this starting material. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to synthesize novel therapeutic agents.

References

Application Notes: A Guide to Utilizing 5-Isoquinolinesulfonic Acid Derivatives in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein kinases, enzymes that catalyze the phosphorylation of proteins, is fundamental to understanding cellular signaling and disease pathology. Small molecule inhibitors are indispensable tools for dissecting kinase function and serve as foundational scaffolds for drug discovery. The isoquinolinesulfonamide class of inhibitors, derived from the 5-Isoquinolinesulfonic acid scaffold, represents one of the earliest and most widely utilized families of chemical probes for studying serine/threonine kinases.

This guide provides a comprehensive overview and detailed protocols for the effective use of two prominent members of this class, H-7 and H-8 , in enzyme assays. While this compound itself is the parent structure, its sulfonamide derivatives are the pharmacologically active compounds that function as protein kinase inhibitors. These compounds have been instrumental in elucidating the roles of Protein Kinase A (PKA), Protein Kinase C (PKC), and other related enzymes in cellular processes.

Chemical and Physical Properties

Proper handling and storage are critical for maintaining the integrity and activity of kinase inhibitors. The dihydrochloride salt forms of H-7 and H-8 are commonly used due to their improved solubility in aqueous solutions.

PropertyH-7 dihydrochlorideH-8 dihydrochloride
Full Chemical Name (±)-1-(5-Isoquinolinesulphonyl)-2-methylpiperazine dihydrochlorideN-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide, dihydrochloride
Molecular Formula C₁₄H₁₇N₃O₂S·2HClC₁₂H₁₅N₃O₂S·2HCl
Molecular Weight 364.29 g/mol 338.3 g/mol
CAS Number 108930-17-2113276-94-1
Appearance White to off-white solidSolid
Storage Store at room temperatureStore at -20°C for long-term
Solubility Water (~100 mM), DMSO (~20 mM)[1]DMSO (~20 mg/mL), PBS (pH 7.2) (~10 mg/mL)[2]

Note: Always refer to the batch-specific Certificate of Analysis for the most accurate data.

Mechanism of Action: ATP Competition

The isoquinolinesulfonamide inhibitors, including H-7 and H-8, exert their effects by directly interacting with the kinase domain. Their mechanism of action is competitive inhibition with respect to Adenosine Triphosphate (ATP) .[3] The isoquinolinesulfonyl moiety mimics the adenine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket on the catalytic subunit of the kinase.[3] This reversible binding physically occludes ATP from entering the active site, thereby preventing the transfer of the γ-phosphate to the protein or peptide substrate and inhibiting the phosphorylation event.

The selectivity of different derivatives is determined by the interactions of their side chains with residues surrounding the ATP-binding pocket, which vary between different kinase families.[2]

Mechanism_of_Action cluster_0 Protein Kinase Active Site cluster_1 cluster_2 Kinase Kinase Catalytic Domain ATP Binding Pocket Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Substrate No_Reaction No Phosphorylation Kinase->No_Reaction Blocks ATP Binding ATP ATP ATP->Kinase Binds Inhibitor H-7 / H-8 (Isoquinolinesulfonamide) Inhibitor->Kinase Competitively Binds

Caption: ATP-competitive inhibition by isoquinolinesulfonamides.

Kinase Selectivity Profile

While broadly targeting serine/threonine kinases, H-7 and H-8 exhibit differential selectivity. H-8 is a more potent inhibitor of cyclic nucleotide-dependent kinases (PKA and PKG), whereas H-7 shows relatively greater potency against Protein Kinase C (PKC).[2] Understanding this selectivity is crucial for interpreting experimental results.

Kinase TargetInhibitorInhibition ConstantReference
cAMP-Dependent Protein Kinase (PKA) H-7IC₅₀ = 3.0 µM--INVALID-LINK--[1]
H-8Kᵢ = 1.2 µM--INVALID-LINK--[2]
cGMP-Dependent Protein Kinase (PKG) H-7IC₅₀ = 5.8 µM--INVALID-LINK--[1]
H-8Kᵢ = 0.48 µM--INVALID-LINK--[2]
Protein Kinase C (PKC) H-7IC₅₀ = 6.0 µM--INVALID-LINK--[1]
H-8Kᵢ = 15 µM--INVALID-LINK--[2]
Myosin Light Chain Kinase (MLCK) H-7IC₅₀ = 97.0 µM--INVALID-LINK--[1]
H-8Kᵢ = 68 µM--INVALID-LINK--[2]

IC₅₀ and Kᵢ values can vary based on assay conditions, particularly the ATP concentration.

Experimental Protocol: IC₅₀ Determination using a Luminescence-Based Kinase Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of an isoquinolinesulfonamide inhibitor against a target kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; higher kinase activity results in lower ATP levels and thus lower luminescence.

1. Materials and Reagents

  • Purified active kinase of interest

  • Specific peptide substrate for the kinase

  • H-7 or H-8 dihydrochloride

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Adenosine 5'-triphosphate (ATP), high purity

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and sterile, low-retention tips

  • Plate-reading luminometer

2. Reagent Preparation

  • Inhibitor Stock Solution (10 mM): Dissolve the inhibitor (e.g., 3.64 mg of H-7 dihydrochloride) in 1 mL of sterile DMSO. Mix thoroughly. Store in small aliquots at -20°C.

  • Kinase Working Solution: Dilute the purified kinase in cold Kinase Assay Buffer to a 2X final concentration. The optimal concentration must be empirically determined but should result in ~10-50% ATP consumption in the assay window.

  • Substrate/ATP Working Solution: Prepare a 2X solution containing the peptide substrate and ATP in Kinase Assay Buffer. A common starting ATP concentration is 10 µM, which is near the Kₘ for many kinases.

3. Assay Procedure

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor.

    • In a separate 96-well plate, perform a 1:3 serial dilution of the 10 mM stock in DMSO to generate a range of concentrations (e.g., from 10 mM down to ~0.1 µM).

    • Transfer a small volume (e.g., 1 µL) of each inhibitor concentration from the DMSO plate into the corresponding wells of the final white assay plate. Include DMSO-only wells for the "No Inhibitor" (100% activity) control.

  • Controls: Designate wells for:

    • 100% Activity Control: DMSO vehicle instead of inhibitor.

    • 0% Activity Control (No Enzyme): Add 2X Kinase Assay Buffer instead of the 2X Kinase Working Solution.

  • Add Kinase: Add 25 µL of the 2X Kinase Working Solution to all wells except the "No Enzyme" control. Add 25 µL of 2X Kinase Assay Buffer to the "No Enzyme" control wells.

  • Pre-incubation (Optional but Recommended): Tap the plate gently to mix. Cover and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Add 25 µL of the 2X Substrate/ATP Working Solution to all wells. The final reaction volume is now 50 µL.

  • Incubation: Mix the plate gently. Cover and incubate at 30°C for 60 minutes. The optimal time should be determined to ensure the reaction is within the linear range.

  • ATP Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Add 50 µL of the reconstituted ATP detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

4. Data Analysis

  • Normalize Data: Convert the raw luminescence units (RLU) into percent inhibition.

    • Average the RLU from the "100% Activity" (no inhibitor) control wells (Max_Signal).

    • Average the RLU from the "0% Activity" (no enzyme) control wells (Min_Signal).

    • For each inhibitor concentration, calculate the percent inhibition: % Inhibition = 100 * (Max_Signal - Sample_RLU) / (Max_Signal - Min_Signal)

  • Generate IC₅₀ Curve: Plot the % Inhibition versus the log of the inhibitor concentration.

  • Calculate IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.

Workflow prep 1. Reagent Preparation (Inhibitor, Kinase, ATP/Substrate) dilute 2. Inhibitor Serial Dilution (in DMSO) prep->dilute plate 3. Plate Inhibitor & Controls (White 96-well plate) dilute->plate add_kinase 4. Add 2X Kinase Solution plate->add_kinase pre_incubate 5. Pre-incubate (15 min, RT) (Inhibitor-Kinase Binding) add_kinase->pre_incubate start_rxn 6. Initiate with 2X ATP/Substrate pre_incubate->start_rxn incubate_rxn 7. Incubate (60 min, 30°C) (Kinase Reaction) start_rxn->incubate_rxn add_glo 8. Add ATP Detection Reagent incubate_rxn->add_glo incubate_glo 9. Incubate (10 min, RT) (Signal Stabilization) add_glo->incubate_glo read 10. Read Luminescence incubate_glo->read analyze 11. Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) read->analyze

Caption: Workflow for IC₅₀ determination of a kinase inhibitor.

Key Considerations and Best Practices

  • Vehicle Control: Since inhibitors are typically dissolved in DMSO, it is critical to ensure that the final concentration of DMSO is consistent across all wells (including "no inhibitor" controls) to account for any solvent effects on kinase activity. A final concentration of ≤1% DMSO is generally well-tolerated.

  • ATP Concentration: As these are ATP-competitive inhibitors, the measured IC₅₀ value will be highly dependent on the ATP concentration in the assay. When comparing potencies of different inhibitors or screening for ATP-competitive compounds, it is essential to use a consistent ATP concentration, typically at or near the Kₘ of the kinase.[4]

  • Off-Target Effects: The isoquinolinesulfonamides are not perfectly specific.[5] Results obtained using these inhibitors in cell-based assays should be interpreted with caution. It is advisable to use multiple, structurally distinct inhibitors for the same target and/or complementary genetic approaches (e.g., siRNA, CRISPR) to validate findings.

  • Compound Stability: Prepare fresh dilutions of the inhibitor from frozen stocks for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Signal in "100% Activity" Wells Inactive kinase or ATP.Verify enzyme activity with a positive control. Use fresh, high-quality ATP. Optimize enzyme concentration.
High Variability Between Replicates Pipetting errors; improper mixing.Use calibrated pipettes and low-retention tips. Ensure thorough but gentle mixing after each addition step.
Incomplete Inhibition Curve (No Plateau at 100%) Inhibitor concentration range is too low.Extend the serial dilution to higher concentrations.
Inhibitor Precipitation Poor solubility at assay concentration.Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation is observed, lower the starting concentration of the inhibitor.

References

Application Note: A Validated Ion-Pair Reversed-Phase HPLC Method for the Quantification of 5-Isoquinolinesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Isoquinolinesulfonic acid. Due to its polar and strongly acidic nature, a reversed-phase ion-pair chromatography approach was developed. This method utilizes a C18 stationary phase with a mobile phase containing a quaternary ammonium salt as an ion-pairing agent, which allows for excellent retention and peak symmetry. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for quality control and analytical research in pharmaceutical development.

Introduction

This compound is an organic compound featuring an isoquinoline core fused to a benzene ring, with a sulfonic acid group at the 5-position.[1] Its chemical structure imparts high polarity and strong acidic properties.[1][2] It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds and may also be present as a process-related impurity.[3] Therefore, a reliable and accurate analytical method for its quantification is crucial for ensuring the quality, safety, and efficacy of final drug products.

Traditional reversed-phase HPLC often provides inadequate retention for highly polar and ionic compounds like sulfonic acids.[4] To overcome this challenge, this protocol employs ion-pair chromatography. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral, hydrophobic complex with the ionized analyte.[5][6] This newly formed ion-pair can be effectively retained and separated on a non-polar stationary phase, such as C18.

This document provides a comprehensive, step-by-step protocol for the analysis of this compound, complete with method validation data to ensure its performance is fit for its intended purpose.[7]

Analyte Physicochemical Properties

Understanding the properties of this compound is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₉H₇NO₃S[2][8]
Molecular Weight 209.22 g/mol [2][8][9]
Appearance White to off-white crystalline solid[1][3]
Melting Point >300 °C[2][3][9]
pKa (Predicted) -0.98 ± 0.40[2][3]
Solubility Slightly soluble in DMSO and Methanol[3]

The extremely low pKa indicates that the sulfonic acid group is fully deprotonated (anionic) across the entire practical pH range of HPLC, making it an ideal candidate for ion-pair chromatography.

Chromatographic Principle: Ion-Pair Reversed-Phase HPLC

The core of this method is the formation of an electrically neutral ion-pair that can be retained on a hydrophobic C18 column. The sulfonic acid group on the analyte exists as a negatively charged sulfonate anion (R-SO₃⁻) in the mobile phase. A positively charged counter-ion, such as tetrabutylammonium (TBA⁺), is introduced as an ion-pairing reagent. The TBA⁺ forms a reversible, neutral ion-pair with the sulfonate anion, which is significantly less polar than the free anion. This increased hydrophobicity allows for robust interaction with the C18 stationary phase, leading to controlled retention and elution.

G cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte 5-Isoquinolinesulfonate (R-SO₃⁻) (Highly Polar, Poorly Retained) IonPair Neutral Ion-Pair [R-SO₃⁻ TBA⁺] (Hydrophobic, Retained) Analyte->IonPair Forms Ion-Pair with IPR IPR Tetrabutylammonium (TBA⁺) (Counter-ion) IPR->IonPair Elution Detection (UV Detector) IonPair->Elution Interacts with C18 & Elutes

Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.

Detailed Analytical Protocol

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

Reagents and Chemicals
  • This compound reference standard (≥95% purity).[9]

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Tetrabutylammonium hydrogen sulfate (TBAHS) or phosphate, as the ion-pairing reagent.

  • Sodium phosphate monobasic, analytical grade.

  • Phosphoric acid, analytical grade.

  • Deionized water, 18.2 MΩ·cm or higher purity.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column providing good efficiency for ion-pair methods.
Mobile Phase A 20 mM Sodium Phosphate buffer with 5 mM TBAHS, pH adjusted to 3.5 with H₃PO₄The buffer controls the pH, and TBAHS acts as the ion-pairing reagent. A slightly acidic pH ensures consistent ionization states.
Mobile Phase B Acetonitrile (ACN)The organic modifier used to elute the analyte.
Elution Mode GradientTime (min)
0.020
15.060
15.120
20.020
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temp. 30 °CEnhances reproducibility of retention times.[10]
Detection (UV) 230 nmProvides good sensitivity for the isoquinoline chromophore. Wavelength should be confirmed by running a UV scan of the analyte in the mobile phase.
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Mobile Phase A: Dissolve appropriate amounts of sodium phosphate and TBAHS in deionized water to achieve final concentrations of 20 mM and 5 mM, respectively. Adjust the pH to 3.5 ± 0.1 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain ~5 mg of this compound into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.

System Suitability and Analysis Workflow

Before sample analysis, the system suitability must be verified.

  • Equilibrate: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the 100 µg/mL standard solution six times.

  • SST Acceptance Criteria:

    • Peak Tailing (Asymmetry Factor): ≤ 2.0

    • %RSD of Peak Area: ≤ 2.0%

  • Analysis: If SST criteria are met, proceed with the analysis by injecting the blank (diluent), calibration standards, and sample solutions.

Caption: Overall workflow for the HPLC analysis of this compound.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[11][12]

Specificity

Specificity was confirmed by injecting the diluent, a placebo (if applicable), and a standard solution. The chromatograms showed no interfering peaks at the retention time of this compound, proving the method's ability to assess the analyte unequivocally.[13]

Linearity

Linearity was evaluated using five standard solutions over the concentration range of 10-200 µg/mL.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45872x - 1520-
Range 10 - 200 µg/mL-
Accuracy (Recovery)

Accuracy was determined by spiking a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0% Recovery
100% 100.8%0.5%with %RSD ≤ 2.0
120% 101.2%0.6%
Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day).

Precision TypenMean Assay (µg/mL)%RSDAcceptance Criteria
Repeatability 6101.10.7%%RSD ≤ 2.0%
Intermediate Precision 6100.51.1%%RSD ≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.

  • LOD: 0.5 µg/mL (S/N ratio ≈ 3:1)

  • LOQ: 1.5 µg/mL (S/N ratio ≈ 10:1)

Robustness

The method's robustness was tested by introducing small, deliberate variations to the chromatographic parameters. The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's reliability during normal usage.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase pH: ± 0.2 units (pH 3.3 and 3.7)

Conclusion

The ion-pair reversed-phase HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation confirms its suitability for routine quality control analysis and for use in research and development environments, ensuring reliable analytical data.

References

Application Notes and Protocols: 5-Isoquinolinesulfonic Acid in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Capillary Electrophoresis with 5-Isoquinolinesulfonic Acid

Capillary electrophoresis (CE) stands as a cornerstone of modern analytical science, offering unparalleled efficiency and resolution for the separation of a vast array of molecules.[1][2][3] The versatility of CE is significantly enhanced through the strategic use of background electrolyte (BGE) additives that can modulate the separation selectivity and efficiency.[4][5][6] this compound, a robust organic acid, emerges as a valuable tool in the CE arsenal, primarily fulfilling two critical roles: as a potent ion-pairing reagent for the analysis of basic compounds and as a dynamic coating agent for the capillary wall.

This comprehensive guide provides an in-depth exploration of the applications of this compound in capillary electrophoresis. We will delve into the fundamental principles governing its utility, present detailed, field-proven protocols, and offer expert insights to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent.

Part 1: this compound as an Ion-Pairing Reagent

The Principle of Ion-Pairing in Capillary Electrophoresis

The analysis of basic compounds, such as many pharmaceutical drugs and their metabolites, can be challenging in CE due to their tendency to adsorb to the negatively charged silanol groups of the fused silica capillary wall.[7][8] This interaction often leads to poor peak shape, tailing, and reduced separation efficiency.[9][10] Ion-pairing agents are introduced into the BGE to mitigate these undesirable effects.[11][12]

This compound, with its sulfonic acid moiety, is an anionic ion-pairing reagent.[12] In the BGE, it exists as a negatively charged sulfonate ion. When interacting with positively charged basic analytes, it forms neutral ion pairs. These ion pairs have reduced affinity for the capillary wall, leading to sharper, more symmetrical peaks and improved resolution.[11]

Diagram: Mechanism of Ion-Pairing with this compound

cluster_0 Capillary Wall cluster_1 Analyte and Ion-Pairing Reagent Capillary SiO- Analyte Analyte+ Analyte->Capillary Adsorption (Peak Tailing) Reagent 5-Isoquinolinesulfonate- Analyte->Reagent Ion-Pair Formation IonPair [Analyte+ 5-Isoquinolinesulfonate-] (Neutral Ion Pair) IonPair->Capillary Reduced Adsorption (Improved Peak Shape)

Caption: Ion-pairing mechanism of this compound.

Protocol: Analysis of Basic Drugs using this compound as an Ion-Pairing Reagent

This protocol provides a general framework for the analysis of basic drugs. Optimization of specific parameters will be necessary for individual applications.

1. Materials and Reagents:

  • This compound

  • Sodium phosphate (monobasic and dibasic)

  • Orthophosphoric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Fused silica capillary (e.g., 50 µm i.d., 360 µm o.d.)

  • Basic drug standards

2. Capillary Conditioning (for a new capillary):

  • Flush the capillary with 1 M Sodium Hydroxide for 20 minutes.

  • Flush with deionized water for 10 minutes.

  • Flush with 0.1 M Hydrochloric Acid for 10 minutes.

  • Flush with deionized water for 10 minutes.

  • Finally, equilibrate with the running buffer for at least 30 minutes.

3. Preparation of the Background Electrolyte (BGE):

  • Prepare a 50 mM sodium phosphate buffer.

  • Adjust the pH to 2.5 with orthophosphoric acid. A low pH ensures that basic analytes are fully protonated and the electroosmotic flow (EOF) is minimized.[13]

  • Add this compound to the buffer to a final concentration of 10-50 mM. The optimal concentration should be determined experimentally.

  • Add 15% (v/v) acetonitrile to the BGE to improve the solubility of the analytes and reduce adsorption.[6]

  • Filter the BGE through a 0.22 µm filter before use.

4. Sample Preparation:

  • Dissolve the basic drug standards in deionized water or a mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

  • If necessary, dilute the sample in the BGE to minimize injection-related peak distortions.

5. CE Instrument Parameters:

ParameterRecommended ValueRationale
Capillary Temperature 25 °CEnsures reproducible migration times.
Injection Mode Hydrodynamic50 mbar for 5 seconds. Provides reproducible injection volumes.[1]
Separation Voltage +25 kVA positive polarity is used for the analysis of cations.
Detection Wavelength 214 nm or as per analyte's λmaxFor detection of the peptide bond or specific chromophores.

6. Data Analysis:

  • Identify the peaks based on their migration times compared to the standards.

  • Assess peak symmetry and resolution.

  • Quantify the analytes using peak areas.

Part 2: this compound as a Dynamic Coating Agent

The Principle of Dynamic Capillary Coating

The electroosmotic flow (EOF) is a key phenomenon in CE, driving the bulk flow of the electrolyte solution towards the cathode.[7] While beneficial for the simultaneous analysis of anions, cations, and neutral species, a strong EOF can be detrimental for the separation of fast-migrating analytes or when a wide separation window is required. Dynamic coating involves adding a reagent to the BGE that temporarily adsorbs to the capillary wall, modifying its surface charge and, consequently, the EOF.[7][14]

This compound can act as a dynamic coating agent. The sulfonate groups adsorb to the positively charged sites on the capillary wall (at low pH) or interact with the silanol groups, effectively neutralizing or reversing the surface charge. This leads to a reduction or even a reversal of the EOF, providing greater control over the separation process.

Diagram: Experimental Workflow for Dynamic Coating

cluster_0 Capillary Preparation cluster_1 Analysis Cycle Start New Capillary Conditioning Standard Conditioning (NaOH, H2O, HCl, H2O) Start->Conditioning Equilibration Equilibrate with BGE (containing this compound) Conditioning->Equilibration PreRunWash Pre-run wash with BGE Equilibration->PreRunWash Injection Sample Injection PreRunWash->Injection Separation Apply Voltage & Separation Injection->Separation Detection On-column Detection Separation->Detection PostRunWash Post-run wash (e.g., 0.1M NaOH, H2O) Detection->PostRunWash PostRunWash->PreRunWash Next Sample

Caption: Workflow for CE with dynamic coating.

Protocol: Modulating EOF with this compound

This protocol is designed for applications where EOF control is critical, such as in the separation of peptides or other charged biomolecules.[4][5]

1. Materials and Reagents:

  • This compound

  • Tris (tris(hydroxymethyl)aminomethane)

  • Hydrochloric acid

  • Deionized water (18.2 MΩ·cm)

  • Fused silica capillary

2. Capillary Conditioning:

  • Follow the same procedure as described in the ion-pairing protocol.

3. Preparation of the Background Electrolyte (BGE):

  • Prepare a 50 mM Tris buffer.

  • Adjust the pH to a desired value (e.g., 7.4) with hydrochloric acid. The choice of pH will depend on the charge of the analytes.

  • Add this compound to the BGE. The concentration can be varied (e.g., 5-20 mM) to achieve the desired EOF modification. Higher concentrations will generally lead to a greater reduction in EOF.

  • Filter the BGE through a 0.22 µm filter.

4. Sample Preparation:

  • Dissolve the samples in deionized water or the BGE.

5. CE Instrument Parameters:

ParameterRecommended ValueRationale
Capillary Temperature 25 °CFor consistent EOF and migration times.
Injection Mode Electrokinetic-5 kV for 5 seconds. This mode is often preferred when the EOF is low or reversed.[1]
Separation Voltage -20 kVThe polarity may need to be reversed depending on the direction of the EOF and the charge of the analytes.
Detection Wavelength 200 nm or 280 nmFor peptide bonds or aromatic amino acids.

6. EOF Measurement (Optional but Recommended):

  • Inject a neutral marker (e.g., mesityl oxide or thiourea) to measure the EOF under different concentrations of this compound. The migration time of the neutral marker is inversely proportional to the EOF.[13]

Method Development and Optimization

The successful application of this compound in CE requires careful optimization of several key parameters.

ParameterEffect on SeparationOptimization Strategy
Concentration of this compound Affects the degree of ion-pairing and EOF modulation.Start with a low concentration (e.g., 10 mM) and gradually increase it. Monitor peak shape, resolution, and migration times.
BGE pH Influences the charge of the analytes and the capillary wall.[15]Select a pH where the analytes are charged and stable. For basic drugs, a low pH is generally preferred. For dynamic coating, the pH can be varied to fine-tune the EOF.
Organic Modifier Concentration Affects analyte solubility and can reduce adsorption.[6]Typically, 10-30% of an organic solvent like acetonitrile or methanol is used. Higher concentrations can lead to increased current and Joule heating.
Applied Voltage Higher voltages lead to shorter analysis times but can cause Joule heating.Optimize for a balance between analysis time and resolution. Monitor the current to ensure it remains stable.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Insufficient ion-pairing or analyte-wall interaction.Increase the concentration of this compound. Add an organic modifier to the BGE. Optimize the BGE pH.
Poor Reproducibility of Migration Times Inconsistent capillary surface or EOF.Implement a rigorous capillary conditioning and washing protocol between runs. Ensure the BGE is fresh and properly degassed.
High Current High ionic strength of the BGE.Reduce the concentration of the buffer salts or this compound. Decrease the applied voltage.
Baseline Noise Impurities in the BGE or sample.Filter all solutions. Use high-purity reagents.

Conclusion

This compound is a versatile and effective reagent for enhancing separations in capillary electrophoresis. Its utility as both an ion-pairing agent and a dynamic coating agent makes it a valuable addition to the analytical chemist's toolkit. By understanding the underlying principles and systematically optimizing the experimental parameters, researchers can achieve significant improvements in peak shape, resolution, and control over the separation process. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this compound in a wide range of CE applications, from pharmaceutical analysis to proteomics.

References

Application Note: Regioselective Sulfonation of Isoquinoline for the Synthesis of Isoquinoline-5-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the sulfonation of isoquinoline, a foundational reaction in the synthesis of valuable pharmaceutical intermediates. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, detailing a robust procedure for the regioselective synthesis of isoquinoline-5-sulfonic acid. This document is intended for researchers, scientists, and professionals in drug development, offering both a step-by-step methodology and the scientific rationale behind key experimental choices to ensure procedural success and safety.

Introduction: The Significance of Sulfonylated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a sulfonic acid moiety onto this heterocyclic system can significantly modulate a molecule's physicochemical properties, including its solubility, acidity, and ability to interact with biological targets. Isoquinoline-5-sulfonic acid, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, such as Fasudil, a Rho-kinase inhibitor used for the treatment of cerebral vasospasm.[1][2]

This application note outlines a laboratory-scale procedure for the direct sulfonation of isoquinoline using fuming sulfuric acid (oleum), a classic yet highly effective method for this transformation.

Mechanistic Insight: The Basis of Regioselectivity

The sulfonation of isoquinoline is an electrophilic aromatic substitution (SEAr) reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Consequently, substitution occurs preferentially on the more electron-rich benzene ring.[3]

The regioselectivity, favoring the C5 and C8 positions, is dictated by the stability of the cationic intermediate (Wheland intermediate) formed upon attack by the electrophile (SO₃).[3] The intermediates resulting from attack at C5 and C8 are more stable as the positive charge can be delocalized over both rings without disrupting the aromaticity of the pyridine ring. Under specific thermodynamic conditions, the formation of isoquinoline-5-sulfonic acid is favored.[4][5]

Experimental Protocol: Synthesis of Isoquinoline-5-sulfonic Acid

This protocol details the necessary reagents, equipment, and step-by-step instructions for the successful synthesis of isoquinoline-5-sulfonic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
IsoquinolineC₉H₇N129.1612.9 g (0.1 mol)>97%
Fuming Sulfuric Acid (Oleum)H₂SO₄ · xSO₃Variable50 mL (~20% free SO₃)Reagent Grade
Deionized WaterH₂O18.02As needed
IsopropanolC₃H₈O60.10As neededReagent Grade
IceH₂O-As needed
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Dropping funnel

  • Large beaker (1 L) for quench

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions

Fuming sulfuric acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves, is mandatory.[1] An emergency safety shower and eyewash station must be readily accessible.

Reaction Workflow Diagram

Sulfonation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Set up apparatus in fume hood B Charge flask with fuming H₂SO₄ A->B C Cool oleum to 0-5 °C B->C D Slowly add isoquinoline C->D E Heat reaction mixture to 95-100 °C D->E F Maintain temperature for 4-6 hours E->F G Cool reaction to room temperature F->G H Pour mixture onto crushed ice G->H I Neutralize with saturated NaHCO₃ solution H->I J Collect precipitate by vacuum filtration I->J K Wash precipitate with cold water J->K L Wash with cold isopropanol K->L M Dry product under vacuum L->M

Caption: Workflow for the synthesis of isoquinoline-5-sulfonic acid.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and dropping funnel in a fume hood. Attach the reflux condenser to the central neck and fit it with a drying tube.

  • Reagent Addition: Carefully charge the flask with 50 mL of fuming sulfuric acid (~20% SO₃). Begin stirring and cool the flask in an ice bath to 0-5 °C.

  • Isoquinoline Addition: Dissolve 12.9 g (0.1 mol) of isoquinoline in a small amount of concentrated sulfuric acid (if necessary, for easier handling) and place it in the dropping funnel. Add the isoquinoline solution dropwise to the cold, stirring oleum over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Heating and Reaction: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 95-100 °C using a heating mantle. Maintain this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC if a suitable system is available.

  • Reaction Quench: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of approximately 400 g of crushed ice and water.

  • Precipitation: With extreme caution , slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice slurry. A precipitate of isoquinoline-5-sulfonic acid should form.

  • Neutralization and Isolation: Carefully neutralize the acidic slurry to a pH of approximately 3-4 with a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with several portions of cold deionized water, followed by a wash with cold isopropanol to help remove residual water and organic impurities.

  • Drying: Dry the purified white to off-white solid product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is approximately 61%.[6]

Characterization

The final product, isoquinoline-5-sulfonic acid, can be characterized by standard analytical techniques:

  • Melting Point: >300 °C[2]

  • ¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry.

  • FT-IR: To identify the characteristic sulfonyl group stretches.

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature. Ensure the oleum used is of good quality with the specified free SO₃ content.

  • Product Contamination: Inadequate washing of the precipitate can leave acidic or organic impurities. Ensure thorough washing with cold solvents.

  • Dark-colored product: This may indicate side reactions or decomposition at higher temperatures. Maintain careful temperature control throughout the reaction.

Conclusion

This application note provides a detailed and reliable protocol for the sulfonation of isoquinoline to regioselectively synthesize isoquinoline-5-sulfonic acid. By understanding the underlying mechanism and adhering to the outlined safety and experimental procedures, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.

References

Application Notes & Protocols: The Isoquinoline Sulfonic Acid Scaffold in Inorganic Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of the isoquinoline sulfonic acid chemical scaffold in the detection of inorganic ions. While 5-Isoquinolinesulfonic acid is a versatile building block in synthetic chemistry, this note clarifies that its hydroxylated derivative, 8-Hydroxyquinoline-5-sulfonic acid (HQS) , is the primary reagent of interest for direct analytical applications. We delve into the underlying principles of metal chelation and the resulting photophysical changes, providing detailed, field-proven protocols for the sensitive fluorometric determination of key divalent cations such as Zinc (Zn²⁺), Cadmium (Cd²⁺), and Magnesium (Mg²⁺). This document is intended for researchers and analytical scientists seeking to develop or implement robust methods for trace metal ion analysis in aqueous systems.

Introduction: From Structural Scaffold to Analytical Reagent

This compound (CAS 27655-40-9) is an aromatic sulfonic acid recognized for its utility in various fields, including biochemical research and as an intermediate in organic synthesis.[1] Its high solubility in aqueous and organic solvents makes it a versatile laboratory compound.[1] However, for the direct detection of inorganic ions, the specific arrangement of functional groups is paramount. The un-substituted this compound molecule lacks the necessary functional groups to act as an effective chelating agent for most metal ions.

The true analytical utility emerges from its structural isomer, 8-Hydroxyquinoline-5-sulfonic acid (HQS) . By incorporating a hydroxyl group at the 8-position, adjacent to the ring nitrogen, the molecule is transformed into a potent bidentate chelating agent. This 8-hydroxyquinoline (oxine) moiety is renowned for its ability to form stable, often colorful or fluorescent, complexes with a wide array of metal ions.[2] The addition of the sulfonic acid group at the 5-position confers a critical advantage over the parent oxine: greatly enhanced aqueous solubility, which prevents the precipitation of metal complexes and allows for analysis in purely aqueous environments.[2]

Therefore, this guide will focus on the principles and protocols associated with HQS as the functional reagent for inorganic ion detection, contextualizing this compound as the parent scaffold from which these powerful analytical tools are derived.

Principle of Detection: Chelation-Induced Fluorescence

The detection mechanism of HQS is based on the formation of a stable five-membered chelate ring with a target metal ion. The 8-hydroxyquinoline core functions as a bidentate (N,O⁻) ligand.[3] In an aqueous solution at an appropriate pH, the phenolic proton of the hydroxyl group dissociates, allowing the negatively charged oxygen and the lone pair of electrons on the nitrogen to coordinate with a metal cation.

This coordination event rigidly planarizes the molecule, leading to a significant change in its electronic properties. While HQS itself is generally non-fluorescent in solution, its metal chelates often exhibit intense fluorescence.[2] This "turn-on" fluorescence response is the basis for a highly sensitive detection method. The key factors governing this process are:

  • pH Dependence: The pH of the medium is critical. It must be high enough to deprotonate the hydroxyl group, activating the ligand for chelation, but not so high as to cause the precipitation of metal hydroxides. The optimal pH for most HQS-metal complexes lies between 5 and 8.[2]

  • Complex Stoichiometry: Most divalent cations (M²⁺) form a 1:2 complex with HQS, with two ligand molecules coordinating to one metal ion.

  • Enhanced Emission: The fluorescence intensity can often be further amplified in micellar media (using surfactants) or in mixed aqueous-organic solvents, which can alter the solvation shell of the complex and reduce non-radiative decay pathways.[2][4]

Caption: Chelation of a divalent metal ion (M²⁺) by two HQS molecules.

Application Note: Fluorometric Determination of Divalent Cations

This section details the application of HQS for the quantitative analysis of Zn²⁺, Cd²⁺, and Mg²⁺, ions of significant biological and environmental importance. The formation of intensely fluorescent chelates allows for detection at trace levels.[2] Cadmium, in particular, forms a chelate with HQS that is 5 to 10 times more fluorescent than most other metal complexes, providing exceptional sensitivity.[2]

Key Analytical Parameters

The following table summarizes the typical performance characteristics for the detection of selected ions using HQS. Note that conditions such as buffer composition, surfactant presence, and instrument settings can influence these values.

IonOptimal pHExcitation λ (nm)Emission λ (nm)Limit of Detection (LOD)Key Interferences
Zn²⁺ 5 - 8~360-375~500-520Sub-µM range[2]Fe³⁺ (quenching), Cu²⁺
Cd²⁺ 5 - 8~360-375~500-520Sub-picomole levels attainable[2]Fe³⁺ (quenching), Hg²⁺
Mg²⁺ ~9.0~360-375~500-52012 µg/L (ppb)[4]Ca²⁺ (use EGTA as masking agent)

Experimental Workflow Diagram

Workflow prep 1. Reagent Preparation (Standards, Buffer, HQS) sample 2. Sample Preparation (Dilution, pH Adjustment) prep->sample  Use Buffer & Standards reaction 3. Reaction Incubation (Mix Sample/Standard + HQS) sample->reaction measure 4. Fluorescence Measurement (Set λex/λem, Record Intensity) reaction->measure  Allow complex to form analysis 5. Data Analysis (Plot Calibration Curve, Calculate Concentration) measure->analysis

Caption: General workflow for ion detection using HQS.

Detailed Protocol: Fluorometric Analysis of Zn²⁺

This protocol provides a self-validating system for the determination of Zinc (Zn²⁺) in aqueous samples. The same fundamental procedure can be adapted for Cd²⁺ and Mg²⁺ by adjusting the pH and incorporating masking agents as required.

Materials and Reagents
  • 8-Hydroxyquinoline-5-sulfonic acid (HQS): 1 mM stock solution in deionized water.

  • Zinc Standard: 1000 ppm (mg/L) certified stock solution. Prepare working standards (e.g., 0.1 to 2.0 ppm) by serial dilution in deionized water.

  • Buffer Solution (pH 7.0): 0.1 M Phosphate or HEPES buffer. Causality Note: A stable pH is essential for reproducible deprotonation of HQS and to prevent metal hydroxide formation.

  • Instrumentation: A research-grade spectrofluorometer with wavelength selection for both excitation and emission.

  • Water: High-purity, deionized water (ASTM Type I).

Step-by-Step Methodology
  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation wavelength to 370 nm and the emission wavelength to 510 nm. Expertise Note: It is best practice to perform an initial scan on a mid-range standard to determine the precise λmax for your specific instrument and conditions.

    • Set excitation and emission slit widths to 10 nm as a starting point.

  • Preparation of Calibration Standards:

    • Into a series of labeled vials, pipette 5.0 mL of each working zinc standard (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 ppm).

    • To each vial, add 4.0 mL of the pH 7.0 buffer solution.

    • This creates a set of standards ready for reagent addition.

  • Sample Preparation:

    • For unknown samples, filter if necessary to remove particulates.

    • Dilute the sample with deionized water so the expected zinc concentration falls within the calibration range.

    • Prepare a sample vial by pipetting 5.0 mL of the diluted unknown sample and 4.0 mL of the pH 7.0 buffer.

  • Reaction and Measurement:

    • Initiate the reaction by adding 1.0 mL of the 1 mM HQS stock solution to the "0" ppm standard (this will serve as the blank). Mix well.

    • Immediately place the cuvette in the spectrofluorometer and zero the instrument using this blank.

    • Sequentially, add 1.0 mL of the 1 mM HQS solution to each standard and the unknown sample vial. Mix and allow to incubate for 5 minutes at room temperature to ensure complete complexation.

    • Measure the fluorescence intensity of each standard and the unknown sample. Record the values.

  • Data Analysis and Validation:

    • Create a calibration curve by plotting the fluorescence intensity (Y-axis) versus the known zinc concentration (X-axis) for the standards.

    • Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c.

    • A valid calibration curve should have a coefficient of determination (R²) of ≥ 0.995. This confirms the linear relationship between concentration and signal, validating the assay.

    • Calculate the concentration of zinc in the diluted unknown sample using the regression equation: Concentration = (Intensity - c) / m .

    • Multiply the result by the dilution factor used in step 3 to determine the concentration in the original sample.

Discussion of Experimental Choices
  • Why use a buffer? The formation constant of the Zn(HQS)₂ complex is highly dependent on the availability of the deprotonated ligand. Buffering the solution ensures that the pH remains constant across all samples and standards, making the measurements comparable and reproducible.[5]

  • Why is Fe³⁺ a problem? Iron (III) is a paramagnetic ion that can effectively quench the fluorescence of the HQS complexes through energy transfer mechanisms, leading to artificially low readings.[2] If significant iron is suspected, masking agents or a separation step may be necessary.

  • Why is HQS added last? To ensure that the pH of the sample/standard is correctly buffered before the pH-sensitive chelation reaction begins.

Safety Information

While HQS is the primary reagent in the protocol, the parent compound, this compound, is classified as a corrosive substance. It can cause severe skin burns and eye damage.[6] Users should handle all related chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.

Conclusion

The isoquinoline sulfonic acid scaffold, particularly in the form of 8-Hydroxyquinoline-5-sulfonic acid, provides a powerful and versatile platform for the sensitive detection of a wide range of inorganic metal ions. By leveraging the principles of chelation-induced fluorescence, HQS enables robust and reliable quantification of ions like Zn²⁺, Cd²⁺, and Mg²⁺ in aqueous solutions. The protocols outlined in this guide, grounded in an understanding of the underlying chemical principles, offer a validated starting point for researchers in environmental monitoring, clinical diagnostics, and materials science.

References

Application Notes & Protocols: The Strategic Use of 5-Isoquinolinesulfonic Acid in the Synthesis of Novel Dyes and Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Isoquinolinesulfonic acid is a versatile heterocyclic building block whose unique combination of a rigid, aromatic isoquinoline core and a water-solubilizing sulfonic acid group makes it an invaluable precursor in the synthesis of advanced functional dyes. This guide provides an in-depth exploration of its application, moving beyond simple colorants to the development of sophisticated azo dyes, quinophthalone-based pigments, and fluorescent probes for biological imaging. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for synthesis and characterization, and offer insights for researchers, medicinal chemists, and professionals in drug development.

Core Principles: Why this compound?

The utility of this compound (IUPAC Name: isoquinoline-5-sulfonic acid)[1] in dye synthesis stems from two primary structural features:

  • The Isoquinoline Nucleus: This bicyclic aromatic system is an excellent chromophore. Its extended π-electron system is readily modified through substitution, allowing for the fine-tuning of absorption and emission wavelengths across the visible spectrum.

  • The Sulfonic Acid Group (-SO₃H): This functional group is a powerful modulator of physical properties. As a strong acid, it is typically ionized at neutral pH, conferring high water solubility to the final dye molecule. This is critical for applications in biological systems, textile dyeing from aqueous baths, and formulating inks.[2] Furthermore, it can be readily converted into a more reactive sulfonyl chloride (-SO₂Cl) group, which serves as a key electrophilic handle for covalently linking the isoquinoline scaffold to other molecules.[3]

This guide will focus on leveraging the sulfonyl chloride derivative as a primary intermediate for constructing novel dye systems.

Synthesis of the Key Intermediate: 5-Isoquinolinesulfonyl Chloride

To harness the reactivity of the sulfonic acid group, it must first be converted to 5-isoquinolinesulfonyl chloride. This intermediate is significantly more electrophilic and will readily react with nucleophiles like amines and phenols to form stable sulfonamides and sulfonate esters, respectively. A common and effective method involves reaction with thionyl chloride (SOCl₂).[3]

Protocol 2.1: Preparation of 5-Isoquinolinesulfonyl Chloride Hydrochloride

This protocol describes a robust method for converting this compound into its reactive sulfonyl chloride hydrochloride salt.

Rationale: Thionyl chloride is a highly effective chlorinating agent for sulfonic acids. The addition of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by forming the reactive Vilsmeier reagent in situ. The product is isolated as a hydrochloride salt, which is often a stable, crystalline solid that is convenient for storage and subsequent use.

Materials:

  • This compound (C₉H₇NO₃S)[1]

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.10 g, 10 mmol).

  • Carefully add 25 mL of thionyl chloride, followed by 1 mL of DMF under a nitrogen atmosphere. (Caution: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood).

  • Heat the resulting mixture to reflux and maintain for 2 hours with stirring. The reaction progress can be monitored by the cessation of HCl gas evolution.[3]

  • After cooling to room temperature, carefully remove the excess thionyl chloride by rotary evaporation.

  • Suspend the resulting residue in 50 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Filter the suspension to collect the solid precipitate. Wash the solid with two 25 mL portions of fresh CH₂Cl₂ to remove any residual impurities.

  • Dry the collected precipitate under vacuum to yield crude crystalline isoquinoline-5-sulfonyl chloride hydrochloride. An expected yield is approximately 85%.[3]

The resulting intermediate is now ready for use in the synthesis of various dye classes.

Application Note I: Synthesis of Novel Azo Dyes

Azo dyes, characterized by the –N=N– chromophore, are one of the largest and most versatile classes of synthetic dyes. Here, we utilize a 5-isoquinolinesulfonamide derivative as a coupling component to create a novel, water-soluble azo dye. The general principle involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.[4]

Workflow: Azo Dye Synthesis

G General Workflow for Azo Dye Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Component Preparation cluster_2 Step 3: Azo Coupling cluster_3 Step 4: Analysis A Primary Aromatic Amine (e.g., 4-Aminobenzenesulfonamide) B Diazonium Salt Formation (NaNO₂, HCl, 0-5°C) A->B Diazotize F Final Azo Dye B->F C 5-Isoquinolinesulfonyl Chloride E Sulfonate Ester Derivative (Electron-rich Coupler) C->E D Nucleophile (e.g., 2-Naphthol) D->E E->F G Purification & Characterization (UV-Vis, FT-IR, NMR) F->G

Caption: A generalized workflow for synthesizing azo dyes.

Protocol 3.1: Synthesis of an Isoquinoline-Based Azo Dye

Rationale: This protocol involves the diazotization of sulfanilamide and its subsequent coupling with a prepared isoquinoline-naphthol sulfonate ester. The reaction is conducted at low temperatures (0-5°C) to ensure the stability of the highly reactive diazonium salt. The final coupling is performed under alkaline conditions to deprotonate the naphthol hydroxyl group, activating it for electrophilic attack by the diazonium cation.

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 5-Isoquinolinesulfonyl chloride hydrochloride (from Protocol 2.1)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice, distilled water

Procedure:

Part A: Preparation of the Coupling Component

  • Dissolve 2-naphthol (1.44 g, 10 mmol) in 50 mL of 1 M NaOH solution in a flask cooled in an ice bath.

  • In a separate flask, dissolve 5-isoquinolinesulfonyl chloride hydrochloride (2.62 g, 10 mmol) in 30 mL of cold dichloromethane.

  • Slowly add the sulfonyl chloride solution to the 2-naphthol solution dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • Stir for 2 hours. The product, a sulfonate ester derivative of 2-naphthol, will precipitate. Filter, wash with cold water, and dry. This is your coupling component.

Part B: Diazotization of Sulfanilamide

  • Dissolve sulfanilamide (1.72 g, 10 mmol) in a mixture of 5 mL concentrated HCl and 20 mL of water. Cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (0.70 g, 10.1 mmol) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the sulfanilamide solution, keeping the temperature strictly between 0-5°C.[5]

  • Stir for 30 minutes at this temperature. The formation of the diazonium salt is complete when the solution gives a positive test on starch-iodide paper (turns blue).

Part C: Azo Coupling

  • Dissolve the prepared coupling component (from Part A) in 50 mL of 10% NaOH solution and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution (from Part B) to the coupling component solution with constant stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • Filter the dye, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in an oven at 60°C.

Application Note II: Synthesis of Quinophthalone Dyes

Quinophthalone dyes are known for their brilliant yellow to greenish-yellow hues and good lightfastness.[6][7] They are synthesized via the condensation of a quinaldine derivative (or a related nitrogen heterocycle) with phthalic anhydride. By using a sulfonated isoquinoline precursor, water-soluble quinophthalone dyes can be prepared.

Reaction Scheme: Quinophthalone Dye Formation

G A Sulfonated Quinaldine Derivative (e.g., from 6-amino-2-naphthalenesulfonic acid) D Quinophthalone Dye (Water-Soluble) A->D Condensation (175-180°C) B Phthalic Anhydride B->D C Solvent/Promoter (Dimethylformamide) C->D facilitates reaction

Caption: Condensation reaction for quinophthalone dye synthesis.

Protocol 4.1: Preparation of a Water-Soluble Quinoline Yellow Analogue

Rationale: This protocol is adapted from established methods for synthesizing quinoline yellow dyes.[6] It involves the high-temperature condensation of a sulfonated quinaldine derivative with phthalic anhydride. Dimethylformamide (DMF) acts as a high-boiling solvent and reaction promoter. The resulting dye is isolated by "drowning" the reaction mass in a salt solution, which precipitates the sodium salt of the dye.

Materials:

  • 3-methylbenzo[f]quinoline-8-sulfonic acid (can be prepared from 6-amino-2-naphthalenesulfonic acid)[6]

  • Phthalic anhydride

  • Dimethylformamide (DMF)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a reaction vessel equipped for high-temperature stirring, create a mixture of 68 parts by weight of 3-methylbenzo[f]quinoline-8-sulfonic acid, 148 parts of phthalic anhydride, and 42 parts of dimethylformamide.[6]

  • Heat the mixture with agitation to 175-180°C and maintain for approximately 22 hours. The reaction mass should remain fluid.

  • Prepare a drowning solution by dissolving 188 parts of NaCl in 2300 parts of water.

  • Carefully pour the hot, fluid reaction mass into the salt solution with stirring. This will cause the dye to precipitate.

  • Heat the resulting slurry to 75°C and adjust the pH to 8.0 using a sodium hydroxide solution. This ensures the dye is in its soluble sodium salt form while helping to hydrolyze any excess phthalic anhydride.

  • Filter the hot slurry to collect the dye. Wash the filter cake well and dry to obtain the yellow dye product.

Characterization and Data Interpretation

Proper characterization is essential to confirm the identity and purity of the synthesized dyes.

Protocol 5.1: Spectroscopic Analysis
  • UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., water for soluble dyes, ethanol for others). Record the absorption spectrum to determine the maximum absorption wavelength (λmax), which corresponds to the perceived color.

  • FT-IR Spectroscopy: Obtain an infrared spectrum of the solid dye. Look for characteristic peaks confirming the presence of key functional groups.

  • ¹H NMR Spectroscopy: For detailed structural elucidation, dissolve the dye in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a proton NMR spectrum.

Table 1: Expected Characterization Data for Synthesized Dyes
Dye ClassExpected λmax (nm)Key FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)
Azo Dye 450 - 550 (Orange-Red)~3300 (N-H), ~1600 (N=N), ~1350 & ~1160 (S=O)Aromatic protons (7.0-9.0), potential sulfonamide N-H
Quinophthalone 400 - 430 (Yellow)~1720 & ~1680 (C=O, indandione), ~1340 & ~1150 (S=O)Aromatic protons (7.5-9.5), distinct methyl singlet (~2.5)

Advanced Application: Fluorescent Probes

The isoquinoline scaffold is also a component of some fluorescent probes.[8] By attaching it to recognition moieties, probes can be designed for specific analytes. The sulfonic acid group can be used to tune water solubility and potentially direct the probe to specific cellular compartments. For instance, a 5-isoquinolinesulfonamide derivative could be coupled to a known ionophore or chelator to create a sensor for metal ions. The binding event would alter the electronic environment of the isoquinoline fluorophore, leading to a change in fluorescence intensity or wavelength.[9]

Conclusion

This compound is far more than a simple dye precursor. Its strategic conversion to the sulfonyl chloride intermediate unlocks a vast synthetic potential, enabling the creation of diverse and functional molecules. From highly water-soluble azo and quinophthalone dyes for traditional applications to the sophisticated architecture of fluorescent probes for biological research, this building block provides a robust and versatile platform. The protocols and principles outlined in this guide serve as a foundational resource for scientists aiming to innovate in the fields of materials science, diagnostics, and drug development.

References

protocol for labeling proteins with 5-Isoquinolinesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

The Use of Isoquinolinesulfonamide Derivatives in Protein Kinase Research: A Guide to Inhibition Assays

Introduction: Correcting a Common Misconception

While the query for a "5-Isoquinolinesulfonic acid protein labeling protocol" is noted, it's crucial to clarify a key point in protein biochemistry: this compound and its derivatives are not used for covalent labeling of proteins. Labeling reagents, such as NHS-esters or maleimides, are designed to form stable, covalent bonds with proteins for visualization or tracking.

In contrast, the isoquinolinesulfonamide family of compounds, derived from this compound, are renowned and widely used as reversible, competitive inhibitors of protein kinases. These small molecules are invaluable tools for dissecting cellular signaling pathways by modulating the activity of specific kinases. This guide, therefore, will detail the correct and powerful application of these compounds: their use in performing and analyzing protein kinase inhibition assays. We will focus on the foundational principles and provide a practical protocol for researchers in cell biology and drug discovery.

The Mechanism: Competitive ATP Inhibition

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP (adenosine triphosphate) to a substrate protein. This process, known as phosphorylation, is a fundamental mechanism for regulating nearly all aspects of cell function.

Isoquinolinesulfonamide-based inhibitors, such as the well-characterized compounds H-7 and H-8, exert their effect by targeting the heart of the kinase: the ATP-binding pocket. Their chemical structure allows them to occupy this pocket, preventing ATP from binding. Without ATP, the kinase cannot transfer a phosphate group, and its enzymatic activity is blocked. This "competitive inhibition" is reversible; the inhibitor can dissociate from the enzyme, and its potency is typically quantified by its IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Diagram: Mechanism of Action

cluster_0 Normal Kinase Activity cluster_1 Inhibition by Isoquinolinesulfonamide Kinase Kinase Enzyme ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase:f1 Binds Substrate Substrate Protein Substrate->Kinase Kinase_Inhib Kinase Enzyme ATP Binding Pocket No_Reaction No Phosphorylation Kinase_Inhib->No_Reaction Inhibitor Isoquinolinesulfonamide Inhibitor (e.g., H-7) Inhibitor->Kinase_Inhib:f1 Competitively Binds ATP_Blocked ATP ATP_Blocked->Kinase_Inhib:f1 Binding Blocked

Caption: Competitive inhibition of a protein kinase by an isoquinolinesulfonamide derivative.

Key Compounds and Target Selectivity

Not all inhibitors are created equal. Different derivatives of isoquinolinesulfonic acid exhibit varying degrees of selectivity for different protein kinases. This selectivity is crucial for accurately interpreting experimental results. Using a non-selective inhibitor can lead to off-target effects, complicating data analysis.

Compound NamePrimary Target(s)Typical IC₅₀ ValuesKey Characteristics & Applications
H-7 Protein Kinase C (PKC), PKA, PKG~6 µM (PKC), ~3 µM (PKA), ~5.8 µM (PKG)A broad-spectrum inhibitor. Useful for initial screening to determine if a pathway is kinase-dependent.
H-8 Protein Kinase A (PKA), PKG~1.2 µM (PKA), ~0.48 µM (PKG)More potent and selective for cyclic-nucleotide-dependent kinases (PKA, PKG) compared to PKC.
HA-1004 PKA, PKG~2.5 µM (PKA), ~1.3 µM (PKG)Used as a control compound; it is a weaker inhibitor than H-7 or H-8 for many kinases.
KN-62 CaM Kinase II (CaMKII)~0.9 µMA highly specific inhibitor for Ca²⁺/calmodulin-dependent protein kinase II, making it a valuable tool for studying Ca²⁺ signaling.

Note: IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for measuring the inhibitory effect of an isoquinolinesulfonamide compound on a purified protein kinase. The principle is to measure the amount of phosphorylated substrate produced in the presence of varying concentrations of the inhibitor.

Materials and Reagents
  • Purified, active protein kinase: The enzyme of interest.

  • Specific substrate: A peptide or protein known to be phosphorylated by the kinase.

  • Kinase buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT. Rationale: This buffer maintains a stable pH and provides essential cofactors (Mg²⁺) for kinase activity while chelating contaminating divalent cations (EGTA) and maintaining a reducing environment (DTT).

  • ATP solution: Prepare a concentrated stock (e.g., 10 mM) in water. The final concentration in the assay should be near the Kₘ value for the specific kinase, if known.

  • Inhibitor stock solution: Dissolve the isoquinolinesulfonamide compound (e.g., H-7) in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Detection reagent: A method to quantify phosphorylation. Common methods include:

    • Radiolabeling: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate (requires Western blot or ELISA).

    • Luminescence-based kits: Commercial kits (e.g., ADP-Glo™) that measure ATP consumption by converting remaining ADP to a light signal.

  • 96-well assay plate: For running multiple reactions.

  • Plate reader or other detection instrument.

Experimental Workflow

Diagram: Kinase Inhibition Assay Workflow

cluster_workflow Experimental Workflow Start 1. Prepare Reagents Dilute 2. Create Inhibitor Serial Dilution Start->Dilute Plate 3. Add Kinase, Substrate, and Inhibitor to Plate Dilute->Plate Incubate1 4. Pre-incubate (10 min) Plate->Incubate1 Initiate 5. Initiate Reaction by Adding ATP Incubate1->Initiate Incubate2 6. Incubate at 30°C (e.g., 30 min) Initiate->Incubate2 Stop 7. Stop Reaction Incubate2->Stop Detect 8. Add Detection Reagent & Measure Signal Stop->Detect Analyze 9. Analyze Data (Calculate IC50) Detect->Analyze

Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Procedure
  • Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor stock solution in kinase buffer. It is critical to include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (background). A typical concentration range might be 100 µM down to 1 nM.

  • Prepare Master Mix: Create a master mix containing the kinase and its substrate in kinase buffer. The concentrations should be optimized for a robust signal in the linear range of the assay.

  • Plate the Components:

    • To each well of a 96-well plate, add 5 µL of the appropriate inhibitor dilution.

    • Add 40 µL of the kinase/substrate master mix to each well.

    • Self-Validation: The "no inhibitor" well represents 100% kinase activity, while the "no enzyme" well represents 0% activity or background signal.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate the Reaction: Add 5 µL of the ATP solution to each well to start the phosphorylation reaction. The final volume is now 50 µL.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes). This time should be within the linear phase of the reaction, which should be determined during assay optimization.

  • Stop the Reaction: Terminate the reaction. The method depends on the detection system (e.g., adding a strong acid like TCA for radiolabeling, or a specific stop reagent from a commercial kit).

  • Detection: Add the detection reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence, fluorescence, or radioactivity).

Data Analysis and Interpretation

  • Normalize Data: Subtract the background signal ("no enzyme" control) from all other readings. Normalize the remaining data by setting the "no inhibitor" control as 100% activity.

  • Plot the Data: Plot the percent kinase activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting curve should be sigmoidal.

  • Calculate IC₅₀: Use non-linear regression analysis (typically a four-parameter logistic fit) in a program like GraphPad Prism or R to calculate the IC₅₀ value. This is the concentration of the inhibitor that produces 50% of the maximal inhibition. A lower IC₅₀ value indicates a more potent inhibitor.

Conclusion

Isoquinolinesulfonamide derivatives are not labeling reagents but are indispensable as reversible inhibitors for the study of protein kinase function. By competitively binding to the ATP pocket, they allow researchers to modulate kinase activity with a high degree of temporal control. The protocol described here provides a robust framework for quantifying the potency of these inhibitors and for using them as tools to explore the vast and complex world of cellular signaling.

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Isoquinolinesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isoquinolinesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the reaction mechanism. As your virtual application scientist, I will provide not just procedures, but the critical reasoning behind them to empower you to make informed decisions in your laboratory work.

I. Synthesis Overview: The Chemistry of Isoquinoline Sulfonation

The most direct and common route to this compound is the electrophilic aromatic substitution (SEAr) of isoquinoline using a strong sulfonating agent.[1][2] The reaction hinges on the generation of sulfur trioxide (SO₃), either directly from fuming sulfuric acid (oleum) or a related reagent, which then acts as the electrophile.

The isoquinoline ring system presents a unique challenge. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution occurs on the more electron-rich benzene ring.[3] However, this substitution is not entirely regioselective, leading to the formation of two primary isomers: the desired this compound and the 8-Isoquinolinesulfonic acid byproduct.[2] Controlling the ratio of these isomers is the central challenge in optimizing the yield.

Reaction Mechanism: 5- vs. 8-Substitution

The mechanism involves the attack of SO₃ on the benzene ring of the protonated isoquinolinium ion. The position of attack is governed by a delicate balance between kinetic and thermodynamic control.

G sub Isoquinoline + H₂SO₄/SO₃ (Oleum) ts1 Transition State (5-attack, Kinetically Favored) sub->ts1 Low Temp. ts2 Transition State (8-attack, Thermodynamically Favored at high T) sub->ts2 High Temp. sigma1 Sigma Complex (C5 Intermediate) ts1->sigma1 sigma2 Sigma Complex (C8 Intermediate) ts2->sigma2 prod1 This compound (Desired Product) sigma1->prod1 -H⁺ prod2 8-Isoquinolinesulfonic Acid (Isomeric Byproduct) sigma2->prod2 -H⁺

Caption: Kinetic vs. Thermodynamic control in isoquinoline sulfonation.

At lower temperatures, the reaction is under kinetic control, favoring substitution at the more sterically accessible C-5 position. At higher temperatures, the reaction can become reversible, allowing for equilibration to the more thermodynamically stable 8-isomer.[1][4] Therefore, precise temperature management is paramount for maximizing the yield of the desired 5-isomer.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct Q&A format.

G start Low Yield or Reaction Failure cause1 Incomplete Reaction? start->cause1 cause2 Significant Byproduct Formation? start->cause2 cause3 Product Lost During Workup? start->cause3 sol1a Check Reagent Quality: - Use fresh, dry oleum. - Ensure isoquinoline is pure. cause1->sol1a sol1b Optimize Reaction Time/Temp: - Monitor via TLC/HPLC. - Cautiously increase time, not temp. cause1->sol1b sol2a Isomeric (8-sulfo) Byproduct: - Lower reaction temperature. - Ensure controlled, slow reagent addition. cause2->sol2a sol2b Di-sulfonation/Degradation: - Use stoichiometric sulfonating agent. - Avoid excessive temperatures. cause2->sol2b sol3a Product remains soluble: - Ensure quench is on sufficient ice. - Check pH; adjust if necessary. cause3->sol3a sol3b Inefficient Filtration: - Use appropriate filter medium. - Wash precipitate with minimal cold water. cause3->sol3b

Caption: A workflow for troubleshooting low yield issues.

Question 1: My reaction yield is very low, or the reaction did not proceed at all. What went wrong?

Answer: This issue typically points to problems with reagents or reaction conditions.

  • Probable Cause A: Reagent Inactivity. The sulfonating agent, particularly fuming sulfuric acid (oleum), is highly hygroscopic. Moisture contamination will quench the SO₃, rendering it ineffective.[4] Similarly, the purity of your isoquinoline starting material is crucial.

    • Solution: Always use a fresh, unopened container of the sulfonating agent or one that has been stored under anhydrous conditions. Ensure all glassware is rigorously dried before use. Verify the purity of your isoquinoline via melting point or spectroscopy.

  • Probable Cause B: Insufficient Reaction Time or Temperature. The sulfonation of a deactivated ring system can be slow. If the temperature is too low or the reaction time too short, a significant amount of starting material will remain unreacted.

    • Solution: Monitor the reaction's progress using an appropriate analytical technique like TLC or HPLC.[5] If the reaction stalls, consider extending the duration. Avoid the temptation to significantly increase the temperature, as this will promote the formation of the undesired 8-isomer.[1]

Question 2: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

Answer: This is the most common optimization challenge and is almost always due to the formation of 8-Isoquinolinesulfonic acid.

  • Probable Cause: Reaction Temperature is Too High. As established, higher temperatures favor the thermodynamically stable 8-isomer.[1] Even localized overheating during the addition of isoquinoline to the acid can create "hot spots" that lead to byproduct formation.

    • Solution: Meticulously control the reaction temperature. The addition of isoquinoline to the sulfonating agent should be performed slowly, portion-wise, or via a dropping funnel, with efficient stirring and external cooling (e.g., an ice bath) to maintain the target temperature. Refer to the table below for recommended temperature ranges.

Question 3: I am observing di-sulfonated products or a dark, tar-like reaction mixture. What is causing this?

Answer: This indicates the reaction conditions are too harsh, leading to over-reaction or degradation.

  • Probable Cause A: Excess Sulfonating Agent. Using a large excess of the sulfonating agent can promote a second sulfonation on the ring.

    • Solution: Use a stoichiometric amount or only a slight excess of the sulfonating agent. Carefully calculate the molar equivalents based on the free SO₃ content in your oleum.

  • Probable Cause B: Excessive Temperature. Very high temperatures can cause the starting material or product to decompose, leading to charring and the formation of intractable tars.[4][6]

    • Solution: Maintain the recommended temperature range. If the reaction requires heating, do so gradually with a temperature-controlled heating mantle and monitor for any significant color change.

Question 4: I have difficulty isolating the product after quenching the reaction.

Answer: Product isolation relies on its precipitation from the highly acidic aqueous solution upon dilution and cooling.

  • Probable Cause: Insufficient Quenching or Incorrect Workup. If the product remains soluble, it may be because the volume of ice/water used for the quench was insufficient, keeping the temperature and acidity too high.

    • Solution: The reaction mixture should be poured slowly and with vigorous stirring onto a large amount of crushed ice. This simultaneously dilutes the strong acid and dissipates the heat of solution. If precipitation is still incomplete, allowing the solution to stand in an ice bath for an extended period can promote crystallization. The crude product should be collected by vacuum filtration and washed with a minimal amount of ice-cold water to remove residual acid without dissolving the product.[4]

III. Frequently Asked Questions (FAQs)

  • Q: What is the optimal temperature for maximizing the 5-isomer yield?

    • A: While the exact temperature can depend on the specific concentration of oleum used, lower temperatures are key. A range of 0-25°C is generally recommended for the addition and initial reaction phase to ensure kinetic control and favor 5-substitution.[4]

  • Q: How can I monitor the reaction progress effectively?

    • A: Direct monitoring can be challenging due to the corrosive nature of the reaction medium. A common method is to periodically take a small aliquot of the reaction mixture, carefully quench it in a large volume of iced water, neutralize it, and then analyze the resulting solution by Reverse-Phase HPLC to determine the ratio of starting material to the 5- and 8-isomers.[5]

  • Q: What is the best method for purifying the crude product?

    • A: The crude product is often contaminated with sulfuric acid and the 8-isomer. A primary purification step involves washing the filter cake with ice-cold water. For higher purity, recrystallization can be performed. Due to the high polarity of sulfonic acids, recrystallization from water or aqueous ethanol is a common approach. Converting the sulfonic acid to a salt (e.g., the potassium salt) can also facilitate purification by recrystallization, after which the pure salt can be converted back to the free acid.[7]

  • Q: What are the most critical safety precautions for this synthesis?

    • A: This reaction involves highly corrosive and reactive materials. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Fuming sulfuric acid (oleum) reacts violently with water and can cause severe burns. Have appropriate quench materials and spill kits (e.g., sodium bicarbonate) readily available.

IV. Data and Protocols

Table 1: Influence of Reaction Parameters on Yield and Selectivity
ParameterConditionExpected OutcomeRationale
Temperature Low (0-25°C)Higher ratio of 5-isomer to 8-isomerKinetically controlled reaction favors the C-5 position.[1][4]
High (>100°C)Increased formation of 8-isomer, potential degradationReaction becomes thermodynamically controlled; risk of charring.[1][6]
Sulfonating Agent Fuming H₂SO₄ (Oleum)Standard, effective reagentSource of SO₃ electrophile. Concentration of free SO₃ is critical.
Reaction Time InsufficientIncomplete conversion, low yieldSulfonation of a deactivated ring requires adequate time.
ExcessivePotential for isomerization or degradationEspecially at elevated temperatures, prolonged heating is detrimental.
Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be adapted and performed by a qualified chemist with appropriate risk assessments.

  • Preparation: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried.

  • Reaction Setup: Charge the flask with fuming sulfuric acid (e.g., 20% oleum, 4 molar equivalents of total SO₃). Begin stirring and cool the flask in an ice/water bath to an internal temperature of 0-5°C.

  • Reagent Addition: Dissolve isoquinoline (1 equivalent) in a minimal amount of concentrated sulfuric acid. Add this solution to the dropping funnel and add it dropwise to the cold, stirring oleum over 1-2 hours. Meticulously maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction's completion by HPLC analysis of a quenched aliquot.

  • Workup (Quenching): Prepare a large beaker containing a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture). With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. A thick, white precipitate should form.[4]

  • Isolation: Allow the slurry to stand in an ice bath for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with several small portions of ice-cold deionized water until the washings are no longer strongly acidic (check with pH paper). Dry the purified white solid under vacuum to a constant weight.

  • Characterization: Confirm the product's identity and purity using ¹H NMR, Mass Spectrometry, and HPLC. The melting point should be >300°C.

V. References

  • Fan, L.-L., Tang, L., Yang, Y.-Y., & Zhang, J.-Q. (n.d.). Direct C(sp)−H Sulfonylation and Sulfuration Reactions of Isoquinoline‐1,3(2H,4H)‐diones under Metal‐free Conditions. ResearchGate. Available at: --INVALID-LINK--

  • This compound synthesis. (n.d.). ChemicalBook. Available at: --INVALID-LINK--

  • This compound | 27655-40-9. (n.d.). ChemicalBook. Available at: --INVALID-LINK--

  • Suicheng Pharmaceutical Co ltd. (2022). Preparation method of 5-isoquinoline sulfonyl chloride. Google Patents. Available at: --INVALID-LINK--

  • (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. Google Patents. Available at: --INVALID-LINK--

  • Asahi Kasei Kogyo Kabushiki Kaisha. (1984). Isoquinolinesulfonyl derivatives and process for the preparation thereof. Google Patents. Available at: --INVALID-LINK--

  • This compound 95 27655-40-9. (n.d.). Sigma-Aldrich. Available at: --INVALID-LINK--

  • Isoquinoline-5-sulfonic Acid. (n.d.). Nordmann. Available at: --INVALID-LINK--

  • Isoquinoline-5-sulfonic acid. (n.d.). Chem-Impex. Available at: --INVALID-LINK--

  • (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Available at: --INVALID-LINK--

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. Available at: --INVALID-LINK--

  • (n.d.). Isoquinoline. Scanned document. Available at: --INVALID-LINK--

  • (2022). Form of isoquinoline sulfonamide. Google Patents. Available at: --INVALID-LINK--

  • (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Benchchem. Available at: --INVALID-LINK--

  • (1998). ISOQUINOLEIN-5-IL-SULFONAMIDES, ITS PREPARATION PROCEDURE AND THE PHARMACEUTICAL COMPOSITIONS THAT CONTAIN THEM. Google Patents. Available at: --INVALID-LINK--

  • Isoquinoline-5-sulfonic Acid. (2024). ChemBK. Available at: --INVALID-LINK--

  • Reactions of Isoquinoline | TYBSc Chemistry. (2021). YouTube. Available at: --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: --INVALID-LINK--

  • Sulphonation of Quinoline Insights. (n.d.). Scribd. Available at: --INVALID-LINK--

  • (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids. Benchchem. Available at: --INVALID-LINK--

  • This compound | C9H7NO3S | CID 241599. (n.d.). PubChem - NIH. Available at: --INVALID-LINK--

  • CAS 27655-40-9: this compound. (n.d.). CymitQuimica. Available at: --INVALID-LINK--

  • Isoquinoline-5-Sulfonic Acid | 27655-40-9. (n.d.). SynThink Research Chemicals. Available at: --INVALID-LINK--

  • (n.d.). Preparation and Properties of Isoquinoline. Available at: --INVALID-LINK--

  • Isoquinoline-5-sulfonic Acid 27655-40-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC). Available at: --INVALID-LINK--

  • Isoquinoline-5-sulfonic Acid 27655-40-9. (n.d.). TCI AMERICA - Tokyo Chemical Industry. Available at: --INVALID-LINK--

  • Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (n.d.). Benchchem. Available at: --INVALID-LINK--

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (n.d.). SIELC Technologies. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions in Isoquinoline Sulfonation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline sulfonation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Isoquinoline sulfonic acids are valuable intermediates in medicinal chemistry, but their synthesis can be plagued by side reactions that impact yield, purity, and regioselectivity.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose issues in your experiments and implement robust solutions based on a sound understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction has stalled, resulting in low yield and significant unreacted isoquinoline. What's causing this incomplete conversion?

Answer: This is a classic issue in sulfonations that use concentrated sulfuric acid as the sulfonating agent. The root cause is often the production of water as a byproduct of the reaction.[1]

Causality: The electrophilic aromatic substitution (EAS) mechanism for sulfonation generates one molecule of water for every molecule of isoquinoline that reacts.[2] This water progressively dilutes the sulfuric acid, lowering the concentration of the active electrophile (SO₃ or its protonated form, HSO₃⁺).[3] Below a certain acid concentration (typically around 78-90% for aromatic hydrocarbons), the sulfonation reaction effectively ceases, leaving a significant portion of your starting material unreacted.[1] To overcome this, an impractically large excess of sulfuric acid is often required, leading to significant downstream waste.

dot

G cluster_main Main Sulfonation Reaction cluster_side Inhibitory Side Reaction Isoquinoline Isoquinoline Sulfonated_Product Sulfonated_Product Isoquinoline->Sulfonated_Product SO₃ H2O H₂O (Byproduct) Sulfonated_Product->H2O generates H2SO4_conc H₂SO₄ (conc.) H2SO4_dilute H₂SO₄ (dilute) H2O->H2SO4_dilute dilutes H₂SO₄ H2SO4_dilute->Isoquinoline Stops Reaction

Caption: Reaction inhibition by water byproduct.

Troubleshooting & Recommended Protocols:

The most effective solution is to use a sulfonating agent that does not produce water. Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a continuous source of the active electrophile and consumes any water generated.

Table 1: Comparison of Common Sulfonating Agents

Sulfonating AgentActive ElectrophileByproductsProsCons
Conc. H₂SO₄SO₃ / HSO₃⁺H₂OInexpensive, readily availableReaction can stall due to water formation; requires large excess.[1]
Oleum (H₂SO₄·SO₃)SO₃NoneHigh reactivity; drives reaction to completion.Highly corrosive and hazardous; requires careful handling.
SO₃ Complexes (e.g., SO₃·dioxane)SO₃NoneMilder than oleum; good for sensitive substrates.Can be less reactive; disposal of the complexing agent.[4]

Recommended Protocol for High Conversion:

  • Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge Reactor: Add isoquinoline (1.0 eq) to the flask.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Oleum: Slowly add 20% oleum (approx. 3-4 eq SO₃) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required for the desired isomer (see FAQ 2).

  • Monitoring: Track the disappearance of the starting material using an appropriate analytical method (see FAQ 4).

Question 2: My product is an inseparable mixture of isomers. How can I selectively synthesize isoquinoline-5-sulfonic acid?

Answer: The formation of multiple isomers is a common challenge in the electrophilic substitution of fused aromatic systems like isoquinoline. The substitution occurs on the more electron-rich benzene ring, primarily at the C-5 and C-8 positions.[5][6] The ratio of these products is highly dependent on the reaction temperature, a classic case of kinetic versus thermodynamic control.

Causality & Mechanistic Insight: Under the strongly acidic reaction conditions, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack. On the remaining benzene ring:

  • Kinetic Product (C-8): Sulfonation at the C-8 position is often faster at lower temperatures. This is the kinetically favored product.

  • Thermodynamic Product (C-5): The isoquinoline-5-sulfonic acid is the more sterically accessible and thermodynamically stable isomer.[6][7] At higher temperatures, the sulfonation reaction becomes reversible. This allows the initially formed kinetic product (8-isomer) to undergo desulfonation and re-sulfonate at the more stable C-5 position, eventually leading to the thermodynamic product as the major isomer.[8]

dot

G Start Isoquinolinium Ion + SO₃ Intermediate_8 C-8 Attack (Kinetic Pathway) Start->Intermediate_8 Low Temp (e.g., <100 °C) Fast, Reversible Intermediate_5 C-5 Attack (Thermodynamic Pathway) Start->Intermediate_5 High Temp (e.g., >150 °C) Slower, Favored Product_8 Isoquinoline-8-sulfonic acid Intermediate_8->Product_8 Product_5 Isoquinoline-5-sulfonic acid Intermediate_5->Product_5 Product_8->Start Desulfonation (Reversible)

Caption: Kinetic vs. Thermodynamic control in isoquinoline sulfonation.

Protocol for Selective Synthesis of Isoquinoline-5-sulfonic Acid:

This protocol is designed to favor the formation of the thermodynamic product.

  • Reagents: Add isoquinoline (1.0 eq) to 20% oleum (3.0 eq SO₃) at 0-10 °C as described in the protocol for FAQ 1.

  • Heating for Isomerization: After the initial addition, slowly and carefully heat the reaction mixture to 160-180 °C .[6]

  • Hold Time: Maintain this temperature for 4-6 hours. This extended time at high temperature is crucial to allow the reaction to reach thermodynamic equilibrium, favoring the 5-isomer.

  • Monitoring: Periodically take an aliquot (with extreme caution), quench it in ice/water, neutralize, and analyze by HPLC or ¹H NMR to determine the isomer ratio (see FAQ 4).

  • Workup: Once the desired isomer ratio is achieved, proceed with a controlled workup (see FAQ 3).

Question 3: My initial yield looks good, but I'm losing a significant amount of product during aqueous workup. Is this desulfonation?

Answer: Yes, it is highly likely that you are experiencing acid-catalyzed desulfonation. Sulfonation is a reversible electrophilic aromatic substitution. The conditions that favor the reverse reaction—hydrolysis of the sulfonic acid back to the arene—are precisely those often encountered during workup: elevated temperatures in the presence of aqueous acid.[9]

Causality: According to the principle of microscopic reversibility, the mechanism for desulfonation is the exact reverse of sulfonation. A proton acts as the electrophile, attacking the carbon bearing the sulfonic acid group to form a sigma complex. The loss of SO₃, which is then hydrated to sulfuric acid, restores the aromaticity. This process is accelerated by heat and lower acid concentrations (i.e., the presence of water).[9]

Troubleshooting Protocol for Minimizing Desulfonation During Workup:

The key is to keep the temperature low and minimize the time the product spends in hot acidic water.

  • Cooling: After the reaction is complete, cool the reaction vessel to room temperature, and then further in an ice bath until the internal temperature is below 20 °C.

  • Controlled Quench: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic; perform it behind a blast shield in a fume hood. The goal is to dilute and cool the acid simultaneously.

  • Precipitation/Neutralization: The isoquinoline sulfonic acid may precipitate from the cold, acidic solution. If it remains dissolved, the product can be isolated by carefully neutralizing the solution.

    • Slowly add a saturated solution of sodium bicarbonate or a cold, concentrated NaOH solution while monitoring the pH and keeping the temperature below 10 °C with an ice/salt bath.

    • The product is often least soluble near its isoelectric point. Adjust the pH to find the point of maximum precipitation (often in the pH 2-4 range).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water to remove excess sulfuric acid, followed by a cold organic solvent (like ethanol or acetone) to aid in drying.

  • Drying: Dry the product under vacuum at a low temperature (e.g., < 50 °C).

dot

G ReactionMixture Reaction Mixture (Isoquinoline-SO₃H in Oleum) Quench Pour onto Crushed Ice (CAUTION: Exothermic) Keep T < 20 °C ReactionMixture->Quench Neutralize Adjust pH Slowly with Cold Base Keep T < 10 °C Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Ice-Cold H₂O & Cold Solvent Filter->Wash Dry Dry Under Vacuum (Low Temperature) Wash->Dry Product Pure Product Dry->Product

Caption: Recommended low-temperature workup workflow.

Question 4: How can I reliably monitor reaction progress and determine the final isomer ratio?

Answer: Effective and timely analysis is critical for optimizing reaction conditions and ensuring product quality. A multi-pronged approach combining chromatographic and spectroscopic methods is recommended.[10][11]

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): Excellent for a quick, qualitative assessment of the reaction's progress. It allows you to visualize the consumption of the less polar starting material (isoquinoline) and the appearance of the highly polar sulfonic acid product at the baseline.

    • Protocol: Spot the reaction mixture on a silica gel plate. Elute with a moderately polar solvent system (e.g., 10-20% methanol in dichloromethane). Visualize under UV light (254 nm). The reaction is likely complete when the starting material spot is no longer visible.[11]

  • High-Performance Liquid Chromatography (HPLC): The best method for quantitative analysis. It can separate unreacted starting material, the desired product, and isomeric byproducts, allowing you to calculate conversion and isomer ratios accurately.

    • Protocol: Due to the high polarity of sulfonic acids, reverse-phase HPLC can be challenging. An ion-pairing method (using an agent like tetrabutylammonium hydrogen sulfate in the mobile phase) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often required. Monitor with a UV detector around 254 nm or 280 nm.[10]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Indispensable for structural confirmation and determining the isomer ratio in the final, isolated product. The aromatic protons of the 5- and 8-isomers will have distinct chemical shifts and coupling patterns.

    • Protocol: Dissolve a purified sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The ratio of isomers can be determined by integrating the signals corresponding to unique protons on each isomer (e.g., the C1-H or C4-H protons often show clear differences).[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the molecular weight of your product and any byproducts, confirming that sulfonation (and not another reaction) has occurred.[10]

Table 2: Summary of Analytical Techniques for Isoquinoline Sulfonation

TechniquePrimary UseProsCons
TLC Rapid, qualitative monitoringFast, inexpensive, simple setup.Not quantitative; isomers may not separate.
HPLC Quantitative analysis, purity checkAccurate quantification of components, high resolution.Method development can be complex (e.g., ion-pairing).[10]
¹H NMR Structural confirmation, isomer ratioDefinitive structural information, accurate ratio of final products.Requires purified sample; less suitable for in-process monitoring.
LC-MS Molecular weight confirmationHigh sensitivity, confirms identity of products and byproducts.[10]Not inherently quantitative without standards.

References

Technical Support Center: Purification of 5-Isoquinolinesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-tested guidance, this Technical Support Center is designed for professionals navigating the purification of 5-Isoquinolinesulfonic acid. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering a deeper understanding of the principles governing recrystallization and providing clear, actionable solutions to common challenges.

This guide is structured to address the practical issues encountered during the recrystallization of this compound, a compound notable for its high melting point and challenging purification profile.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge essential for a successful purification.

Q1: What are the primary considerations for selecting a recrystallization solvent for this compound?

A1: The ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at high temperatures but poorly at low temperatures to maximize recovery. For this compound, its sulfonic acid group imparts high polarity and enhances water solubility[1]. However, water alone may not be ideal due to the high solubility of related impurities. A mixed solvent system is often more effective. The key is to find a solvent pair where this compound is soluble in the "good" solvent and insoluble in the "poor" solvent, and the two solvents are miscible[2].

Q2: What are the common impurities I should expect in crude this compound?

A2: The impurity profile is largely dictated by the synthetic route. A primary impurity is often residual sulfuric acid (H₂SO₄) if it's used as the sulfonating agent[3]. Other potential organic impurities can include unreacted starting materials, isomers (e.g., 8-isoquinolinesulfonic acid), and over-sulfonated byproducts (disulfonic acids)[3]. Inorganic salts may also be present if the synthesis involved neutralization and precipitation steps[4][5].

Q3: What are the critical safety precautions when handling this compound?

A3: this compound is a corrosive solid that can cause severe skin burns and eye damage[6]. It is classified under GHS05 (Corrosive)[7]. Strict adherence to safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhaling dust.

  • Storage: Store in a tightly closed container in a dry, corrosive-designated area, ideally between 2-8°C[7][8].

  • Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Q4: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?

A4: This is a common issue indicating that the solution is not supersaturated. Several factors could be at play:

  • Cause 1: Too Much Solvent: You may have used an excessive amount of solvent, keeping the compound soluble even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to remove solvent until the solution appears slightly cloudy at the boiling point, then add a few drops of fresh hot solvent to redissolve the material completely before allowing it to cool again[2].

  • Cause 2: Lack of Nucleation Sites: Spontaneous crystallization sometimes requires an initial "seed" to start the lattice formation.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites[9].

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.

Q5: My recrystallization resulted in a very low yield. How can I improve it?

A5: Low yield is typically a result of either incomplete crystallization or material loss during transfers.

  • Cause 1: Compound remains in the mother liquor: The solubility of your compound in the cold solvent is too high.

    • Solution: Ensure you have cooled the flask sufficiently. A common mistake is not allowing enough time in an ice-water bath (not just ice) for crystallization to complete. Also, re-evaluate your solvent system; a different solvent or solvent ratio may reduce solubility at cold temperatures.

  • Cause 2: Premature Crystallization: Crystals may have formed during a hot gravity filtration step, leading to loss of product on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. Use a fluted filter paper for a faster filtration rate.

  • Cause 3: Using too much solvent for washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a significant portion of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum[2].

Q6: Instead of crystals, an oil precipitated from my solution. What went wrong?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high, disrupting crystal lattice formation. Given the very high melting point of this compound (>300 °C)[8], this is almost certainly due to impurities.

  • Solution 1: Re-dissolve and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.

  • Solution 2: Adjust Solvent Polarity: The oil may be rich in impurities. Try adjusting the solvent system. If using a mixed solvent, add more of the "good" solvent to increase the initial solubility, then proceed with a very slow addition of the "poor" solvent at an elevated temperature.

  • Solution 3: Decolorize: If the oil is colored, it may indicate significant organic impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling[2].

Q7: My final product is colored, but I expect a white solid. How can I remove the color?

A7: A colored product indicates the presence of persistent, likely conjugated organic impurities.

  • Solution: The most effective method is treatment with activated charcoal (decolorizing carbon).

    • Dissolve the impure crystals in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight) to the hot solution. Adding too much will adsorb your product and reduce the yield.

    • Keep the solution hot and swirl or stir for 5-10 minutes.

    • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

    • Allow the filtered solution to cool and crystallize as usual.

Data & Protocols

Solvent Selection Guide
SolventPolaritySuitability for RecrystallizationRationale & Comments
Water HighGood (as a primary solvent) The sulfonic acid group provides high water solubility, especially when hot[1]. However, it may also dissolve polar impurities like sulfuric acid. Often best used in a mixed system.
Ethanol/Methanol HighPotential "Good" Solvent Slightly soluble in methanol[7]. Can be effective, especially when mixed with water, to fine-tune polarity and solubility characteristics.
Acetone MediumPotential "Poor" Solvent Less likely to dissolve the highly polar sulfonic acid, making it a candidate for a mixed-solvent system with water or alcohol.
Toluene/Hexane LowUnsuitable As a highly polar, salt-like compound, it will be virtually insoluble in non-polar solvents. Can be used as a precipitating anti-solvent.
DMSO HighUnsuitable for Recrystallization While it may dissolve the compound[7], its very high boiling point makes it difficult to remove and unsuitable for standard recrystallization protocols.
General Recrystallization Protocol

This protocol is a starting point and should be optimized based on the specific impurities and scale of your experiment.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent pair (e.g., Water-Ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent needed to just dissolve the solid at the boiling point.

  • Decolorization (If Necessary): If the solution is colored, add a minimal amount of activated charcoal and perform a hot gravity filtration.

  • Crystallization: Allow the flask to cool slowly to room temperature on an insulated surface. Do not disturb the flask. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. Due to the high melting point, a vacuum oven can be used. Confirm purity via analytical methods (e.g., melting point, NMR).

Visual Workflows

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start: Crude Solid dissolve Dissolve in Min. Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (Optional: for insolubles & charcoal) dissolve->hot_filter Impurities? cool Slow Cooling (RT then Ice Bath) dissolve->cool No Insolubles hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish End: Pure Solid dry->finish

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem After Cooling no_xtal No Crystals Formed start->no_xtal oiling Product 'Oiled Out' start->oiling low_yield Low Yield start->low_yield sol_check Too much solvent? no_xtal->sol_check impurity_check High impurity load? oiling->impurity_check loss_check Where was loss? low_yield->loss_check sol_yes Boil off some solvent sol_check->sol_yes Yes sol_no Induce Nucleation (Scratch or Seed) sol_check->sol_no No imp_yes Re-dissolve, cool slower Consider charcoal treatment impurity_check->imp_yes Likely loss_mother_liquor Improve cooling Re-evaluate solvent loss_check->loss_mother_liquor Mother Liquor loss_filter Pre-heat filter funnel loss_check->loss_filter Hot Filtration loss_wash Use minimal ice-cold wash solvent loss_check->loss_wash Crystal Wash

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing HPLC Peak Shape for 5-Isoquinolinesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 5-Isoquinolinesulfonic acid. As a strongly acidic and polar analyte, this compound presents unique challenges in reversed-phase High-Performance Liquid Chromatography (HPLC). Poor peak shape, particularly tailing, is a common issue that can compromise resolution, sensitivity, and the accuracy of quantification.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond generic advice to provide a deep, mechanistic understanding of the common problems encountered and offers structured, field-proven solutions. Our approach is built on explaining the causality behind each experimental choice, ensuring that every protocol is a self-validating system.

Understanding the Analyte: this compound

Successful method development begins with understanding the analyte's physicochemical properties. These properties govern its behavior within the HPLC system.

This compound is a strong acid due to its sulfonic acid moiety. This means it will exist predominantly in its anionic (sulfonate) form across the typical operating pH range of reversed-phase HPLC columns. This high polarity and ionic nature are the primary sources of chromatographic challenges.

PropertyValue / DescriptionImplication for HPLC Analysis
Molecular Formula C₉H₇NO₃S[1]-
Molecular Weight 209.22 g/mol [1]-
pKa (Predicted) -0.98 ± 0.40[2][3]The sulfonic acid group is highly acidic and will be fully deprotonated and negatively charged at typical mobile phase pH values (pH 2-8).
Appearance White Crystalline Solid[3]-
Melting Point >300 °C[2]High thermal stability.

Troubleshooting Guide & FAQs

This section addresses the most common peak shape issues for this compound in a direct question-and-answer format. We will explore the root causes of these problems and provide systematic solutions.

Diagram: Logical Troubleshooting Workflow

Before diving into specific questions, the following diagram provides a high-level workflow for diagnosing and resolving poor peak shape for this compound.

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broad) is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? start->is_fronting is_broad Is the peak broad? start->is_broad cause_silanol Primary Cause: Secondary Ionic Interactions with Silanols is_tailing->cause_silanol Yes cause_metal Secondary Cause: Chelation with Metal Impurities is_tailing->cause_metal If tailing persists solution_ph Solution 1: Mobile Phase pH Adjustment (Ion Suppression) cause_silanol->solution_ph solution_ionpair Solution 2: Use Ion-Pairing Reagent cause_silanol->solution_ionpair solution_column Solution 3: Use High-Purity, End-Capped Column (Type B Silica) cause_silanol->solution_column solution_edta Solution: Use Mobile Phase Additive (e.g., EDTA) cause_metal->solution_edta cause_overload Primary Cause: Mass Overload on Column is_fronting->cause_overload Yes solution_conc Solution: Reduce Sample Concentration or Injection Volume cause_overload->solution_conc cause_extracol Cause 1: Extra-Column Volume is_broad->cause_extracol Yes cause_solvent Cause 2: Injection Solvent Mismatch is_broad->cause_solvent solution_tubing Solution: Minimize Tubing Length/ID cause_extracol->solution_tubing solution_solvent Solution: Dissolve Sample in Mobile Phase cause_solvent->solution_solvent

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

Q1: Why is my this compound peak severely tailing?

Answer:

Peak tailing is the most common issue for this compound and is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[4][5] Even after chemical bonding of the C18 chains, many of these groups remain. At mobile phase pH values above approximately 3.5-4, these silanol groups become deprotonated and negatively charged (Si-O⁻).[6] Your analyte, this compound, is also negatively charged (a sulfonate, R-SO₃⁻). This leads to electrostatic repulsion, not attraction. However, the true issue arises from a mixed-mode retention mechanism. The non-polar isoquinoline ring interacts with the C18 chains (hydrophobic retention), while the negatively charged sulfonate group can interact with localized positive charges on the silica surface, which can be associated with metal impurities or non-homogenous surface chemistry.[5] More significantly, different types of silanol groups exist, with some being highly acidic and active, leading to strong, undesirable interactions that delay a portion of the analyte molecules, causing a "tail".[5][6]

  • Secondary Cause: Metal Chelation: Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing or leached from stainless steel components of the HPLC system (like frits).[5][7] These metal ions can act as Lewis acids and form coordination complexes (chelation) with the analyte.[8] This secondary retention mechanism holds back some analyte molecules longer than others, resulting in significant peak tailing.[7][9]

Troubleshooting Steps:
  • Optimize Mobile Phase pH (Ion Suppression): While the sulfonic acid group is always ionized, you can control the ionization state of the problematic surface silanols. By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of silanol groups will be protonated (Si-OH) and thus neutral.[10][11] This minimizes the secondary ionic interactions causing the tailing.

    • Self-Validation: If lowering the pH significantly improves the peak symmetry (tailing factor closer to 1.0), silanol interactions were the primary cause.

  • Employ Ion-Pair Chromatography (IPC): If lowering the pH is insufficient or alters selectivity undesirably, IPC is a powerful alternative.[12][13] An ion-pairing reagent, such as tetrabutylammonium (TBA⁺) phosphate or sulfate, is added to the mobile phase.

    • Mechanism: The hydrophobic alkyl chains of the TBA⁺ reagent adsorb onto the C18 stationary phase, creating a dynamic positive charge on the surface.[14] The negatively charged this compound now forms a neutral ion-pair with the adsorbed TBA⁺, and retention is controlled in a more predictable reversed-phase manner. This masks the underlying silanol interactions and provides excellent peak shape.[14][15]

    • Self-Validation: A dramatic improvement in peak shape and a potential increase in retention time upon addition of the ion-pairing reagent confirms its effectiveness.

  • Use a Modern, High-Purity Column: Older columns (Type A silica) have more acidic silanols and higher metal content. Modern columns use high-purity, spherical silica (Type B silica) and advanced end-capping techniques to minimize accessible silanols.[6][10]

    • End-Capping: This process uses a small silanizing reagent (like trimethylchlorosilane) to "cap" many of the remaining silanol groups after the primary C18 bonding, making the surface more inert.[5]

    • Self-Validation: Switching to a column specifically marketed as "high-purity," "base-deactivated," or having "low silanol activity" should provide a noticeable improvement in peak shape even under simple acidic pH conditions.

  • Add a Chelating Agent: If metal chelation is suspected, adding a weak chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 5-10 µM) to the mobile phase can be effective.[16] The EDTA will preferentially bind to stray metal ions in the system, preventing them from interacting with your analyte.

    • Self-Validation: If adding EDTA improves peak shape when other strategies have failed, metal interaction is a likely contributor to the problem.

Q2: My peak is fronting. What is the cause and how do I fix it?

Answer:

Peak fronting, where the front of the peak is less steep than the back, is typically a clear sign of column overload.

  • Underlying Cause: You are injecting too much sample mass onto the column for the given conditions. When the concentration of the analyte is too high at the column inlet, it saturates the stationary phase binding sites. The excess molecules are unable to interact with the stationary phase and travel down the column faster in the mobile phase, leading to the characteristic fronting shape.

Troubleshooting Steps:
  • Reduce Sample Concentration: This is the most straightforward solution. Perform a serial dilution of your sample (e.g., 1:5, 1:10, 1:100) and re-inject.

    • Self-Validation: You should see the peak shape become progressively more symmetrical as the concentration is reduced. The point at which the peak shape becomes Gaussian (symmetrical) indicates you are now operating within the column's linear capacity.

  • Decrease Injection Volume: If diluting the sample is not feasible (e.g., for trace analysis), simply reduce the volume you are injecting. This has the same effect of reducing the total mass of analyte loaded onto the column.

  • Use a Higher Capacity Column: If you must inject a high concentration of the sample (e.g., for preparative chromatography), you will need to switch to a column with a higher sample loading capacity. This can be achieved by:

    • Increasing the column's internal diameter (e.g., from 4.6 mm to 10 mm).

    • Using a stationary phase with a higher carbon load or larger pore size.[17]

Q3: My peak is broad, but not necessarily tailing or fronting. Why?

Answer:

Symmetrical peak broadening often points to issues outside of the specific chemical interactions on the column, a phenomenon known as "extra-column band broadening," or to a mismatch between the sample solvent and the mobile phase.

  • Cause 1: Extra-Column Volume: The HPLC system itself contributes to peak dispersion. This includes the volume of the sample loop, the tubing connecting the injector to the column and the column to the detector, and the detector flow cell.[18] Long or wide-bore tubing is a major contributor. Early eluting peaks are most affected by this.

  • Cause 2: Injection Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause severe peak distortion and broadening. The plug of strong solvent carries the analyte down the column too quickly at the start, preventing it from properly focusing on the column head.

Troubleshooting Steps:
  • Minimize System Volume:

    • Ensure the tubing connecting the injector, column, and detector is as short as possible.

    • Use tubing with a smaller internal diameter (e.g., 0.005" or 0.12 mm) where possible, especially between the column and detector.

    • Self-Validation: A reduction in peak width (and an increase in theoretical plates) after optimizing system tubing indicates that extra-column volume was a significant factor.

  • Match Sample Solvent to Mobile Phase:

    • Ideally, dissolve your sample in the initial mobile phase. If the analyte's solubility is poor, use the weakest solvent possible that still provides adequate solubility.

    • Self-Validation: If dissolving the sample in the mobile phase results in a much sharper peak compared to dissolving it in a strong solvent like 100% Acetonitrile or Methanol, then solvent mismatch was the problem.

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation for Ion Suppression

This protocol is for preparing a low pH mobile phase to minimize silanol interactions.

  • Prepare Aqueous Buffer:

    • To prepare 1 L of a 20 mM potassium phosphate buffer, weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) into a 1 L volumetric flask.

    • Add approximately 800 mL of HPLC-grade water and dissolve the salt completely.

    • Adjust the pH to 2.5 using concentrated phosphoric acid (H₃PO₄). Use a calibrated pH meter.

    • Bring the volume to the 1 L mark with HPLC-grade water.

  • Filter the Buffer:

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Prepare Mobile Phase:

    • Mix the filtered aqueous buffer with the desired organic modifier (e.g., Acetonitrile or Methanol) in the required ratio (e.g., 80:20 v/v aqueous:organic).

    • Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.

Protocol 2: Mobile Phase Preparation for Ion-Pair Chromatography

This protocol describes the preparation of a mobile phase containing a common ion-pairing reagent.

  • Prepare Ion-Pair Stock Solution:

    • To prepare a 1 M stock solution of Tetrabutylammonium (TBA) phosphate, carefully dissolve 339.5 g of Tetrabutylammonium phosphate monobasic in 1 L of HPLC-grade water. Note: Adjust weight based on the specific salt form used.

  • Prepare Aqueous Mobile Phase Component:

    • To 1 L of HPLC-grade water, add 5 mL of the 1 M TBA phosphate stock solution to achieve a final concentration of 5 mM.

    • Add your chosen buffer (e.g., potassium phosphate) to the desired concentration (e.g., 20 mM).

    • Adjust the pH to the desired level (e.g., pH 6.5) using dilute phosphoric acid or potassium hydroxide.

  • Filter and Mix:

    • Filter the final aqueous ion-pair solution through a 0.45 µm or 0.22 µm membrane filter.

    • Mix with the organic modifier (Methanol is often preferred with ion-pair reagents) in the desired ratio.[14]

    • Degas thoroughly.

  • Column Equilibration (CRITICAL):

    • An ion-pair system requires a long equilibration time. Flush the column with the ion-pair mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before injecting your first sample. This allows the ion-pair reagent to fully adsorb onto the stationary phase surface.

References

Technical Support Center: Preventing Degradation of 5-Isoquinolinesulfonic Acid During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Isoquinolinesulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth, experience-driven guidance to ensure the long-term stability and integrity of your this compound samples. Our recommendations are grounded in established scientific principles and aim to proactively address common challenges encountered during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For optimal stability, this compound should be stored at 2-8°C.[1][2][3] This temperature range helps to minimize the rate of potential degradation reactions. Storing it in a sealed container in a dry environment is also crucial.[1][3]

Q2: I've noticed a change in the color of my solid this compound. What could be the cause?

A change in color, such as yellowing, can be an indicator of degradation. This may be due to exposure to light, elevated temperatures, or reactive atmospheric components. The isoquinoline ring system can be susceptible to photolytic degradation, while the sulfonic acid group can be influenced by humidity.[4] It is advisable to conduct an analytical assessment to confirm the purity of the material.

Q3: Is this compound sensitive to moisture?

Yes, as a sulfonic acid, it is hygroscopic and can absorb moisture from the atmosphere. This can lead to hydrolysis of the sulfonic acid group, particularly under certain conditions.[5][6] Therefore, it is imperative to store it in a tightly sealed container in a dry environment, such as a desiccator.

Q4: Can I store solutions of this compound? If so, what are the best practices?

While storing the compound in its solid form is preferred for long-term stability, solutions may be necessary for experimental workflows. If you need to store solutions, consider the following:

  • Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents like water can participate in hydrolysis reactions.[5][6]

  • pH: The stability of sulfonic acids can be pH-dependent.[7] Buffering the solution may be necessary depending on your application, but be mindful of potential buffer-compound interactions.

  • Storage Conditions: Store solutions at 2-8°C and protect them from light. If possible, purge the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.[8]

Q5: What are the primary degradation pathways for this compound?

The two most probable degradation pathways are hydrolysis of the sulfonic acid group and reactions involving the isoquinoline ring.

  • Hydrolytic Desulfonation: This is the reverse of the sulfonation reaction and can occur under aqueous conditions, potentially accelerated by heat, resulting in the formation of isoquinoline and sulfuric acid.[6][9]

  • Photodegradation: The isoquinoline ring contains a chromophore that can absorb UV light, potentially leading to photo-isomerization or other photochemical reactions.[10][11]

  • Oxidation: While less common for the sulfonic acid group itself, the aromatic isoquinoline ring can be susceptible to oxidation, especially in the presence of catalysts or under harsh conditions.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Inconsistent experimental results using an older batch of this compound.
  • Potential Cause: Degradation of the compound over time, leading to a lower concentration of the active molecule and the presence of impurities.

  • Troubleshooting Steps:

    • Purity Assessment: Re-analyze the older batch using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine its purity.[12][13]

    • Compare with a New Batch: If possible, compare the results with those obtained from a fresh, unopened batch of the compound.

    • Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[12][14]

Issue 2: Poor solubility of the compound after prolonged storage.
  • Potential Cause: The compound may have absorbed moisture and formed clumps or hydrates, or potential degradation products may be less soluble.

  • Troubleshooting Steps:

    • Drying: Dry a small sample of the material under vacuum to remove any absorbed water and re-assess its solubility.

    • Solvent Selection: Experiment with different solvents to find a more suitable one for the potentially altered form of the compound.

    • Analytical Characterization: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to identify any structural changes in the compound.[13]

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Inconsistent Results or Physical Change check_storage Verify Storage Conditions (2-8°C, Dry, Dark) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis is_pure Is Purity ≥ 95%? purity_analysis->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes degradation_suspected Degradation Suspected is_pure->degradation_suspected No forced_degradation Optional: Conduct Forced Degradation Study degradation_suspected->forced_degradation new_batch Procure New Batch of Compound degradation_suspected->new_batch identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products end_use Use New Batch for Experiments new_batch->end_use

Caption: Troubleshooting decision tree for investigating suspected degradation of this compound.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

Objective: To monitor the purity of this compound during storage.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a solution of the stored this compound sample at the same concentration as the stock standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of the compound (typically near its absorbance maximum).

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution.

  • Data Interpretation: Compare the chromatogram of the stored sample to that of the reference standard. Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation. Quantify the purity by comparing the peak area of the main compound to the total area of all peaks.

Potential Degradation Pathways

Degradation_Pathways A This compound B Isoquinoline + H₂SO₄ A->B Hydrolysis (H₂O, Heat) C Photodegradation Products A->C Photolysis (Light) D Oxidation Products A->D Oxidation (Oxidizing agents)

Caption: Primary degradation pathways for this compound.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][2][3]Slows down chemical reaction rates, including hydrolysis and oxidation.
Atmosphere Dry, inert (e.g., desiccator, purged with N₂ or Ar)Prevents hygroscopic absorption of water, which can lead to hydrolysis.[5][6] An inert atmosphere minimizes oxidation.[8]
Light Exposure Protected from light (e.g., amber vials, stored in the dark)The isoquinoline moiety can be susceptible to photodegradation.[4][10]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to moisture and atmospheric contaminants.[15]

References

Technical Support Center: Optimizing Reaction Conditions for Isoquinoline Sulfonylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline sulfonylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows. Here, we delve into the nuances of reaction optimization, offering explanations grounded in chemical principles to empower you to overcome common challenges in the synthesis of sulfonylated isoquinolines.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This guide addresses specific issues that may arise during the sulfonylation of isoquinolines, providing a systematic approach to problem-solving.

Question: Why is the yield of my sulfonylated isoquinoline product unexpectedly low?

Answer: Low yields in isoquinoline sulfonylation can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1] A systematic evaluation of the following parameters is crucial for diagnosing and resolving the issue:

  • Purity of Starting Materials: Ensure the high purity of your isoquinoline substrate and the sulfonylating agent (e.g., sulfonyl chloride).[1] Contaminants can act as inhibitors or participate in side reactions, consuming your reagents. Isoquinoline itself, being a weak base, can be purified by crystallization of its salts.[1]

  • Reaction Stoichiometry: An improper ratio of reactants is a common culprit for low yields. Verify the stoichiometry of the isoquinoline, sulfonylating agent, base, and any catalyst. In some cases, a slight excess of the sulfonylating agent may be beneficial.[1]

  • Reaction Time and Temperature: The kinetics of sulfonylation can be sensitive to both time and temperature.[1] If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, excessive heat can lead to the decomposition of either the starting material or the product.[1] It is imperative to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[1]

  • Atmospheric Conditions: Certain sulfonylation reactions, especially those employing catalysts, can be sensitive to atmospheric oxygen or moisture.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly improve yields by preventing the degradation of sensitive reagents and intermediates.[1]

Question: The reaction is stalled; my starting material is not being consumed, or the reaction is proceeding very slowly. What should I do?

Answer: A stalled or sluggish reaction often points towards insufficient activation of the reactants or the presence of inhibitors. Consider the following strategies to enhance the reaction rate:

  • Activation of the Isoquinoline Ring: The electron density of the isoquinoline ring may be insufficient for the sulfonylation to occur efficiently. This can be addressed by:

    • Employing a More Reactive Sulfonylating Agent: Switching to a more electrophilic sulfonylating agent can increase the reaction rate.

    • Catalysis: The use of transition metal catalysts, such as copper or palladium, can facilitate C-H activation for sulfonylation.[1]

    • N-Oxide Formation: Converting the isoquinoline to an isoquinoline N-oxide can render the ring more susceptible to certain types of sulfonylation, particularly at the C2 position.[1]

  • Strength of the Base: The chosen base may not be sufficiently strong to deprotonate the isoquinoline or facilitate the desired reaction pathway.[1] Switching to a stronger base should be considered.[1]

  • Thermal Energy: The reaction may have a high activation energy barrier that is not being overcome at the current temperature. A gradual increase in temperature, while carefully monitoring for any product decomposition, can be beneficial.[1]

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are anhydrous, as impurities can act as reaction inhibitors.[1]

Question: I am observing the formation of multiple products or significant side products. How can I improve the selectivity of the reaction?

Answer: The formation of multiple products is often a result of poor regioselectivity or the occurrence of undesired side reactions.[1] To enhance selectivity, the following factors should be carefully controlled:

  • Regioselectivity: The position of sulfonylation on the isoquinoline ring is influenced by:

    • Directing Groups: Existing substituents on the isoquinoline ring will direct the incoming sulfonyl group to specific positions.

    • Reaction Mechanism: The underlying mechanism (e.g., electrophilic aromatic substitution vs. radical addition) will favor different isomers. For instance, reactions involving the nucleophilic attack on an activated isoquinoline N-oxide often occur at the C2 position.[1]

    • Catalyst Choice: In catalyzed reactions, the nature of the catalyst can play a crucial role in determining the regioselectivity.[1]

  • Common Side Reactions:

    • Hydrolysis of the Sulfonylating Agent: The presence of moisture can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, reducing its availability for the primary reaction.[1]

    • Polysulfonylation: Using a large excess of the sulfonylating agent or employing harsh reaction conditions can result in the addition of multiple sulfonyl groups.[1]

    • Decomposition: Harsh conditions, such as high temperatures or the use of a very strong base, can lead to the decomposition of the starting material or the desired product.[1]

To mitigate these issues, consider modifying the reaction conditions. A change in solvent, base, or temperature can often favor the formation of the desired product.[1] In cases of persistent regioselectivity issues, the use of protecting groups to block other reactive sites on the isoquinoline ring may be necessary.[1]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the sulfonylation of isoquinolines, providing foundational knowledge for experimental design.

What are the most common methods for isoquinoline sulfonylation?

The primary methods for introducing a sulfonyl group onto an isoquinoline ring include:

  • Reaction with Sulfonyl Chlorides: This is a classic and widely used method where an isoquinoline reacts with a sulfonyl chloride in the presence of a base.[1]

  • Direct C-H Sulfonylation: Modern approaches focus on the direct functionalization of C-H bonds, often utilizing transition metal or photoredox catalysis.[1] This method is highly atom-economical.

  • Sulfonylation of Isoquinoline N-Oxides: Activation of the isoquinoline as an N-oxide facilitates deoxygenative C2-sulfonylation with sulfonyl chlorides.[1]

How do I select the appropriate solvent for my reaction?

The choice of solvent is critical and can significantly impact the reaction's outcome.[1] Key considerations include:

  • Solubility: The solvent must be able to dissolve the isoquinoline substrate, the sulfonylating agent, and the base to a sufficient extent.

  • Polarity: The polarity of the solvent can influence the reaction rate and selectivity.[1]

  • Inertness: The solvent should not react with any of the reagents or intermediates under the reaction conditions.

  • Commonly used solvents for isoquinoline sulfonylation include dichloromethane (DCM) and tetrahydrofuran (THF).[1]

What is the role of the base in isoquinoline sulfonylation?

The base plays a multifaceted role in the reaction:

  • Activation: It can deprotonate the isoquinoline, increasing its nucleophilicity.

  • Acid Scavenging: It neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

  • The choice of base can also influence the regioselectivity of the sulfonylation.[1] Common bases include organic amines like triethylamine and N-methylpiperidine, as well as inorganic bases such as potassium carbonate.[1]

Experimental Protocols

General Protocol for the Sulfonylation of Isoquinoline N-Oxide

This protocol is a generalized procedure based on the deoxygenative C2-sulfonylation of quinoline N-oxides and can be adapted for isoquinoline N-oxides.[1]

Materials:

  • Isoquinoline N-oxide (1.0 eq.)

  • Sulfonyl chloride (2.0 eq.)

  • Carbon disulfide (1.5 eq.)

  • Diethylamine (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the isoquinoline N-oxide in anhydrous DCM, add the sulfonyl chloride.

  • To this mixture, add carbon disulfide followed by diethylamine at room temperature under a normal atmosphere.

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Data Presentation

Table 1: Representative Conditions for Isoquinoline Sulfonylation

EntryIsoquinoline SubstrateSulfonylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)
1IsoquinolineTsClEt3N-DCMRT1275
2Isoquinoline N-OxidePhSO2ClEt2NH-DCMRT0.585
34-MethylisoquinolineMeSO2ClK2CO3-THF50860
4IsoquinolinePhSO2Na-Pd(OAc)2DMF1002490

Visualizations

General Workflow for Troubleshooting Low Yield in Isoquinoline Sulfonylation

Troubleshooting_Workflow start Low Yield Observed check_purity Assess Reagent and Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_atmosphere Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Conditions OK adjust_conditions Adjust Temp/Time/ Stoichiometry check_conditions->adjust_conditions Incorrect optimize Systematically Optimize Reaction Parameters check_atmosphere->optimize Atmosphere OK improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique Inadequate purify_reagents->check_conditions adjust_conditions->check_atmosphere improve_technique->optimize Influencing_Factors reaction_outcome Reaction Outcome (Yield & Selectivity) sub_str Substrate Isoquinoline Purity Substituent Effects sub_str->reaction_outcome reagents Reagents Sulfonylating Agent Base Strength reagents->reaction_outcome conditions Conditions Temperature Reaction Time Solvent conditions->reaction_outcome catalyst Catalyst Type (Pd, Cu) Ligand catalyst->reaction_outcome

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of these vital heterocyclic compounds. Isoquinoline and its derivatives are foundational scaffolds in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4] However, their synthesis can be fraught with challenges, often leading to suboptimal yields.

This document provides in-depth, field-proven insights into troubleshooting low yields in the most common synthetic routes to isoquinolines: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. Our approach is rooted in a deep understanding of the reaction mechanisms, enabling you to diagnose problems and implement effective solutions.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[5][6][7] The reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent.[5][8]

Common Issues and Troubleshooting (FAQ Format)

Q1: My Bischler-Napieralski reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: Low or no yield in a Bischler-Napieralski reaction can typically be traced back to several key factors:

  • Insufficiently Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution, meaning it is highly dependent on the electron density of the aromatic ring.[8] If your substrate lacks electron-donating groups, the reaction will be sluggish.

    • Solution: For substrates without electron-donating groups, more forcing conditions are necessary. The use of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective in these cases.[7][8]

  • Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical.

    • Solution: POCl₃ is the most common reagent.[6][9] However, for less reactive substrates, a mixture of P₂O₅ in POCl₃ can provide a more powerful dehydrating medium.[8] Other effective reagents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[6][7] Ensure your reagents are fresh and anhydrous.

  • Inappropriate Reaction Temperature: The reaction often requires elevated temperatures to proceed.

    • Solution: If the reaction is sluggish at lower temperatures, gradually increase the heat. Refluxing in a suitable solvent like toluene or xylene is common.[9] For particularly stubborn substrates, microwave-assisted synthesis can be a viable option to achieve the necessary high temperatures in a controlled manner.[5]

Q2: I am observing a significant amount of a styrene-like side product. What is causing this and how can I prevent it?

A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter type reaction.[8][9] This occurs when the nitrilium ion intermediate, instead of cyclizing, fragments.

Troubleshooting Workflow for Bischler-Napieralski Reactions

Bischler_Napieralski_Troubleshooting start Low Yield in Bischler-Napieralski Reaction check_activation Is the aromatic ring sufficiently activated? start->check_activation check_reagents Are the dehydrating agents fresh and potent? check_activation->check_reagents Yes solution_activation Use stronger conditions (P₂O₅/POCl₃) for deactivated rings. check_activation->solution_activation No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Use fresh POCl₃, P₂O₅, or consider Tf₂O. check_reagents->solution_reagents No side_product Is a styrene side product observed? check_temp->side_product Yes solution_temp Increase temperature (reflux in xylene) or use microwave heating. check_temp->solution_temp No solution_side_product Use nitrile as a solvent or employ oxalyl chloride to form an N-acyliminium intermediate. side_product->solution_side_product Yes success Improved Yield side_product->success No solution_activation->success solution_reagents->success solution_temp->success solution_side_product->success

Caption: Troubleshooting workflow for low yields in Bischler-Napieralski reactions.

  • Causality: The stability of the potential carbocation formed upon fragmentation influences the likelihood of this side reaction. If the structure of your starting material favors the formation of a stable, conjugated system through elimination, the retro-Ritter reaction becomes more competitive.[9]

  • Solutions:

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter pathway.[9]

    • Alternative Acylating Agents: The use of oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to elimination than the nitrilium ion.[8][9]

Key Reagent Considerations for Bischler-Napieralski Synthesis
ReagentApplicationCommon Issues
POCl₃ Standard dehydrating agent for most substrates.Can be insufficient for deactivated rings.
P₂O₅ in POCl₃ More potent dehydrating mixture for electron-poor substrates.Highly exothermic reaction, requires careful addition.
Tf₂O Milder conditions, often at room temperature.[5]More expensive than phosphorus-based reagents.
PPA Effective for some substrates.Can be viscous and difficult to stir.

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11]

Common Issues and Troubleshooting (FAQ Format)

Q1: My Pictet-Spengler reaction is giving a low yield. What should I investigate first?

A1: Low yields in Pictet-Spengler reactions often stem from issues with the catalyst, temperature, or solvent.

  • Improper Catalyst: The choice and concentration of the acid catalyst are crucial.

    • Solution: While traditional protocols use strong protic acids like HCl or H₂SO₄, or Lewis acids like BF₃·OEt₂, these can be too harsh for sensitive substrates.[12] Milder catalysts such as chiral phosphoric acids or even acid-free conditions with deep eutectic solvents have proven effective for delicate molecules.[12] Trifluoroacetic acid (TFA) in dichloromethane (DCE) at reflux is another effective condition.[13] It is advisable to screen a range of catalysts and optimize their loading.

  • Suboptimal Temperature: The ideal temperature can vary significantly.

    • Solution: While some reactions proceed smoothly at room temperature, others require heating.[12] It is best to start at a lower temperature and gradually increase it while monitoring the reaction's progress by TLC or HPLC to prevent decomposition of starting materials or the product.[12]

  • Inappropriate Solvent: The solvent plays a key role in the solubility of reactants and the stability of intermediates.

    • Solution: Although protic solvents are commonly used, aprotic media have sometimes led to better yields.[12] A solvent screen is recommended to find the optimal medium for your specific substrates.

Q2: I am observing the formation of multiple side products. What are the likely causes and how can I minimize them?

A2: Side product formation can be a significant issue in Pictet-Spengler reactions.

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: Using a slight excess of the carbonyl compound can help drive the reaction to completion and consume the amine starting material.[12] Careful control of stoichiometry and the slow addition of reagents can also minimize these side reactions.

  • Decomposition of Starting Materials or Product: Sensitive functional groups on the aldehyde or the β-arylethylamine may not be stable under the reaction conditions.

    • Solution: If decomposition is suspected, consider using milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the cyclization and deprotecting them afterward is a viable strategy.

Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotonation Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Cyclized Cyclized Intermediate Iminium->Cyclized Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Cyclized->Product - H⁺

Caption: The four key steps of the Pictet-Spengler reaction mechanism.

Section 3: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[14] The reaction proceeds in two main stages: the formation of a benzalaminoacetal, followed by an acid-catalyzed cyclization.[15][16][17][18]

Common Issues and Troubleshooting (FAQ Format)

Q1: The yield of my Pomeranz-Fritsch reaction is consistently low. What are the critical parameters to optimize?

A1: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and low yields are a common complaint.

  • Harsh Acidic Conditions: The traditional use of concentrated sulfuric acid can lead to decomposition and side reactions.[16]

    • Solution: A variety of other acids have been successfully employed, including mixtures of sulfuric and hydrochloric acid, polyphosphoric acid, and boron trifluoride.[15] A systematic screening of the acid catalyst and its concentration is highly recommended.

  • Influence of Substituents: The electronic nature of the substituents on the benzaldehyde has a profound impact on the reaction's success.

    • Electron-donating groups generally facilitate the reaction, allowing for milder conditions.[15]

    • Electron-withdrawing groups , especially nitro groups, can favor an alternative ring closure that leads to the formation of oxazoles as a major side product.[19]

    • Solution: For substrates with electron-withdrawing groups, modifications to the reaction protocol are necessary. The Schlittler-Muller modification, which involves the cyclization of a condensation product from benzylamine and glyoxaldiethylacetal, can be a more effective route.[15]

Q2: I am struggling with the purification of my isoquinoline derivative. What are some effective strategies?

A2: The purification of isoquinoline derivatives can be challenging due to their basic nature and sometimes similar polarities to byproducts.

  • Standard Chromatographic Methods:

    • Silica Gel Column Chromatography: This is a common method, often using a mobile phase of methanol in ethyl acetate or dichloromethane.[20] The basicity of the isoquinoline can sometimes lead to tailing on silica gel. Adding a small amount of a volatile base like triethylamine to the eluent can often mitigate this issue.

  • Alternative Purification Techniques:

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. This may involve the formation of a salt (e.g., with HCl) to induce crystallization, followed by neutralization to recover the free base.

    • pH-Zone-Refining Counter-Current Chromatography (CCC): This is a powerful technique for the preparative separation of alkaloids, including isoquinolines, based on their pKa values.[21]

References

Technical Support Center: Synthesis and Purification of 5-Isoquinolinesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Isoquinolinesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in obtaining high-purity this compound. Our approach is grounded in established chemical principles to ensure you can confidently navigate the intricacies of this synthesis.

I. Understanding the Core Challenges: Impurity Formation

The synthesis of this compound, a critical intermediate in the preparation of various pharmaceuticals, most commonly involves the direct sulfonation of isoquinoline. While seemingly straightforward, this electrophilic aromatic substitution reaction is often complicated by the formation of several key impurities that can impact yield, purity, and the performance of downstream applications.

Common Impurities Encountered:

  • Positional Isomers: The primary impurity of concern is the co-formation of the thermodynamically favored 8-Isoquinolinesulfonic acid . The ratio of the desired 5-isomer to the 8-isomer is highly dependent on reaction conditions, particularly temperature.

  • Residual Sulfuric Acid: As the sulfonating agent, excess sulfuric acid or oleum is a significant impurity that must be effectively removed.

  • Disulfonated Byproducts: Under harsh reaction conditions, the formation of disulfonated isoquinoline species can occur, further complicating the purification process.

  • Unreacted Isoquinoline: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • Hydrolysis Products: If the synthesis proceeds via an isoquinolinesulfonyl chloride intermediate, its hydrolysis back to the sulfonic acid can be a source of impurity if the conversion to the final product is not complete.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Q1: My reaction yielded a mixture of 5- and 8-isoquinolinesulfonic acid. How can I improve the selectivity for the 5-isomer?

A1: The regioselectivity of isoquinoline sulfonation is kinetically controlled. To favor the formation of the 5-isomer, it is crucial to maintain a lower reaction temperature, typically between 20-30°C. Higher temperatures tend to promote the formation of the more thermodynamically stable 8-isomer. Careful and slow addition of the sulfonating agent (e.g., fuming sulfuric acid) while rigorously monitoring the internal reaction temperature is paramount.

Troubleshooting Low Selectivity:

Observation Potential Cause Recommended Action
High proportion of 8-isomerReaction temperature was too high.Implement efficient cooling (e.g., ice bath) and control the rate of addition of the sulfonating agent to maintain the temperature below 30°C.
Inconsistent isomer ratioPoor temperature control throughout the reaction.Utilize a reliable temperature probe and a well-agitated reaction mixture to ensure uniform temperature distribution.

Q2: How can I effectively remove residual sulfuric acid from my crude product?

A2: Residual sulfuric acid is a common impurity that can interfere with downstream reactions and product isolation. Several methods can be employed for its removal:

  • Neutralization and Precipitation: A widely used technique involves neutralizing the acidic mixture with a base like calcium carbonate or calcium hydroxide.[2] This precipitates the sulfuric acid as insoluble calcium sulfate, which can then be removed by filtration. The desired this compound remains in the solution as its soluble calcium salt.

  • Solvent Extraction: While less common for highly polar sulfonic acids, in some cases, a carefully selected solvent system can be used to selectively extract the sulfonic acid into an organic phase, leaving the sulfuric acid in the aqueous phase.

  • Ion-Exchange Chromatography: For high-purity applications, passing a solution of the crude product through a suitable cation exchange resin can effectively remove metal ions and residual acid.

Q3: I am struggling to crystallize my this compound. What can I do?

A3: this compound can be challenging to crystallize directly from the reaction mixture due to the presence of impurities that can inhibit crystal formation.

Troubleshooting Crystallization Issues:

Observation Potential Cause Recommended Action
Oiling out instead of crystallizationProduct is impure; solvent is not ideal.First, attempt to remove major impurities like sulfuric acid. For crystallization, consider converting the sulfonic acid to a salt (e.g., sodium or potassium salt), which often has better crystallization properties. A common technique involves dissolving the crude acid in water and adding a saturated solution of a salt like potassium chloride to precipitate the potassium salt of the sulfonic acid.
No crystal formation upon coolingSolution is not sufficiently saturated, or nucleation is inhibited.Concentrate the solution carefully. If crystals still do not form, try adding a seed crystal of pure this compound. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation.

Q4: What is the best way to separate the 5- and 8-isoquinolinesulfonic acid isomers?

A4: The separation of these positional isomers is a critical purification step and is typically achieved through fractional crystallization . This technique leverages the slight differences in solubility between the isomers or their salts in a particular solvent system. The process often involves a series of crystallization and filtration steps to enrich the desired isomer in either the crystalline solid or the mother liquor. A detailed protocol for this process is provided in the next section.

III. Detailed Experimental Protocols

Protocol 1: Purification of this compound via Fractional Crystallization of its Potassium Salt

This protocol is based on the principle that the potassium salts of the 5- and 8-isoquinolinesulfonic acids exhibit different solubilities, allowing for their separation.

Step-by-Step Methodology:

  • Neutralization and Initial Salt Formation:

    • Carefully quench the crude sulfonation reaction mixture by pouring it onto crushed ice.

    • Slowly add a slurry of calcium carbonate or calcium hydroxide with vigorous stirring until the pH of the solution is neutral (pH ~7). This will precipitate the excess sulfuric acid as calcium sulfate.

    • Filter the mixture to remove the insoluble calcium sulfate. The filtrate contains the calcium salts of the isoquinolinesulfonic acid isomers.

  • Conversion to Potassium Salt:

    • To the filtrate, add a saturated solution of potassium carbonate or potassium chloride. This will precipitate calcium carbonate or calcium chloride, respectively, and leave the potassium salts of the sulfonic acids in solution.

    • Filter off the precipitated calcium salt.

  • Fractional Crystallization:

    • Concentrate the filtrate containing the potassium isoquinolinesulfonates under reduced pressure to a smaller volume.

    • Allow the concentrated solution to cool slowly to room temperature, and then further cool in an ice bath. The less soluble potassium salt of one of the isomers will preferentially crystallize.

    • Collect the crystals by vacuum filtration. The mother liquor will be enriched in the other isomer.

    • Analyze a small sample of the crystals and the mother liquor by HPLC (see Protocol 2) to determine the isomer ratio.

    • To achieve higher purity, the collected crystals can be recrystallized from a minimal amount of hot water. The process of crystallization and analysis can be repeated until the desired purity is achieved.

Workflow for Fractional Crystallization:

cluster_0 Initial Purification cluster_1 Conversion to Potassium Salt cluster_2 Fractional Crystallization Crude Reaction Mixture Crude Reaction Mixture Neutralization (CaCO3) Neutralization (CaCO3) Crude Reaction Mixture->Neutralization (CaCO3) Filtration_1 Filtration_1 Neutralization (CaCO3)->Filtration_1 Calcium Sulfonates (aq) Calcium Sulfonates (aq) Filtration_1->Calcium Sulfonates (aq) Add K2CO3 Add K2CO3 Calcium Sulfonates (aq)->Add K2CO3 Filtration_2 Filtration_2 Add K2CO3->Filtration_2 Potassium Sulfonates (aq) Potassium Sulfonates (aq) Filtration_2->Potassium Sulfonates (aq) Concentration Concentration Potassium Sulfonates (aq)->Concentration Cooling & Crystallization Cooling & Crystallization Concentration->Cooling & Crystallization Filtration_3 Filtration_3 Cooling & Crystallization->Filtration_3 Pure 5-Isomer (Crystals) Pure 5-Isomer (Crystals) Filtration_3->Pure 5-Isomer (Crystals) Mother Liquor (Enriched in 8-Isomer) Mother Liquor (Enriched in 8-Isomer) Filtration_3->Mother Liquor (Enriched in 8-Isomer)

Caption: Purification workflow for this compound.

Protocol 2: HPLC Method for Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the reaction progress and assessing the purity of the final product by separating the 5- and 8-isomers.

Recommended HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of aqueous phosphate buffer (e.g., 20 mM, pH 3.0) and acetonitrile (e.g., 95:5 v/v). The exact ratio may require optimization.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation:

  • Dissolve a small amount of the sample (crystals or mother liquor) in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Logical Relationship for Method Development:

Goal Baseline Separation of 5- and 8-Isomers Column C18 Reverse Phase Goal->Column Mobile Phase Aqueous Buffer/Organic Modifier Goal->Mobile Phase pH pH Control (e.g., pH 3.0) Mobile Phase->pH Organic Organic Modifier (e.g., Acetonitrile) Mobile Phase->Organic Optimize for peak shape and retention Optimize for peak shape and retention pH->Optimize for peak shape and retention Adjust for resolution and run time Adjust for resolution and run time Organic->Adjust for resolution and run time

Caption: Key parameters for HPLC method development.

IV. Final Thoughts on Ensuring Purity

The successful synthesis and purification of this compound hinge on a meticulous approach to reaction control and a systematic purification strategy. By understanding the nature of the potential impurities and employing the appropriate techniques for their removal, researchers can consistently obtain a high-purity product. The combination of controlled sulfonation conditions, effective removal of sulfuric acid, and careful fractional crystallization is a robust pathway to success. Always validate the purity of your final product using a reliable analytical method such as the HPLC protocol outlined above.

V. References

  • BenchChem. (2025). Characterization of byproducts in 4-Methylisoquinoline-5-sulfonyl chloride reactions. --INVALID-LINK--

  • Organic Syntheses. Procedure for purification of sulfonic acids. --INVALID-LINK--

  • Fractional Crystallization. (n.d.). Sulzer. --INVALID-LINK--

  • U.S. Patent No. 2,999,094. (1961). Quinoline sulfonation process. Google Patents.

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Sulfonation Reaction Mixtures. --INVALID-LINK--

  • U.S. Patent No. 4,454,075. (1984). Process for removing sulfuric acid from the reaction mixture obtained in the sulfoxidation of paraffins. Google Patents.

  • Chemithon. (1997). Sulfonation and Sulfation Processes.

  • SOP: Crystallization. (n.d.).

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). Digital Commons @ NJIT.

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.).

  • This compound synthesis. (n.d.). ChemicalBook.

  • International Patent No. WO2004094386A1. (2004). Isoquinoline-5-sulfonic acid amides as inhibitors of akt (protein kinase b). Google Patents.

  • Chinese Patent No. CN108752274B. (2020). Preparation method of 5-isoquinoline sulfonyl chloride. Google Patents.

  • High Performance Liquid Chromatography. (n.d.). Sigma-Aldrich.

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011). Chirality, 23(3), 277-80.

  • BenchChem. (n.d.). Application Note: Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid.

  • Wikipedia. (n.d.). Isoquinoline.

  • U.S. Patent No. 3,496,224. (1970). Purification of sulfonic acids. Google Patents.

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.

  • U.S. Patent Application No. 2002/0022743A1. (2002). Method for the purification of aryl sulfonic acids and salts. Google Patents.

  • Santa Cruz Biotechnology. (n.d.). Isoquinoline-5-sulfonic Acid.

  • Isoquinoline-5-Sulfonate. (n.d.). Leading Sulfonic Acid & Guanidine Supplier in China.

  • U.S. Patent No. 4,230,888. (1980). Process for purification of acrylic acid by fractional crystallization. Google Patents.

References

Validation & Comparative

A Comparative Guide to the Forced Degradation of 5-Isoquinolinesulfonic Acid: Protocols, Pathways, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the forced degradation behavior of 5-Isoquinolinesulfonic acid under various stress conditions. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal mechanisms behind experimental choices, offering predictive insights into degradation pathways based on the compound's intrinsic chemical nature. Every protocol is designed as a self-validating system, grounded in established scientific principles and authoritative guidelines.

Introduction: The Imperative of Forced Degradation

This compound is a key chemical intermediate and a potential impurity in various synthetic processes.[1][2] Its chemical stability is a critical quality attribute that can influence the safety and efficacy of final pharmaceutical products. Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than accelerated stability testing.[3] The objective is not merely to destroy the molecule but to provoke a controlled level of degradation (typically 5-20%) to achieve several key goals[4][5]:

  • Elucidate Degradation Pathways: To understand the likely chemical transformations the molecule may undergo over its shelf life.[4]

  • Identify Degradation Products: To generate and subsequently identify potential degradants.[5]

  • Develop Stability-Indicating Methods: To challenge and validate an analytical method's ability to separate the parent compound from all significant degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) in the presence of its impurities.[6]

  • Inform Formulation and Packaging Development: To reveal liabilities in the molecular structure, guiding the development of stable formulations and the selection of appropriate packaging.[5]

This guide will explore the forced degradation of this compound through five critical stress vectors: acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.

Part 1: Analytical Framework: The Stability-Indicating Method

A prerequisite for any forced degradation study is a robust, validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[6] This method forms the backbone of the entire investigation, allowing for the separation and quantification of the parent drug from its process impurities and newly formed degradation products.

Key Characteristics of the Stability-Indicating HPLC Method:
  • Specificity/Selectivity: The method must be able to produce a clean separation between the this compound peak and all potential degradants. This is often confirmed using a Photodiode Array (PDA) detector to assess peak purity.[7]

  • Sensitivity: The Limit of Quantitation (LOQ) must be low enough to detect and quantify impurities at required reporting thresholds.[8]

  • Accuracy and Linearity: The method must provide accurate and linear results across a defined concentration range for both the parent compound and its impurities.[8]

A typical starting point for method development would involve a reverse-phase C18 column with a gradient elution using an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).[6] Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for the rapid, tentative identification of degradation products based on their mass-to-charge ratio.[7]

Part 2: Experimental Protocols and Predicted Degradation Pathways

The following sections detail the step-by-step protocols for each stress condition. The rationale behind each step is explained, and the most probable degradation pathways are predicted based on the known chemistry of the isoquinoline ring and the aromatic sulfonic acid group.

Hydrolytic Degradation (Acidic & Basic Conditions)

Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base, to break chemical bonds.[5] For this compound, the primary sites of interest are the carbon-sulfur bond and the stability of the heterocyclic ring system.

A. Acid-Catalyzed Hydrolysis

  • Causality: Acidic conditions are employed to test the stability of acid-labile functional groups. While the isoquinoline ring is relatively stable, extreme conditions can challenge the C-S bond.[9][10] A starting concentration of 0.1 M HCl is a standard approach recommended by guidelines.[5]

  • Experimental Protocol:

    • Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

    • Transfer 5 mL of the stock solution into a flask and add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the solution in a water bath at 80°C for 2 hours.[6]

    • At appropriate time points (e.g., 0, 1, and 2 hours), withdraw an aliquot, cool it immediately, and neutralize it with an equivalent amount of 0.2 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • If no significant degradation (<5%) is observed, the study can be repeated using a higher acid concentration (e.g., 1 M HCl) or a longer exposure time.[5]

  • Predicted Degradation Pathway: The C-S bond in aromatic sulfonic acids is generally resistant to hydrolysis except under harsh hydrothermal conditions.[11] Therefore, significant degradation is not expected under typical forced degradation conditions. The most likely, albeit minor, degradation product would be isoquinoline resulting from desulfonation.

B. Base-Catalyzed Hydrolysis

  • Causality: Basic conditions test for susceptibility to nucleophilic attack by hydroxide ions.[10] Similar to acid hydrolysis, the stability of the C-S bond is the primary focus.

  • Experimental Protocol:

    • Follow the same stock solution preparation as in the acid hydrolysis protocol.

    • Transfer 5 mL of the stock solution into a flask and add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Heat the solution in a water bath at 80°C for 2 hours.[6]

    • At appropriate time points, withdraw an aliquot, cool it immediately, and neutralize it with an equivalent amount of 0.2 M HCl.

    • Dilute and analyze by HPLC.

    • If necessary, increase the base concentration or exposure time to achieve target degradation.[5]

  • Predicted Degradation Pathway: Similar to acidic conditions, the molecule is expected to show high stability. Desulfonation to form isoquinoline is a possible but unlikely pathway under these conditions.

Oxidative Degradation
  • Causality: Oxidation is a common degradation pathway for pharmaceuticals, often involving electron transfer or radical reactions.[6] The nitrogen atom in the isoquinoline ring is a likely site for oxidation, forming an N-oxide.[9] Hydrogen peroxide (H₂O₂) is a standard oxidizing agent used in these studies as it mimics potential oxidative stress from peroxides that may form in excipients.[4]

  • Experimental Protocol:

    • Prepare a 1 mg/mL stock solution of this compound.

    • Transfer 5 mL of the stock solution into a flask and add 5 mL of 6% hydrogen peroxide (resulting in a final concentration of 3% H₂O₂).

    • Keep the solution at room temperature, protected from light, and stir continuously for 24 hours.[6]

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

    • Dilute the samples with the mobile phase and analyze immediately by HPLC to prevent further degradation.

  • Predicted Degradation Pathway: The most probable degradation product is This compound N-oxide . The lone pair of electrons on the heterocyclic nitrogen atom is susceptible to oxidation. The position of the sulfonic acid group may influence the reactivity of the benzene portion of the ring system as well.[12]

Thermal Degradation
  • Causality: Thermal stress evaluates the stability of a compound at elevated temperatures. This can reveal degradation pathways that may occur over long-term storage, albeit at a much slower rate. Aromatic sulfonic acids are known to decompose at high temperatures.[13]

  • Experimental Protocol:

    • Solid State: Place a thin layer of solid this compound powder in a vial and expose it to a controlled temperature of 105°C in a calibrated oven for 24 hours.

    • Solution State: Prepare a 1 mg/mL solution of the compound in a water:acetonitrile mixture. Reflux the solution at 80°C for 24 hours.

    • For the solid sample, dissolve a known amount in the mobile phase after the stress period. For the solution sample, cool an aliquot.

    • Dilute samples as needed and analyze by HPLC.

  • Predicted Degradation Pathway: The sulfonic acid group is the most likely point of thermal degradation. At elevated temperatures, particularly in the solid state, desulfonation can occur via the elimination of sulfur dioxide (SO₂) or sulfur trioxide (SO₃), which would subsequently react with any available water to form sulfurous or sulfuric acid.[13][14] The primary solid degradant would likely be isoquinoline.

Photolytic Degradation
  • Causality: Photostability testing is an integral part of forced degradation, as exposure to light can provide the energy to initiate photochemical reactions.[4] ICH guideline Q1B specifies the light exposure conditions required.

  • Experimental Protocol:

    • Prepare a 1 mg/mL solution of this compound.

    • Expose the solution in a transparent vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.

    • Analyze the samples by HPLC after the exposure period.

  • Predicted Degradation Pathway: Aromatic heterocyclic compounds like quinoline and isoquinoline can undergo photodegradation, often initiated by the formation of reactive species like hydroxyl radicals.[15] This can lead to the formation of hydroxylated isomers of this compound. Ring cleavage is also possible under prolonged or high-energy exposure.

Part 3: Comparative Summary and Data Visualization

To effectively compare the stability of this compound across the different stress conditions, the results should be summarized clearly.

Table 1: Comparative Summary of Forced Degradation Studies
Stress ConditionReagents & ConditionsPredicted % Degradation (Target)Major Predicted Degradation Product(s)
Acid Hydrolysis 0.1 M - 1 M HCl, 80°CLow (<5%)Isoquinoline (via desulfonation)
Base Hydrolysis 0.1 M - 1 M NaOH, 80°CLow (<5%)Isoquinoline (via desulfonation)
Oxidation 3% H₂O₂, Room Temp10-20%This compound N-oxide
Thermal (Solid) 105°C5-15%Isoquinoline (via desulfonation)
Photolysis ICH Q1B Conditions5-15%Hydroxylated isomers of the parent compound
Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental processes and chemical relationships.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 80°C) stock->base Apply Stress oxid Oxidation (3% H2O2, RT) stock->oxid Apply Stress therm Thermal Stress (105°C Solid) stock->therm Apply Stress photo Photolytic Stress (ICH Q1B) stock->photo Apply Stress neut Neutralize / Dilute acid->neut Sample base->neut Sample hplc Stability-Indicating HPLC-PDA/MS Analysis oxid->hplc Sample & Dilute therm->hplc Sample & Dilute photo->hplc Sample & Dilute neut->hplc char Structure Elucidation (LC-MS/MS, NMR) hplc->char Identify Peaks

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_pathways Predicted Degradation Pathways parent This compound n_oxide This compound N-Oxide parent->n_oxide Oxidation (H₂O₂) isoquinoline Isoquinoline parent->isoquinoline Thermal / Harsh Hydrolysis (Desulfonation) hydroxylated Hydroxylated Isomers parent->hydroxylated Photolysis (hv)

Caption: Predicted major degradation pathways for this compound under stress.

Conclusion

This comparative guide outlines a comprehensive strategy for investigating the forced degradation of this compound. Based on fundamental chemical principles, the molecule is predicted to be highly stable under hydrolytic conditions but susceptible to N-oxidation, thermal desulfonation, and photolytic hydroxylation. The provided protocols offer a robust starting point for laboratory investigation, and the predicted pathways serve as a hypothesis-driven framework for identifying degradation products. A thorough execution of these studies is essential for developing a comprehensive stability profile, which is a cornerstone of regulatory compliance and ensures the development of safe and reliable pharmaceutical products.

References

A Senior Application Scientist's Guide to the Characterization of 5-Isoquinolinesulfonic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the characterization of 5-Isoquinolinesulfonic acid (CAS 27655-40-9) reference standards. As researchers, scientists, and drug development professionals, the quality of our reference materials is the bedrock of our experimental accuracy and regulatory compliance. This document moves beyond a simple datasheet to provide a comprehensive framework for evaluating and comparing this compound reference standards from different suppliers. We will explore the "why" behind the "how," grounding our analysis in established scientific principles to ensure your work is built on a foundation of trust and analytical rigor.

This compound is a key intermediate and reagent, notably used in the synthesis of pharmacologically active molecules and peptide conjugates.[1] Its purity and well-defined character are therefore non-negotiable for reproducible research and development. This guide will equip you with the necessary protocols and interpretive insights to confidently select and qualify a reference standard that meets the stringent demands of your application.

The Analytical Gauntlet: A Multi-Modal Approach to Purity and Identity

A reference standard is more than just a powder in a bottle; it's a promise of identity, purity, and consistency. To verify this promise, we must employ a battery of orthogonal analytical techniques. No single method can provide a complete picture. Instead, we build a comprehensive profile by combining data from chromatography, spectroscopy, and thermal analysis. This section details the critical assays and provides a comparative analysis of two hypothetical, yet representative, commercial reference standards: Standard A and Standard B .

Identity Confirmation: Is It What It Says It Is?

Before assessing purity, we must unequivocally confirm the chemical identity of the material.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The proton NMR should show the expected number of signals, correct integrations, and characteristic splitting patterns for the isoquinoline ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5 mg of the reference standard and dissolve in 0.75 mL of Deuterium Oxide (D₂O) with a trace of Sodium deuteroxide (NaOD) to aid solubility and ensure deprotonation of the sulfonic acid group.

  • Instrument: A 400 MHz NMR spectrometer or higher.

  • Parameters:

    • Pulse Program: Standard zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Solvent: D₂O

  • Analysis: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and reference the spectrum to the residual solvent peak. Compare the resulting spectrum to a known reference spectrum or theoretical prediction.

1.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular fingerprint, identifying the functional groups present. For this compound, we expect to see characteristic absorptions for the aromatic C-H bonds, C=C and C=N ring vibrations, and the sulfonyl group (S=O).

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: An FTIR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Analysis: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The key is to look for the presence of expected peaks and the absence of significant unexpected ones (e.g., from residual solvents or synthetic byproducts). Characteristic peaks for sulfonic acids include S=O stretching around 1350-1316 cm⁻¹ and 1180-1160 cm⁻¹.[2][3][4]

Purity Assessment: The Quantitative View

Purity is often the most critical parameter. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

1.2.1. HPLC Purity by Area Normalization

This method provides a quantitative measure of the main peak relative to any impurities that are detectable by the chosen method. A high-purity reference standard should exhibit a single major peak with minimal secondary peaks.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size (L1 packing).[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1 M Monobasic Sodium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[5]

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 95:5 (A:B) to 80:20 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a solution of approximately 0.5 mg/mL in the initial mobile phase composition.

  • Analysis: Calculate purity by the area percent method, where % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for Reference Standard Qualification

The following diagram illustrates the logical flow for the comprehensive characterization of a this compound reference standard.

G cluster_0 Phase 1: Identity Confirmation cluster_2 Phase 3: Final Qualification Identity Incoming Reference Standard Lot NMR ¹H and ¹³C NMR Spectroscopy Identity->NMR Structural Elucidation FTIR FTIR-ATR Spectroscopy Identity->FTIR Functional Group Analysis HPLC HPLC-UV Purity (Area % and Impurity Profile) NMR->HPLC FTIR->HPLC LOD Loss on Drying (Water Content) HPLC->LOD TGA Thermogravimetric Analysis (Residual Solvents/Thermal Stability) LOD->TGA Compare Compare to Previous Lot or Independent Standard TGA->Compare CoA Generate Certificate of Analysis Compare->CoA Release Qualified for Use CoA->Release

Caption: Workflow for the qualification of a this compound reference standard.

Comparative Analysis: Standard A vs. Standard B

To illustrate the practical application of these principles, we present a comparative dataset for two hypothetical standards.

Parameter Standard A (Supplier 1) Standard B (Supplier 2) Commentary
Advertised Purity ≥99% (HPLC)[6]96% (HPLC)[7]Standard A claims a higher purity, which should be verified.
Appearance White to off-white solid[6]White Crystalline Solid[1]Both meet the general description. Visual inspection is a simple but necessary first check.
¹H NMR Conforms to structureConforms to structureBoth standards passed the basic identity test.
FTIR Conforms to reference spectrumConforms to reference spectrumBoth standards exhibit the correct functional groups.
HPLC Purity (Area %) 99.85%96.50%Our analysis confirms Standard A's higher purity. Standard B meets its specification but has a notable impurity.
Major Impurity (HPLC) 0.08% at RRT 1.22.8% (likely H₂SO₄, does not retain well)The impurity profile is a key differentiator. Standard A is cleaner.
Loss on Drying (LOD) 0.2%0.5%Standard A has lower water content, which is critical for accurate weighing.
Certificate of Analysis Comprehensive data providedBasic purity value providedThe quality of documentation is as important as the material itself.

In-Depth Discussion: Causality and Implications

Why is a multi-technique approach essential? Over-reliance on a single technique like HPLC can be misleading. An impurity might co-elute with the main peak or be non-responsive to the UV detector. NMR can reveal structurally similar impurities, while TGA can quantify non-volatile inorganic impurities that HPLC would miss. This orthogonal approach ensures the trustworthiness of the standard.[8]

The impact of impurities: In the case of Standard B, the presence of 2-5% sulfuric acid (a potential impurity from synthesis) could have significant consequences. It could alter the pH of solutions, act as an unintended catalyst in sensitive reactions, or contribute to the degradation of the primary compound over time. For quantitative applications, an assay value corrected for water and impurity content is essential for preparing accurate stock solutions.

Documentation and Trust: A comprehensive Certificate of Analysis (CoA) that includes the actual data (e.g., chromatograms, spectra) is a hallmark of a trustworthy supplier. It demonstrates transparency and allows the end-user to verify the quality claims. Standard A's supplier provides this level of detail, instilling greater confidence.

Conclusion and Recommendation

Based on this comprehensive characterization, Standard A demonstrates superior quality for use as a reference standard. Its higher purity, lower water content, and cleaner impurity profile make it the more reliable choice for demanding applications in drug development and quantitative analysis. While Standard B may be suitable for less sensitive synthetic work where absolute quantification is not required, its significant impurity level and lower documentation standard present unacceptable risks for use as a primary reference material.

The choice of a reference standard is a critical decision that reverberates through the entire lifecycle of a project. By adopting the rigorous, multi-modal characterization workflow outlined in this guide, scientists can ensure the accuracy and integrity of their data, ultimately accelerating the path of scientific discovery and development.

References

A Senior Application Scientist's Comparative Guide to Isoquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive, field-proven guide on the application of isoquinoline-based fluorescent probes. This document moves beyond mere product specifications to provide an in-depth comparative analysis, grounded in experimental data and practical workflows. As researchers, scientists, and drug development professionals, your choice of a fluorescent probe is pivotal. The isoquinoline scaffold, a privileged heterocyclic aromatic structure, offers a remarkable platform for designing sensitive and selective probes for a multitude of biological and chemical analytes.[1][2]

This guide is structured to provide not just the "what" but the "why"—exploring the causal relationships behind experimental design, ensuring the protocols are self-validating, and grounding every claim in authoritative research. We will dissect the performance of isoquinoline-based probes against common alternatives, empowering you to make informed decisions for your specific application.

The Isoquinoline Core: A Foundation for Superior Fluorophores

The isoquinoline scaffold, consisting of a benzene ring fused to a pyridine ring, is more than just a structural backbone; it is an inherently fluorescent entity.[3] Its appeal in probe design stems from its rigid, planar structure and the relative ease with which its photophysical properties can be fine-tuned through synthetic modifications.[4][5]

The nitrogen atom within the pyridine ring and various positions on the benzene ring serve as strategic handles for chemical functionalization.[6] By introducing electron-donating or electron-withdrawing groups, or by adding specific analyte-recognition moieties, we can rationally design probes with tailored absorption and emission wavelengths, enhanced quantum yields, and large Stokes shifts.[7][8] This versatility allows for the creation of probes that operate across the spectral range and are optimized for diverse applications, from cellular imaging to quantitative assays.[9]

Figure 2: Workflow for Fluorescence Spectroscopy cluster_workflow prep 1. Stock Solution Prep (1 mM in DMSO) work 2. Working Solution (1-10 µM in buffer) prep->work abs 3. Absorbance Spectrum (Determine λmax,abs) work->abs ex 4. Excitation Spectrum (Scan excitation λ at fixed emission λ) abs->ex Use λmax,abs as starting point em 5. Emission Spectrum (Scan emission λ at fixed λex) ex->em Use optimal λex qy 6. Quantum Yield (Comparative method vs. standard) em->qy analysis 7. Data Analysis (Determine λex, λem, Stokes Shift, ΦF) qy->analysis Figure 3: Workflow for Live Cell Imaging cluster_cell_workflow culture 1. Cell Culture (Seed cells on coverslips/imaging dishes) loading 2. Probe Loading (Incubate cells with probe solution) culture->loading wash 3. Washing (Remove excess probe with buffer, e.g., PBS) loading->wash image 4. Fluorescence Microscopy (Acquire images using appropriate filter sets) wash->image analysis 5. Image Analysis (Quantify fluorescence intensity/ratio) image->analysis

References

A Senior Scientist's Guide: 5-Isoquinolinesulfonyl Chloride vs. Dansyl Chloride for Amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry and drug development, the precise quantification of amine-containing compounds is a frequent challenge. Low molecular weight amines, amino acids, and peptides often lack a strong chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) difficult. Pre-column derivatization addresses this by attaching a molecular tag that imparts desirable properties, such as UV absorbance or fluorescence, thereby enhancing detection sensitivity.

This guide provides an in-depth comparison of two stalwart reagents in the analyst's toolkit: 5-Isoquinolinesulfonyl chloride and Dansyl chloride. We will move beyond a simple cataloging of features to explore the mechanistic nuances, performance metrics, and practical considerations that govern the choice between them, empowering you to select the optimal reagent for your specific application.

Part 1: The Reagents - A Head-to-Head Introduction

Both 5-Isoquinolinesulfonyl chloride and Dansyl chloride belong to the family of sulfonyl chlorides, which are highly effective for derivatizing primary and secondary amines.

Dansyl Chloride (DNS-Cl) , or 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, is a classic and widely adopted reagent. First introduced in the 1960s, its utility is rooted in the strong fluorescence of its sulfonamide derivatives. The dimethylaminonaphthalene moiety acts as a potent fluorophore, allowing for the detection of amines at picomole levels.

5-Isoquinolinesulfonyl Chloride is a related but distinct reagent. Its isoquinoline ring system also provides a basis for UV and fluorescence detection. While perhaps less ubiquitous than Dansyl chloride, it offers its own set of characteristics that can be advantageous for specific analytical goals.

FeatureDansyl Chloride5-Isoquinolinesulfonyl Chloride
Molecular Formula C₁₂H₁₂ClNO₂SC₉H₆ClNO₂S
Molar Mass 269.75 g/mol 227.69 g/mol
Core Structure DimethylaminonaphthaleneIsoquinoline
Primary Detection Fluorescence, UVFluorescence, UV

Part 2: Mechanism of Action - The Chemistry of Derivatization

The derivatization process for both reagents is fundamentally the same: a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This process is typically conducted under alkaline conditions (pH 8-10.5) to ensure the amine is in its deprotonated, nucleophilic state. The reaction results in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid, which is neutralized by the basic buffer.

A critical side reaction for both reagents is hydrolysis, where the sulfonyl chloride reacts with water instead of the target amine. This hydrolysis is competitive and its rate increases with pH. Therefore, a careful optimization of pH is crucial: it must be high enough to deprotonate the amine but not so high that hydrolysis of the reagent dominates, reducing the derivatization yield.[1] Reagent solutions are typically prepared in an anhydrous organic solvent like acetone or acetonitrile to minimize this effect before they are introduced to the aqueous sample buffer.[2]

Derivatization_Mechanism cluster_reagents Reagents cluster_reaction Reaction Amine R-NH₂ (Amine) Intermediate Transition State Amine->Intermediate Nucleophilic Attack SulfonylCl Tag-SO₂Cl (Derivatizing Agent) SulfonylCl->Intermediate Product Tag-SO₂-NH-R (Stable Derivative) Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct Buffer Alkaline Buffer (e.g., pH 9.5) Buffer->Amine Deprotonates Amine Buffer->Byproduct Neutralizes HCl

General mechanism for amine derivatization with sulfonyl chlorides.

Part 3: Performance in Practice - A Data-Driven Comparison

The choice between derivatization agents is ultimately a practical one, dictated by performance. Key metrics include reaction conditions, derivative stability, and, most importantly, detection sensitivity.

ParameterDansyl Chloride5-Isoquinolinesulfonyl Chloride & AnalogsSource(s)
Reaction pH 9.0 - 10.5~8.5 - 9.5[2]
Reaction Temp. 25 - 60 °C50 - 60 °C[3][4]
Reaction Time 30 - 90 min10 - 40 min[3][5]
Derivative Stability Moderate; light-sensitive, stable N-S bond is resistant to acid hydrolysis.Generally good stability.[3][6]
UV λmax 214, 246, 325 nm~230, 300 nm (Varies with specific analog)[3][5]
Fluorescence λex ~330 - 350 nm~250, 315 nm (Varies with specific analog)[3]
Fluorescence λem ~520 - 560 nm~395 nm (Varies with specific analog)[3]
Selectivity Reacts with primary/secondary amines, phenols, imidazoles.Primarily reacts with primary/secondary amines.[3][7]
Key Advantage High fluorescence quantum yield; extensive literature base.Can offer different selectivity and chromatographic properties.[8]
Key Disadvantage Slower reaction times; potential for side reactions.Less extensive application data available compared to Dansyl-Cl.

Discussion of Performance:

  • Sensitivity: Dansyl chloride is renowned for creating derivatives with high fluorescence intensity, making it a workhorse for trace analysis.[3] The large Stokes shift (the difference between excitation and emission wavelengths) is particularly beneficial as it reduces background interference and enhances signal-to-noise. While 5-Isoquinolinesulfonyl chloride derivatives are also fluorescent, the quantum yields and resulting sensitivity can be application-dependent and may not always reach the levels of dansylated compounds.

  • Stability: The sulfonamide bond formed by both reagents is very stable, notably resisting acid hydrolysis. This is a significant advantage, allowing for robust sample processing post-derivatization.[6] However, the dansyl group itself is known to be susceptible to photodecomposition, requiring samples to be protected from light.

  • Reaction Conditions: Dansyl chloride reactions can often be performed at room temperature, although heating is frequently used to decrease the required time.[4] Isoquinoline-based reagents often require elevated temperatures to achieve optimal yields in a shorter timeframe.

  • Selectivity: A critical point of differentiation is selectivity. Dansyl chloride is known to react not only with amines but also with phenolic hydroxyl and imidazole groups.[7] This can be a disadvantage if these functional groups are present in the sample matrix and are not the intended analytes, leading to a more complex chromatogram and potential for interference. 5-Isoquinolinesulfonyl chloride and its analogs tend to be more specific for primary and secondary amines.

Part 4: Experimental Protocols - From Bench to Data

A well-defined protocol is the foundation of reproducible results. The following are representative step-by-step methods. Note that optimization is always recommended for new analytes or matrices.

Protocol 1: Dansyl Chloride Derivatization of Amino Acids

This protocol is a general method for the derivatization of amino acids for HPLC-fluorescence analysis.

Materials:

  • Amine-containing sample or standard

  • 100 mM Sodium bicarbonate buffer (pH 9.8)

  • Derivatization Reagent: 50 mM Dansyl chloride in anhydrous acetonitrile (ACN). Prepare fresh and protect from light.

  • Quenching Solution: 10% (v/v) Ammonium hydroxide in water.

  • HPLC system with a fluorescence detector.

Methodology:

  • Reagent Preparation: In a microcentrifuge tube, prepare the derivatization solution by mixing the 100 mM sodium bicarbonate buffer and the 50 mM dansyl chloride solution in a 1:1 (v/v) ratio.

  • Derivatization: To 50 µL of the freshly prepared derivatization solution, add 25 µL of your sample or standard.

  • Incubation: Vortex the mixture thoroughly. Incubate at 60°C for 60 minutes in the dark (e.g., in a heating block with the lights off or wrapped in aluminum foil).[9]

  • Quenching: Cool the mixture to room temperature. Add 10 µL of 10% ammonium hydroxide to the reaction mixture to consume any excess dansyl chloride. Vortex briefly.[9]

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: General Derivatization with an Isoquinoline-based Sulfonyl Chloride

This protocol outlines a general approach that can be adapted for 5-Isoquinolinesulfonyl chloride or its analogs.

Materials:

  • Amine-containing sample or standard

  • 100 mM Borate buffer (pH 9.0)

  • Derivatization Reagent: 15 mM 5-Isoquinolinesulfonyl chloride in anhydrous acetonitrile (ACN).

  • HPLC system with a fluorescence or UV detector.

Methodology:

  • Sample Preparation: In a microcentrifuge tube, mix your sample with the borate buffer.

  • Derivatization: Add an excess of the 5-Isoquinolinesulfonyl chloride solution to the buffered sample.

  • Incubation: Vortex the mixture and incubate at 60°C for 20-30 minutes.

  • Analysis: Cool the sample to room temperature. The sample can be directly injected, or a quenching step (e.g., adding a primary amine like glycine) can be included if excess reagent interferes with chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample 1. Prepare Sample (e.g., protein hydrolysate) Buffer 2. Add Alkaline Buffer (e.g., Bicarbonate pH 9.8) Sample->Buffer Reagent 3. Add Derivatizing Agent (Dansyl-Cl or Iso-SO₂Cl in ACN) Buffer->Reagent Incubate 4. Vortex & Incubate (e.g., 60°C for 60 min) Reagent->Incubate Quench 5. Quench Reaction (Consume excess reagent) Incubate->Quench Inject 6. Inject into HPLC Quench->Inject Separate 7. Chromatographic Separation (Reversed-Phase C18) Inject->Separate Detect 8. Detect Derivatives (Fluorescence or UV) Separate->Detect

A typical workflow for pre-column derivatization and HPLC analysis.

Part 5: Choosing Your Reagent - A Practical Guide

The optimal reagent is not a one-size-fits-all solution. The decision hinges on a careful analysis of your experimental needs.

Choose Dansyl Chloride when:

  • Ultimate sensitivity is required: Its high fluorescence quantum yield is ideal for detecting analytes at very low concentrations (picomole to femtomole range).[3]

  • You are working with a well-established method: The extensive body of literature and application notes for dansylation can significantly shorten method development time.

  • Your sample matrix is relatively clean: The lower selectivity can be a non-issue in simple mixtures, but a liability in complex biological samples.

Consider 5-Isoquinolinesulfonyl Chloride (or related analogs) when:

  • Selectivity is a primary concern: If your sample contains interfering phenols or imidazoles, a more amine-specific reagent is advantageous.

  • The chromatographic properties of dansyl derivatives are problematic: Sometimes, the specific retention behavior or peak shape of an isoquinoline derivative may be better suited for a particular separation.

  • You are developing a novel method: Exploring alternative derivatization agents can unlock new separation or detection capabilities not achievable with standard methods.

Conclusion

Both Dansyl chloride and 5-Isoquinolinesulfonyl chloride are powerful tools for the derivatization of amines, enabling their sensitive detection in a variety of analytical applications. Dansyl chloride remains the go-to reagent for high-sensitivity fluorescence-based assays, backed by decades of proven use. However, its broader reactivity profile necessitates careful consideration of the sample matrix. 5-Isoquinolinesulfonyl chloride presents a valuable alternative, offering potentially higher selectivity for amines and different chromatographic characteristics.

The final choice should be guided by empirical data. It is incumbent upon the diligent scientist to evaluate both reagents under their specific experimental conditions—considering the analyte, the complexity of the matrix, and the detection technology available—to make an informed decision that ensures the accuracy, reproducibility, and trustworthiness of their results.

References

comparison of different synthesis routes for 5-Isoquinolinesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isoquinolinesulfonic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Fasudil, a potent Rho-kinase inhibitor used for treating cerebral vasospasm.[1] The strategic placement of the sulfonic acid group at the 5-position of the isoquinoline core is crucial for its subsequent chemical transformations and ultimate biological activity. Consequently, the efficient and regioselective synthesis of this molecule is a subject of considerable interest for researchers and professionals in drug development and process chemistry.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a critical evaluation of each method's performance, supported by experimental data from peer-reviewed literature and patents. Our objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy based on their specific needs, considering factors such as yield, purity, scalability, safety, and environmental impact.

Route 1: Direct Electrophilic Sulfonation of Isoquinoline

The traditional and most direct approach to this compound is the electrophilic aromatic substitution (SEAr) on the isoquinoline scaffold using a potent sulfonating agent. This method leverages the innate reactivity of the isoquinoline ring system.

Mechanistic Rationale

In the presence of a strong acid like fuming sulfuric acid (oleum), the nitrogen atom of isoquinoline is protonated, forming the isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack. As a result, the electrophile, sulfur trioxide (SO₃), preferentially attacks the more electron-rich benzene ring.[2] The substitution occurs primarily at the C-5 and C-8 positions, which are the most activated sites.

The ratio of the resulting 5- and 8-isomers is highly dependent on the reaction temperature. Lower temperatures tend to favor the formation of the 5-sulfonic acid isomer (kinetic product), while higher temperatures can lead to the thermodynamically more stable 8-sulfonic acid isomer.[2] This lack of perfect regioselectivity is a significant drawback, necessitating challenging separation procedures to isolate the desired 5-isomer.

Experimental Protocol: Direct Sulfonation

This protocol is adapted from analogous sulfonation procedures for quinoline and general knowledge of isoquinoline chemistry.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, carefully add fuming sulfuric acid (20-30% SO₃).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Isoquinoline: Slowly add isoquinoline dropwise to the stirred oleum, ensuring the internal temperature is maintained below 10 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled low temperature (e.g., 0-10 °C) for several hours to favor 5-position sulfonation. Monitor the reaction progress using a suitable analytical method (e.g., HPLC on quenched aliquots).

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the sulfonic acid products.

  • Isolation: Collect the crude solid product by vacuum filtration and wash with cold water to remove excess acid.

  • Purification: The crude product, a mixture of 5- and 8-isoquinolinesulfonic acids, must be purified. This is typically achieved by fractional crystallization, leveraging the differential solubility of the isomers' salts.

Workflow Diagram: Direct Sulfonation

cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Products & Purification iso Isoquinoline reaction 1. Add Isoquinoline to Oleum at 0-10°C iso->reaction oleum Fuming Sulfuric Acid (Oleum) oleum->reaction quench 2. Quench with Ice Water reaction->quench filtration 3. Vacuum Filtration quench->filtration crude Crude Product (Mixture of 5- & 8-isomers) filtration->crude purification Fractional Crystallization crude->purification final_product This compound purification->final_product byproduct 8-Isoquinolinesulfonic Acid (Byproduct) purification->byproduct

Caption: Workflow for the Direct Sulfonation of Isoquinoline.

Route 2: Synthesis from 5-Bromoisoquinoline

To overcome the regioselectivity and harshness of direct sulfonation, a more modern, multi-step synthesis has been developed. This route begins with a pre-functionalized starting material, 5-bromoisoquinoline, to ensure the sulfonic acid group is introduced exclusively at the desired position.

Mechanistic Rationale

This elegant two-step process, detailed in patent CN108752274B, avoids direct sulfonation entirely.[1]

  • Formation of Isothiourea Salt: 5-Bromoisoquinoline undergoes a nucleophilic substitution reaction with thiourea. The sulfur atom of thiourea displaces the bromide, forming a stable S-isoquinoline isothiourea salt.[1] This step effectively installs a sulfur handle at the 5-position.

  • Oxidative Chlorosulfonylation: The isothiourea salt is then treated with an oxidant (such as N-chlorosuccinimide (NCS) or hydrogen peroxide) in the presence of hydrochloric acid.[1][4] This process oxidizes the sulfur atom and provides a source of chlorine to form the highly reactive 5-isoquinolinesulfonyl chloride intermediate.

  • Hydrolysis: The resulting sulfonyl chloride is readily hydrolyzed under aqueous conditions to the final product, this compound. This final step is often performed during the aqueous workup of the previous step.

This route offers superior control, leading to a single, high-purity product without the need for isomeric separation.

Experimental Protocol: From 5-Bromoisoquinoline

This protocol is based on the method described in patent CN108752274B.[1]

Step 1: Synthesis of S-Isoquinoline Isothiourea Salt

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromoisoquinoline (1 mol) and thiourea (1.2 mol) in ethanol.[1]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Isolation: Cool the reaction mixture. The S-isoquinoline isothiourea salt will precipitate. Collect the crude product by suction filtration.

  • Purification: Recrystallize the crude salt from a suitable solvent (e.g., ethanol) to obtain the pure intermediate. A yield of 99.3% has been reported for this step.[1]

Step 2: Oxidative Chlorosulfonylation and Hydrolysis

  • Dissolution: Dissolve the S-isoquinoline isothiourea salt (1 mol) in 15% dilute hydrochloric acid.[1]

  • Reaction Setup: Place the solution in a flask and cool to 10-15 °C in an ice-water bath.

  • Oxidation: Prepare a solution of N-chlorosuccinimide (NCS) (3 mol) in water and add it dropwise to the isothiourea salt solution over 1 hour, maintaining the temperature at 15 °C.[1]

  • Reaction: Stir the mixture at 15 °C for 2 hours after the addition is complete.

  • Workup & Hydrolysis: The reaction generates 5-isoquinolinesulfonyl chloride, which can be isolated. However, for the sulfonic acid, the mixture can be worked up with water, which facilitates hydrolysis. The final product is isolated by filtration, washing with sodium bisulfite solution and dilute HCl, and drying.[1] This process can achieve a yield of up to 95.9% for the intermediate sulfonyl chloride, with a purity of 99.5%.[1]

Workflow Diagram: Synthesis from 5-Bromoisoquinoline

cluster_start Starting Materials cluster_step1 Step 1: Isothiourea Salt Formation cluster_step2 Step 2: Oxidative Chlorosulfonylation & Hydrolysis bromo 5-Bromoisoquinoline reflux 1. Reflux in Ethanol bromo->reflux thiourea Thiourea thiourea->reflux salt S-Isoquinoline Isothiourea Salt reflux->salt oxidize 2. Add NCS / aq. HCl at 15°C salt->oxidize hydrolysis 3. Aqueous Workup (Hydrolysis) oxidize->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the Synthesis from 5-Bromoisoquinoline.

Route 3: Synthesis from 5-Aminoisoquinoline (Sandmeyer-Type Reaction)

Another targeted approach to avoid the issues of direct sulfonation is to start with 5-aminoisoquinoline. This method utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities.

Mechanistic Rationale
  • Diazotization: 5-Aminoisoquinoline is treated with a nitrite source (e.g., sodium nitrite) in a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt.[5] The resulting isoquinoline-5-diazonium salt is a highly versatile intermediate.

  • Sulfonyl Chloride Formation: The diazonium salt solution is then added to a solution containing sulfur dioxide (often generated in situ or from a stable surrogate like DABSO) and a copper(I) or copper(II) chloride catalyst.[6][7] The copper catalyst facilitates a single-electron transfer (SET) process, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical. This radical reacts with SO₂ and chlorine to generate the 5-isoquinolinesulfonyl chloride.

  • Hydrolysis: As with Route 2, the sulfonyl chloride intermediate is hydrolyzed to this compound during the aqueous workup.

This method provides excellent regioselectivity but requires careful handling of potentially unstable diazonium salts and the use of sulfur dioxide gas, which can be challenging.

Experimental Protocol: From 5-Aminoisoquinoline

This protocol is adapted from standard Sandmeyer reaction procedures for preparing aryl sulfonyl chlorides.[5][6]

Step 1: Diazotization

  • Hydrochloride Formation: Suspend 5-aminoisoquinoline (1 mol) in water in a three-necked flask. Cool to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (2.5 mol), keeping the temperature below 5 °C to form the hydrochloride salt.[5]

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (1.1 mol) in water and cool the solution. Add this cold nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, maintaining the temperature strictly between 0-5 °C.[5]

  • Confirmation: Stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete.

Step 2: Sandmeyer Reaction and Hydrolysis

  • Catalyst Preparation: In a separate, large reaction vessel, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.[6] Cool this solution to 5-10 °C.

  • Addition: Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred catalyst solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 15 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Hydrolysis: Pour the reaction mixture onto ice. The intermediate sulfonyl chloride will hydrolyze. Isolate the precipitated this compound by filtration, wash with cold water, and dry.

Workflow Diagram: Synthesis from 5-Aminoisoquinoline

cluster_start Starting Materials cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction & Hydrolysis amino 5-Aminoisoquinoline diazotization 1. Diazotization at 0-5°C amino->diazotization reagents1 NaNO₂, aq. HCl reagents1->diazotization diazonium Isoquinoline-5-diazonium Salt diazotization->diazonium sandmeyer 2. Sandmeyer Reaction diazonium->sandmeyer reagents2 SO₂, CuCl₂ reagents2->sandmeyer hydrolysis 3. Aqueous Workup (Hydrolysis) sandmeyer->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the Synthesis from 5-Aminoisoquinoline.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Direct SulfonationRoute 2: From 5-BromoisoquinolineRoute 3: From 5-Aminoisoquinoline
Starting Material Isoquinoline5-Bromoisoquinoline5-Aminoisoquinoline
Key Reagents Fuming sulfuric acid (oleum)Thiourea, NCS, HClNaNO₂, HCl, SO₂, CuCl₂
Reaction Steps 1 step (plus purification)2 steps2 steps
Reaction Conditions Very harsh, highly corrosive, low temp. control is criticalMilder, reflux and controlled low temp.Low temperatures required, handling of diazonium salts
Reported Yield Moderate to good (crude), but losses during purificationVery high (>95% for key steps)[1]Good to high, but can be variable
Product Purity Low (mixture of isomers)Very high (>99%)[1]High (regiospecific)
Scalability Challenging due to exothermicity and corrosive wasteGood, reported as suitable for industrial production[1]Possible, but safety concerns with diazonium salts on large scale
Safety & Environment Highly corrosive, generates large amounts of acidic wasteAvoids highly corrosive reagents, more environmentally friendly route[1]Diazonium salts can be explosive if isolated; SO₂ is a toxic gas
Key Advantage Uses the most basic starting materialExcellent regioselectivity, high yield and purity, safer reagentsExcellent regioselectivity
Key Disadvantage Poor regioselectivity, harsh conditions, difficult purificationRequires a more advanced, pre-functionalized starting materialSafety risks associated with diazonium salts and SO₂

Conclusion and Scientific Recommendation

While the direct sulfonation of isoquinoline (Route 1) appears to be the most atom-economical on paper, its practical application is severely hampered by harsh, corrosive conditions and a lack of regioselectivity. The resulting need for difficult isomeric separation makes it an inefficient and environmentally taxing choice for producing high-purity this compound.

The Sandmeyer-type reaction from 5-aminoisoquinoline (Route 3) offers a significant improvement in regioselectivity. However, the protocol involves the generation of potentially unstable diazonium intermediates and the use of toxic sulfur dioxide gas, which pose considerable safety and handling challenges, particularly for large-scale industrial production.

Based on the available data, the synthesis from 5-bromoisoquinoline (Route 2) emerges as the superior strategy. It masterfully combines high regioselectivity, excellent yields, and high product purity with the use of milder, less corrosive reagents.[1] This two-step pathway is robust, reliable, and has been designed with industrial applicability in mind, making it the recommended route for researchers and drug development professionals seeking an efficient, safe, and environmentally conscious method for the synthesis of this compound. The initial investment in preparing the 5-bromoisoquinoline starting material is well justified by the significant downstream advantages in purity, yield, and operational safety.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Assay for 5-Isoquinolinesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating assay for 5-Isoquinolinesulfonic acid, a key chemical entity in various research and development applications. As no compendial method currently exists, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and details the rigorous validation process required to ensure its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The objective is to establish an analytical procedure capable of accurately quantifying this compound while demonstrating specificity by separating it from any potential degradation products.

The narrative that follows is grounded in established scientific principles, explaining not just the "how" but the "why" behind each experimental choice. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method to assess the stability and purity of this compound.

The Imperative for a Stability-Indicating Method

In pharmaceutical development, a stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[2] The FDA and ICH mandate these methods to understand how the quality of a substance changes over time under various environmental factors, which is fundamental to determining storage conditions and shelf-life.[3]

Forced degradation, or stress testing, is the cornerstone of developing a SIM.[4] By intentionally degrading the API under more severe conditions than accelerated stability testing (e.g., acid, base, oxidation, heat, and light), we can generate potential degradation products.[5] A successful SIM must be able to resolve the intact API from these stress-induced degradants, thereby proving its specificity.[6]

Proposed Stability-Indicating HPLC Method

The selection of chromatographic conditions is critical and is based on the physicochemical properties of this compound (C₉H₇NO₃S, MW: 209.22).[7] As an aromatic sulfonic acid, it is a strong acid and possesses a UV chromophore, making reversed-phase HPLC with UV detection a suitable analytical choice.

Rationale for Method Selection:

  • Reversed-Phase HPLC: This is the most common and versatile mode of HPLC. A C18 column is chosen for its hydrophobicity, which is ideal for retaining and separating moderately polar aromatic compounds like isoquinoline derivatives.[8]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard. Acetonitrile is selected over methanol for its lower viscosity and stronger elution strength. A phosphate buffer is used to control the pH. Maintaining a pH around 3.0 ensures that the sulfonic acid group is ionized, promoting good peak shape and retention.

  • UV Detection: The isoquinoline ring system contains a chromophore that absorbs UV light, allowing for sensitive detection.[8] A preliminary UV scan of this compound would determine the optimal wavelength (λmax) for maximum sensitivity.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving small molecules and their impurities.
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0Controls ionization for consistent retention and peak shape.
B: AcetonitrileCommon organic modifier providing good peak resolution.
Gradient Time (min)%B
010
2070
2570
2610
3010
Flow Rate 1.0 mL/minProvides optimal efficiency without excessive pressure.
Detection UV at 254 nm (or determined λmax)Good sensitivity for aromatic compounds.
Injection Volume 10 µLStandard volume to balance sensitivity and peak shape.
Column Temp. 30 °CEnsures reproducible retention times.
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Experimental Protocol: Forced Degradation Studies

The objective is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without generating secondary or overly complex degradation profiles.[5]

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the diluent.

Step-by-Step Protocols:

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Heat at 60°C for 48 hours.

    • Cool, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with diluent.

    • Rationale: This condition tests for lability in acidic environments.[4]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1 mL of 1N HCl and dilute to 10 mL with diluent.

    • Rationale: Sulfonamide bonds, if present in related structures, are often susceptible to base hydrolysis. This tests the stability of the sulfonic acid group and the isoquinoline ring under alkaline conditions.[9]

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to 10 mL with diluent.

    • Rationale: Tests the molecule's susceptibility to oxidation. The nitrogen in the isoquinoline ring could be a potential site for oxidation.[2]

  • Thermal Degradation:

    • Expose the solid powder of this compound to 105°C in a hot air oven for 72 hours.

    • Dissolve the stressed solid in the diluent to achieve a final concentration of 0.1 mg/mL.

    • Rationale: Evaluates the solid-state thermal stability of the substance.[3]

  • Photolytic Degradation:

    • Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber for 7 days.

    • Dissolve the stressed solid in the diluent to achieve a final concentration of 0.1 mg/mL.

    • Rationale: As per ICH Q1B guidelines, this assesses the light sensitivity of the drug substance.[5]

A control sample (unstressed) and a blank (diluent) should be analyzed alongside the stressed samples. The resulting chromatograms are then evaluated to ensure that all degradation product peaks are baseline-resolved from the main this compound peak.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from method development through to full validation of the stability-indicating assay.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_HPLC Select HPLC Conditions (Column, Mobile Phase, etc.) MD_Start->MD_HPLC MD_Forced Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MD_HPLC->MD_Forced MD_Specificity Evaluate Specificity & Peak Resolution MD_Forced->MD_Specificity V_Specificity Specificity (Peak Purity) MD_Specificity->V_Specificity Method Optimized V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Final Validated Stability- Indicating Method V_Robustness->V_Final

Caption: Workflow for the development and validation of a stability-indicating assay.

Method Validation: A Comparative Analysis Against ICH Standards

The developed method must be validated by demonstrating its performance against the acceptance criteria outlined in ICH Q2(R1).[1] This section serves as a comparative guide, assessing the proposed method's hypothetical performance against these international standards.[10]

Table 2: Validation Parameters, Protocols, and Comparative Acceptance Criteria

Validation ParameterExperimental ProtocolAcceptance Criteria (ICH Q2(R1))
Specificity Analyze stressed samples, blank, and placebo (if in formulation). Perform peak purity analysis using a photodiode array (PDA) detector.No interference at the retention time of the analyte. Peak purity index > 0.999.[6]
Linearity Prepare at least five concentrations of this compound, typically from 50% to 150% of the nominal assay concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is inferred from the linearity study.The range should cover 80% to 120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking a known amount of this compound into a blank matrix at three levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a single sample at 100% of the test concentration on the same day, with the same analyst and equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[8]
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The method should be sensitive enough to detect low levels of the analyte.
Limit of Quantitation (LOQ) Determined based on an S/N ratio of 10:1 or from the standard deviation of the response and the slope. The LOQ must be verified for accuracy and precision.RSD for precision at LOQ should be ≤ 10%.[6]
Robustness Intentionally vary method parameters (e.g., pH ± 0.2, column temperature ± 5°C, mobile phase composition ± 2%, flow rate ± 0.1 mL/min) and assess the impact on the results.System suitability parameters must pass. Results should not be significantly affected by the variations.

Comparison with Alternative Analytical Techniques

While the proposed HPLC method is ideal for a stability-indicating assay, it's useful to compare it with other potential techniques to understand the rationale for its selection.

  • UV-Spectrophotometry: This method is simple and rapid but lacks specificity. It cannot distinguish between the parent analyte and any degradation products that share a similar UV chromophore. Therefore, it is unsuitable as a stability-indicating method.

  • Titrimetry: As this compound is a strong acid, an acid-base titration could be used for a bulk assay. However, this technique is also non-specific and would not be able to differentiate the parent compound from any acidic or basic degradation products.

  • Capillary Electrophoresis (CE): CE can offer high separation efficiency, sometimes exceeding that of HPLC. However, HPLC is generally more robust, has better reproducibility for quantitative analysis, and is more widely available in quality control laboratories.

The primary advantage of the proposed HPLC method is its specificity . The chromatographic separation allows for the unambiguous quantification of this compound, even in the presence of its degradation products, which is the defining requirement of a stability-indicating assay.[2]

Conclusion

This guide has outlined a systematic and scientifically grounded approach to validating a stability-indicating HPLC assay for this compound. By integrating forced degradation studies with a comprehensive validation protocol based on ICH Q2(R1) guidelines, a reliable and robust analytical method can be established. The proposed HPLC method, when validated, will provide the necessary confidence in the data used to assess the purity and stability of this compound. The comparison against established criteria and alternative techniques underscores the suitability and superiority of HPLC for this intended purpose. This self-validating system ensures that the method is not only accurate and precise but also specific and fit for purpose in a regulated environment.

References

A Comparative Guide to the Efficacy of Isoquinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the efficacy of prominent isoquinoline-based enzyme inhibitors, offering insights into their mechanisms of action, structure-activity relationships, and relevant experimental protocols.

Introduction: The Versatility of the Isoquinoline Scaffold

Isoquinoline alkaloids are a diverse class of naturally occurring compounds found predominantly in plant families such as Papaveraceae and Berberidaceae.[3] Their derivatives have garnered significant attention for their therapeutic potential, acting as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][4][5] A key aspect of their bioactivity lies in their ability to inhibit various enzymes, making them a rich source for drug discovery and development.[2]

Comparative Efficacy of Isoquinoline-Based Inhibitors on Key Enzyme Targets

The inhibitory potential of isoquinoline alkaloids extends to a wide range of enzymes. This section provides a comparative overview of their efficacy against several important classes of enzymes, supported by quantitative data.

Many isoquinoline-based compounds are potent inhibitors of protein kinases, which play crucial roles in cellular signaling pathways.

  • Rho-associated coiled-coil containing protein kinase (ROCK): The isoquinoline scaffold is a well-established pharmacophore for ROCK inhibitors.[6] Fasudil, a clinically approved ROCK inhibitor, demonstrates the therapeutic potential of this class of compounds.[6]

  • Other Kinases: Isoquinoline derivatives have also shown inhibitory activity against other kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[7]

Table 1: Comparative Inhibitory Activity of Isoquinoline-Based Kinase Inhibitors

CompoundTarget KinaseIC50 / KiKey Features & Applications
Fasudil (HA-1077)ROCK1Ki: 0.33 µMThe first clinically approved ROCK inhibitor for cerebral vasospasm.[6]
ROCK2IC50: 0.158 µMWidely used as a research tool.[6]
PKAIC50: 4.58 µMAlso inhibits MLCK.[6]
PKCIC50: 12.30 µM
Ripasudil (K-115)ROCK1IC50: 51 nMApproved in Japan for the treatment of glaucoma and ocular hypertension.[6]
ROCK2IC50: 19 nMExhibits high potency.[6]
Netarsudil (AR-13324)ROCK1Ki: 1 nMApproved in the US for the treatment of glaucoma and ocular hypertension.[6]
ROCK2Ki: 1 nMAlso inhibits the norepinephrine transporter (NET).[6]

Noscapine, a phthalideisoquinoline alkaloid, exerts its anticancer effects by modulating microtubule dynamics.[8][9] Unlike other microtubule-targeting agents, noscapine alters tubulin assembly without causing a complete arrest, leading to mitotic spindle inhibition and subsequent apoptosis in cancer cells.[8][9] Brominated derivatives of noscapine have shown even more potent anti-inflammatory effects, inhibiting the secretion of cytokines like TNF-α.[10]

Isoquinoline alkaloids can significantly interact with and inhibit human drug-metabolizing CYP enzymes.[11]

  • Berberine: This well-known isoquinoline alkaloid exhibits selective, quasi-irreversible inhibition of CYP2D6.[12] It also inhibits the transcription of the CYP3A4 gene.[13]

  • General Inhibition: A study of 36 isoquinoline alkaloids revealed that many potently inhibit CYP3A4, with several showing high selectivity for this isoform.[11] CYP2D6 and CYP2C19 were also moderately inhibited by a number of the tested compounds.[11]

  • Sanguinarine: This benzo[c]phenanthridine alkaloid is a selective inhibitor of mitogen-activated protein kinase phosphatase-1 (MKP-1) and Lysine-specific demethylase 1 (LSD1).[14][15][16] It has demonstrated potent antitumor activity by inducing apoptosis and inhibiting angiogenesis.[17]

  • Palmatine, Berberine, and Jatrorrhizine: These quaternary isoquinoline alkaloids have been shown to inhibit soluble epoxide hydrolase (sEH) in a noncompetitive manner.[18] Palmatine also exhibits inhibitory effects on monoamine oxidase.[19]

  • Prolyl Oligopeptidase (POP): Some isoquinoline alkaloids have been identified as inhibitors of POP, a drug target for inflammatory and neurodegenerative disorders.[20]

Structure-Activity Relationships (SAR)

The diverse inhibitory activities of isoquinoline derivatives are closely linked to their structural features.

  • Substitutions on the Isoquinoline Core: The nature and position of substituents on the isoquinoline ring system are critical for both potency and selectivity. For instance, in the case of quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C(2) position are necessary for activity.[21]

  • Quaternary Nitrogen: The presence of a quaternary nitrogen atom can be important for the antiviral, antibacterial, and antifungal activity of certain protoberberine and benzophenanthridine alkaloids.[22]

  • Overall Scaffold: The core isoquinoline scaffold itself is a key determinant of activity, with different structural classes (e.g., protoberberines, benzophenanthridines, phthalideisoquinolines) exhibiting distinct enzyme inhibitory profiles.

Experimental Protocols

The following provides a generalized workflow for evaluating the enzyme inhibitory potential of isoquinoline-based compounds.

This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test isoquinoline-based inhibitor compound

  • Appropriate buffer solution

  • Detection reagent (e.g., fluorescent or colorimetric)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microplate, add the enzyme, buffer, and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for a specific period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined time.

  • Reaction Termination and Detection: Stop the reaction (if necessary) and add the detection reagent.

  • Data Acquisition: Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Diagram 1: General Workflow for Kinase Inhibitor Evaluation

G cluster_preclinical Preclinical Evaluation Compound Compound Synthesis & Characterization InVitro In Vitro Kinase Assays (IC50 Determination) Compound->InVitro Selectivity Kinase Selectivity Profiling (Panel Screening) InVitro->Selectivity CellBased Cell-Based Assays (e.g., Western Blot) Selectivity->CellBased Phenotypic Cellular Phenotypic Assays (e.g., Motility) CellBased->Phenotypic InVivo In Vivo Efficacy & Toxicology Studies Phenotypic->InVivo LeadOpt Lead Optimization InVivo->LeadOpt LeadOpt->Compound G RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits LIMK LIM Kinase ROCK->LIMK Activates Inhibitors Isoquinoline-Based Inhibitors (e.g., Fasudil) Inhibitors->ROCK Inhibits MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Inactivates Actin Actin Filament Stabilization Cofilin->Actin Contraction Stress Fiber Formation & Cell Contraction MLC->Contraction Phosphorylation leads to

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-Isoquinolinesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Isoquinolinesulfonic Acid

This compound is a key organic compound characterized by a bicyclic isoquinoline structure fused to a sulfonic acid group.[1] This structure imparts high polarity, water solubility, and a strong UV chromophore, making it a compound of interest as a synthetic reagent, a potential pharmaceutical impurity, or a reference standard.[2][3] In the landscape of drug development and quality control, the reliable quantification of such molecules is not merely a procedural step but the very foundation of product safety and efficacy.

Analytical methods form the bedrock of this assurance. However, a validated method, while robust in its own right, can exist in a silo. The process of cross-validation—demonstrating that two distinct analytical procedures yield equivalent results for the same analyte—is paramount for data integrity across a product's lifecycle.[4][5] This is especially critical when transferring methods between laboratories, adopting new technologies, or comparing results from different clinical studies.

This guide provides an in-depth comparison of common analytical techniques for this compound, grounded in the compound's unique physicochemical properties. We will move beyond rote protocols to explain the scientific rationale behind methodological choices and present a practical framework for executing a rigorous cross-validation study, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[6][7]

Understanding the Analyte: Physicochemical Profile of this compound

The selection of an appropriate analytical method is dictated by the molecule's inherent properties. A failure to appreciate this causality leads to inefficient method development and potential validation failures.

  • Structure and Ionic Character: With a molecular formula of C₉H₇NO₃S, the molecule's defining feature is the sulfonic acid (-SO₃H) group.[8] This group is strongly acidic, meaning the molecule exists as a hydrophilic anion across a wide pH range. This ionic nature is the primary challenge for retention in traditional reversed-phase chromatography but is the very basis for separation in ion-pairing and electrophoretic techniques.[1]

  • Solubility and Physical State: It is typically a white, crystalline solid with a high melting point (>300 °C) and is soluble in aqueous solutions.[2][3] This simplifies sample preparation in aqueous buffers for methods like HPLC and Capillary Electrophoresis.

  • UV Absorbance: The aromatic isoquinoline ring system is a potent chromophore. This property makes UV-Vis spectrophotometry a highly sensitive detection method and the default choice for both liquid chromatography and capillary electrophoresis.[9]

A Comparative Analysis of Primary Quantification Methods

We will explore three distinct methods for the quantification of this compound, each with a unique principle of operation. This orthogonality is the key to a meaningful cross-validation.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This is often considered the workhorse method for ionic analytes in pharmaceutical quality control due to its robustness and precision.

  • Expertise & Causality: Standard reversed-phase columns (like C18) struggle to retain highly polar compounds like this compound, leading to elution near the void volume and poor resolution from other polar species. The solution is to introduce an ion-pairing reagent into the mobile phase.[10][11] For our anionic analyte, a cationic reagent such as tetrabutylammonium (TBA) is used. The TBA⁺ cation forms a neutral, hydrophobic ion-pair with the analyte, which can then be effectively retained and separated on the non-polar C18 stationary phase.[12] The choice of a long-chain alkylammonium salt like TBA provides strong retention, which can be modulated by adjusting its concentration.[11]

  • Strengths: High precision, excellent robustness, high resolving power for separating related impurities, and wide availability in QC labs.

  • Limitations: Ion-pairing reagents can lead to long column equilibration times and may shorten column lifetime if not properly flushed. Method development can be more complex than standard RP-HPLC.

Method 2: Capillary Zone Electrophoresis (CZE)

CZE offers a fundamentally different separation mechanism, making it an ideal orthogonal technique for cross-validation.

  • Expertise & Causality: CZE separates ions based on their charge-to-size ratio in an electric field.[13][14] Inside a fused silica capillary, the negatively charged silanol groups on the inner wall attract cations from the buffer, creating an electrical double layer. When a voltage is applied, this layer of cations migrates towards the cathode, dragging the bulk solution with it in a phenomenon called electroosmotic flow (EOF).[13] Our analyte, being an anion, has an intrinsic electrophoretic mobility towards the anode (positive electrode). However, the EOF is typically strong enough to carry all species, including anions, toward the cathode and the detector. Because smaller, more highly charged ions have greater mobility against the EOF, they will elute later, enabling separation.[14] This mechanism is completely different from the partitioning principle of HPLC.

  • Strengths: Extremely high separation efficiency (theoretical plates), very small sample and reagent consumption, and rapid analysis times.

  • Limitations: Can be less robust than HPLC, more susceptible to matrix effects that can alter the EOF, and may have a higher limit of quantitation (LOQ) without specialized injection techniques.

Method 3: UV-Vis Spectrophotometry

This is the simplest but least specific method, suitable for high-concentration measurements in a controlled matrix.

  • Expertise & Causality: This technique relies on the direct measurement of light absorption by the analyte's isoquinoline chromophore, governed by the Beer-Lambert Law.[15][16] Its utility is predicated on the assumption that the analyte is the only component in the sample that absorbs light at the chosen wavelength of maximum absorbance (λmax).

  • Strengths: Extremely fast, simple instrumentation, and low cost. Ideal for in-process checks or dissolution testing where the matrix is well-defined.

  • Limitations: It is entirely non-specific. Any UV-absorbing impurity or excipient will interfere with the measurement, making it unsuitable for stability studies or impurity analysis.[17]

Comparative Performance Characteristics

The choice of method depends on the analytical objective. The following table summarizes typical performance characteristics, which must be confirmed during formal validation.

Parameter IP-RP-HPLC Capillary Zone Electrophoresis (CZE) UV-Vis Spectrophotometry
Specificity High (Separates analyte from impurities)Very High (Orthogonal selectivity)Low (Interference from any UV-absorber)
Linearity (r²) >0.999>0.998>0.999
Range (µg/mL) 0.5 - 1001 - 1502 - 50
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (%RSD) < 1.0%< 2.0%< 0.5%
Limit of Quantitation (LOQ) Low (e.g., 0.5 µg/mL)Moderate (e.g., 1 µg/mL)High (e.g., 2 µg/mL)
Typical Analysis Time 10-15 minutes5-10 minutes< 1 minute
Robustness HighModerateHigh

The Cross-Validation Protocol: Ensuring Method Concordance

Cross-validation serves as the ultimate arbiter, proving that two different methods tell the same story.[4] It is a mandatory step when data from different analytical procedures are intended to be compared or pooled.[18][19]

Logical Workflow for Cross-Validation

The process involves analyzing the exact same set of samples with two independently validated methods and statistically comparing the quantitative results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation Stock Prepare Master Stock of this compound QCs Prepare QC Samples (Low, Mid, High) Stock->QCs Dilute HPLC Analyze QCs via Validated HPLC Method QCs->HPLC CE Analyze QCs via Validated CE Method QCs->CE Compare Statistically Compare Results (e.g., % Difference, Regression) HPLC->Compare CE->Compare Report Generate Report: Results vs. Acceptance Criteria Compare->Report

Caption: Workflow for cross-validating HPLC and CE methods.

Experimental Design & Acceptance Criteria
  • Sample Set: Prepare a minimum of six replicate samples at three concentrations (low, medium, high) spanning the validated range of both methods. These should be prepared from a single, homogenous stock solution to eliminate preparation bias.[19]

  • Analysis: Analyze the samples on the same day using both the validated IP-RP-HPLC method and the validated CZE method.

  • Data Evaluation:

    • Calculate the mean concentration and %RSD for each level from both methods.

    • For each sample, calculate the percent difference between the results from the two methods: [(Result_MethodA - Result_MethodB) / mean(Result_A, Result_B)] * 100.

  • Trustworthiness - Acceptance Criteria: The methods are considered cross-validated if the results meet pre-defined criteria. A common industry standard is that the mean concentration value from one method should be within ±15.0% of the value from the second method for at least two-thirds of the samples analyzed.[18][19]

Detailed Experimental Protocols

These protocols are provided as robust starting points and must be fully validated according to ICH Q2(R2) guidelines before use.[20]

Protocol 1: IP-RP-HPLC Method
  • System Suitability: Before analysis, inject a standard solution (e.g., 20 µg/mL) five times. The %RSD for peak area must be ≤ 2.0%, theoretical plates > 2000, and tailing factor ≤ 2.0.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm packing

  • Mobile Phase A: 10 mM Tetrabutylammonium bisulfate in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution in a 50:50 mixture of water and acetonitrile. Create calibration standards by diluting the stock with the mobile phase.

Protocol 2: Capillary Zone Electrophoresis (CZE) Method
  • System Suitability: Inject a standard solution three times. The %RSD for migration time and corrected peak area must be ≤ 2.0% and ≤ 3.0%, respectively.

  • Instrumentation: Capillary Electrophoresis system with UV Detector

  • Capillary: Fused Silica, 50 µm I.D., 60 cm total length (50 cm to detector)

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 7.0

  • Voltage: 25 kV (positive polarity at the inlet)

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection Wavelength: 230 nm

  • Capillary Conditioning: Before first use, flush with 1 M NaOH (30 min), 0.1 M NaOH (30 min), water (15 min), and BGE (30 min).

Conclusion and Recommendations

The robust analytical control of this compound is achievable through multiple techniques, each offering distinct advantages.

  • IP-RP-HPLC stands as the premier choice for routine quality control environments, offering unparalleled robustness and precision for assay and impurity determinations.

  • Capillary Zone Electrophoresis is the ideal orthogonal partner. Its different separation mechanism makes it an invaluable tool for cross-validation, confirming the specificity of the primary HPLC method, and for investigations where matrix complexity or sample volume is a concern.

  • UV-Vis Spectrophotometry , while limited, retains its value for rapid, non-specific quantification of the pure substance where interferences are known to be absent.

Ultimately, a validated method provides data; a cross-validated method provides confidence. By demonstrating concordance between orthogonal techniques like HPLC and CE, research and drug development professionals can ensure the integrity, transferability, and long-term reliability of their analytical data, satisfying both scientific rigor and regulatory expectations.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Isoquinolinesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe and compliant disposal of 5-Isoquinolinesulfonic acid (CAS No. 27655-40-9). As a key reagent in synthetic chemistry, notably in the preparation of peptide conjugates, its handling and disposal demand meticulous attention to safety and regulatory standards.[1] This document provides an in-depth, procedural framework designed for the modern research environment, moving beyond mere compliance to foster a culture of intrinsic safety. We will explore the "why" behind each procedure, grounding our recommendations in the chemical's specific hazard profile and the governing regulatory landscape.

The Foundation of Safe Disposal: Understanding the Hazard Profile

Proper disposal is not merely a logistical task; it is a direct extension of risk management. The procedures outlined are dictated by the inherent chemical properties and associated hazards of this compound. Mismanagement of this compound can lead to severe injury, environmental contamination, and significant regulatory penalties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant hazards that directly inform its disposal pathway.[2][3]

Table 1: GHS Hazard Profile for this compound

Hazard ClassCategoryHazard StatementSignal WordGHS Pictogram
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[2]DangerGHS05
Serious Eye Damage1H318: Causes serious eye damage.[2][3]DangerGHS05
Corrosive to Metals1H290: May be corrosive to metals.[2]DangerGHS05

The primary takeaway is that This compound is a corrosive hazardous material. This classification is the cornerstone of its entire disposal lifecycle. It mandates that this chemical waste must not be discarded as normal trash or poured down the sanitary sewer system.[4] Instead, it falls under the stringent regulations of the Resource Conservation and Recovery Act (RCRA) in the United States, managed by the Environmental Protection Agency (EPA).[4][5][6]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, ensuring adequate personal protection is non-negotiable. The corrosive nature of sulfonic acids demands a robust barrier between the chemical and the researcher.[7]

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use safety goggles and a face shield. The risk of splashes, particularly during solution preparation or waste consolidation, necessitates this dual layer of protection.

  • Protective Clothing: A lab coat, buttoned to its full length, is mandatory. For tasks with a higher risk of spillage, such as handling larger quantities or performing neutralization, a chemically resistant apron is required.

  • Respiratory Protection: While the compound is a solid with a high melting point (>300 °C), weighing or transferring the powder can generate dust.[1] Perform these actions in a well-ventilated area or a chemical fume hood to avoid inhalation.[3][8]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing this compound waste from its point of generation to its final, compliant disposal.

Step 1: Waste Identification and Segregation
  • Causality: Proper identification and segregation are crucial to prevent dangerous chemical reactions within a waste container. This compound is a strong acid and must be kept separate from incompatible materials, especially bases (which can cause a violent exothermic reaction) and strong oxidizing agents.[8][9]

  • Protocol:

    • Designate this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves, aqueous solutions) as "Hazardous Waste."

    • At the point of generation, establish a dedicated waste container for this acidic waste stream. Do not mix it with solvent, basic, or oxidizer waste streams.

Step 2: Container Selection
  • Causality: The GHS classification "Corrosive to Metals" (H290) explicitly prohibits the use of metal containers for storage or disposal.[2] The acidic nature of the compound will degrade the metal, leading to container failure and a chemical spill.

  • Protocol:

    • Select a waste container made of a compatible material. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices.[6][10]

    • Ensure the container is in good condition, free of cracks or deterioration, and has a secure, leak-proof screw cap.[4]

    • The container must be appropriately sized for the volume of waste to be generated to avoid prolonged storage of nearly empty containers.[4]

Step 3: Waste Accumulation and Labeling
  • Causality: Federal and local regulations require clear and accurate labeling to ensure safe handling by all personnel and proper management by waste disposal vendors.[5] This is a critical component of RCRA compliance.

  • Protocol:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[5][11]

    • Affix a "Hazardous Waste" label to the container before the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."[5]

      • The full chemical name: "this compound." Avoid abbreviations or formulas.

      • The specific hazard(s): "Corrosive."

      • Appropriate hazard pictograms (the GHS corrosion symbol is mandatory).[5]

    • Keep the waste container closed at all times, except when actively adding waste.[10]

Step 4: Arranging for Final Disposal
  • Causality: Hazardous waste must be disposed of via a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's Environmental Health & Safety (EHS) office is the legally required intermediary for this process.

  • Protocol:

    • Once the waste container is full or waste is no longer being generated, contact your institution's EHS office.

    • Provide them with the necessary information from the waste label.

    • Follow their specific procedures for waste pickup from your laboratory. Do not attempt to transport or dispose of the chemical waste yourself.[5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Disposal Pathway start Generate Waste (this compound) identify 1. Identify as Hazardous Waste (Corrosive, Acidic) start->identify select_container 2. Select Compatible Container (Glass or HDPE, No Metal) identify->select_container label_container 3. Label Container ('Hazardous Waste', Chemical Name, Hazards) select_container->label_container accumulate 4. Accumulate in SAA (Keep Closed, Segregate from Bases) label_container->accumulate container_full Container Full or Waste Stream Complete? accumulate->container_full Check Status container_full->accumulate No contact_ehs 5. Contact EHS Office (Schedule Pickup) container_full->contact_ehs Yes ehs_pickup 6. EHS Collects Waste contact_ehs->ehs_pickup final_disposal 7. Transport to Licensed Disposal Facility (TSDF) ehs_pickup->final_disposal

Caption: Decision workflow for this compound waste.

In-Lab Neutralization: A Special Consideration

For dilute aqueous waste streams containing this compound, in-lab neutralization may be a permissible pre-treatment step if allowed by your institution's EHS policy. Neutralization renders the waste less hazardous but must be performed with extreme caution.

  • Causality: Neutralizing a strong acid with a base is a highly exothermic reaction that can generate significant heat, potentially causing the solution to boil and splash. This procedure reduces the corrosivity of the waste, but the resulting salt solution may still require disposal as hazardous waste depending on local regulations.

  • Protocol (for trained personnel only):

    • Work in a fume hood. Wear all required PPE, including a face shield.

    • Dilute the waste. If your acidic waste is concentrated, first dilute it by slowly adding it to a large volume of cold water (at least a 1:10 ratio) in a large beaker. Always add acid to water.

    • Use a weak base. Prepare a solution of sodium bicarbonate (baking soda) or use a dilute (e.g., 1M) solution of sodium hydroxide.

    • Cool the acid. Place the beaker containing the diluted acidic waste into an ice bath to help dissipate heat.

    • Add base slowly. While stirring continuously, add the basic solution dropwise or in very small increments.

    • Monitor pH. Use a pH meter or pH strips to monitor the reaction. Continue adding base until the pH is neutral (between 6.0 and 8.0).[12]

    • Dispose. The resulting neutralized salt solution must be collected in a new, clearly labeled hazardous waste container ("Neutralized this compound solution") for EHS pickup, unless you have explicit permission from EHS to drain-dispose.

Emergency Procedures: Spills and Exposures

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

  • Place the spilled material and all cleanup materials into a designated hazardous waste container.

  • Wash the spill area with soap and water.

Minor Spill (Liquid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an acid-neutralizing spill kit or an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a hazardous waste container.

  • Wash the area thoroughly.

For any major spill, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest degree of responsibility and regulatory compliance.

References

Navigating the Safe Handling of 5-Isoquinolinesulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling 5-Isoquinolinesulfonic acid requires a meticulous approach to safety, grounded in a thorough understanding of its chemical properties and potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.

Understanding the Inherent Risks of this compound

This compound is a corrosive solid that presents significant health risks upon exposure.[1][2][3] The Globally Harmonized System (GHS) classifies it as a substance that may be corrosive to metals and causes severe skin burns and eye damage.[1][3][4] Direct contact can lead to serious, irreversible tissue damage. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Key Hazard Information:
Hazard ClassificationGHS Hazard Statement
Corrosive to MetalsH290: May be corrosive to metals
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage
Data sourced from PubChem and commercial supplier safety data sheets.[1][3][4]

Currently, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA or ACGIH. In the absence of defined limits, it is imperative to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for all potential exposures.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent contact with this compound. The selection of appropriate PPE is the first line of defense and must be strictly adhered to throughout the handling process.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[5] For procedures with a higher risk of splashing, a full-face shield used in conjunction with goggles offers maximum protection.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile or butyl rubber gloves are recommended for handling acids.[5] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

    • Lab Coat/Gown: A chemically resistant lab coat or gown is necessary to protect the body from potential splashes. Ensure the sleeves are fully extended and cuffs are tucked into gloves.

  • Respiratory Protection: While handling the solid powder, a NIOSH-approved N95 or higher-rated particulate respirator should be used to prevent inhalation of dust particles, especially in areas without adequate local exhaust ventilation.[5] For situations with the potential for aerosol generation, a full-face respirator with acid gas cartridges may be necessary.[5]

  • Foot Protection: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Step-by-Step Operational Plan for Handling this compound

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the safe handling of this corrosive compound.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or fumes.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Have a chemical spill kit specifically designed for acidic compounds readily available.

  • Handling the Solid Compound:

    • Before opening the container, carefully inspect it for any damage.

    • Don all required PPE as outlined above.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust.

    • Use appropriate tools (e.g., spatulas) to handle the solid, avoiding direct contact.

  • Solution Preparation:

    • When preparing solutions, always add the this compound slowly to the solvent (e.g., water) with continuous stirring. Never add water to the acid , as this can cause a violent exothermic reaction.

    • Perform all solution preparations within a fume hood.

  • Post-Handling Procedures:

    • Thoroughly decontaminate all equipment and work surfaces after use.

    • Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Response and Disposal Plan

Spill Response Workflow

In the event of a spill, a calm and methodical response is critical to containing the situation and preventing exposure.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Minor Spill Seek_Medical Seek Medical Attention if Exposed Assess->Seek_Medical Personnel Exposed Contain Contain Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize with Sodium Bicarbonate Contain->Neutralize Collect Collect Residue into Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection:

    • All solid waste, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Aqueous waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Neutralization of Aqueous Waste:

    • Small quantities of acidic aqueous waste can be neutralized before disposal.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring continuously in a fume hood.

    • Monitor the pH of the solution. The goal is to reach a neutral pH (between 6 and 8).

    • Be aware that neutralization is an exothermic reaction and may produce gas; proceed with caution.

  • Final Disposal:

    • All waste, including neutralized solutions and solid waste, must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Never dispose of this compound or its waste down the drain without proper neutralization and authorization from your EHS department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isoquinolinesulfonic acid
Reactant of Route 2
Reactant of Route 2
5-Isoquinolinesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.